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  • Product: 3-(Azetidin-1-YL)pyrrolidine hydrochloride
  • CAS: 1018443-00-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Azetidin-1-yl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, the focus has increasingly shi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the focus has increasingly shifted towards the exploration of three-dimensional chemical space to access novel biological targets and improve pharmacokinetic profiles. Saturated heterocycles, such as azetidine and pyrrolidine, have emerged as pivotal structural motifs in this endeavor. Their inherent conformational rigidity and ability to introduce specific spatial arrangements of functional groups make them invaluable tools for medicinal chemists. This guide provides a comprehensive technical overview of 3-(Azetidin-1-yl)pyrrolidine hydrochloride (CAS Number: 1018443-00-9), a versatile building block that combines the unique properties of both azetidine and pyrrolidine rings.

Physicochemical Properties and Identification

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a chemical compound that exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

PropertyValueSource
CAS Number 1018443-00-9CymitQuimica
Molecular Formula C₇H₁₅ClN₂CymitQuimica
Molecular Weight 162.66 g/mol CymitQuimica
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-
Melting Point Not available-

A related compound, 3-(Azetidin-1-yl)pyrrolidine dihydrochloride, is also commercially available under the CAS number 2031261-23-9, with a molecular weight of 199.12 g/mol .[1]

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic approach would involve the coupling of a suitably protected 3-aminopyrrolidine derivative with a reactive precursor of the azetidine ring, or vice versa. One plausible synthetic route is outlined below:

G cluster_0 Retrosynthesis Target 3-(Azetidin-1-yl)pyrrolidine Hydrochloride Free_Base 3-(Azetidin-1-yl)pyrrolidine Target->Free_Base Deprotonation Pyrrolidine_Precursor Protected 3-Aminopyrrolidine Free_Base->Pyrrolidine_Precursor Disconnection (C-N bond) Azetidine_Precursor 1,3-Dihalopropane or equivalent Free_Base->Azetidine_Precursor Disconnection (C-N bond) G cluster_0 Conceptual Synthetic Workflow Start Start with a suitable protected 3-aminopyrrolidine Alkylation Alkylation with a 1,3-dielectrophile (e.g., 1,3-dibromopropane) Start->Alkylation Cyclization Intramolecular cyclization to form the azetidine ring Alkylation->Cyclization Deprotection Removal of the protecting group Cyclization->Deprotection Salt_Formation Treatment with HCl to form the hydrochloride salt Deprotection->Salt_Formation Purification Purification by recrystallization or chromatography Salt_Formation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Spectroscopic Characterization

Although experimental spectra for 3-(Azetidin-1-yl)pyrrolidine hydrochloride are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The protons on the pyrrolidine and azetidine rings will exhibit complex splitting patterns due to spin-spin coupling. The presence of the hydrochloride salt may lead to broadening of the signals of protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the pyrrolidine and azetidine rings. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms.

2.3.2. Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base (C₇H₁₄N₂) suggests a monoisotopic mass of 126.1157 Da. [2]For the dihydrochloride salt, predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 127.12298. [2] 2.3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for C-H stretching and bending vibrations of the aliphatic rings. N-H stretching bands may be present and will be influenced by hydrogen bonding in the solid state.

Role in Drug Discovery and Medicinal Chemistry

The 3-(azetidin-1-yl)pyrrolidine scaffold is a valuable building block in drug discovery due to the unique combination of properties imparted by the azetidine and pyrrolidine rings.

Structural and Pharmacokinetic Advantages
  • Three-Dimensionality: The non-planar, sp³-rich nature of the scaffold allows for the precise spatial orientation of substituents, enabling better exploration of the binding pockets of biological targets.

  • Improved Physicochemical Properties: The incorporation of saturated heterocycles can lead to improved solubility, metabolic stability, and reduced lipophilicity compared to their aromatic counterparts, which are often associated with toxicity and poor pharmacokinetic profiles.

  • Novel Chemical Space: The use of such building blocks provides access to novel chemical matter, moving away from the "flat" structures that have dominated drug discovery for decades.

Therapeutic Applications of Azetidine and Pyrrolidine Derivatives

Both azetidine and pyrrolidine moieties are found in a wide range of biologically active compounds, highlighting the potential of their combined scaffold.

  • Azetidine Derivatives: These have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. [3]* Pyrrolidine Derivatives: This class of compounds has been extensively studied and is a core component of many approved drugs.

The combination of these two rings in 3-(Azetidin-1-yl)pyrrolidine hydrochloride offers a unique scaffold for the development of new therapeutics. For instance, derivatives containing this moiety have been investigated as tachykinin antagonists, which have potential applications in the treatment of a variety of disorders, including pain, inflammation, and psychiatric conditions.

Case Study: A Building Block for Tachykinin Antagonists

Patents have described the synthesis of 3-azetidinylalkyl-pyrrolidines as intermediates for the preparation of tachykinin antagonists. This underscores the utility of the 3-(azetidin-1-yl)pyrrolidine core in generating compounds with specific biological activities. The general structure of such compounds involves the modification of the pyrrolidine or azetidine nitrogen with various functional groups to optimize binding to the target receptor.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Amine compounds can be corrosive and may cause skin and eye irritation or burns. Inhalation of dust or vapors may be harmful.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure and the favorable physicochemical properties associated with saturated heterocycles make it an attractive scaffold for the design of novel therapeutics. While detailed experimental data for this specific compound is not widely disseminated, its synthetic accessibility and the proven track record of its constituent ring systems in approved drugs suggest that it will continue to be a molecule of interest for researchers in the pharmaceutical sciences. Further exploration of its applications in the synthesis of biologically active molecules is warranted and is likely to lead to the discovery of new and improved drug candidates.

References

  • PubChemLite. 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2). Available at: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(Azetidin-1-yl)pyrrolidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, a heterocyclic building block of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. The unique structural combination of a strained azetidine ring and a versatile pyrrolidine moiety imparts desirable physicochemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutics. This document delves into the core characteristics, synthesis, analytical characterization, potential applications, and safety considerations of this compound, offering a holistic perspective for its effective utilization in research and drug development.

Core Physicochemical Properties

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a small molecule that possesses a unique combination of two saturated nitrogen-containing heterocyclic rings. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for handling and in biological assays.

PropertyValueSource
Molecular Weight 162.66 g/mol [1]
Molecular Formula C₇H₁₅ClN₂[1]
CAS Number 1260887-91-9[1]
Canonical SMILES C1CN(C1)C2CCNC2.Cl[1]
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

Synthesis and Purification

The synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride can be approached through several established synthetic strategies in heterocyclic chemistry. A plausible and efficient method involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with 3-aminopyrrolidine, followed by salt formation.

Proposed Synthetic Pathway: Nucleophilic Substitution

A common and direct route to synthesize the target compound is through the reaction of a protected 3-aminopyrrolidine with an activated azetidine precursor. The choice of protecting groups is crucial to prevent side reactions and ensure regioselectivity. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

The proposed synthesis workflow is as follows:

Synthetic Workflow Proposed Synthesis of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection and Salt Formation cluster_2 Purification A Boc-3-aminopyrrolidine C Boc-protected intermediate A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B 1-Boc-3-iodoazetidine B->C E 3-(Azetidin-1-yl)pyrrolidine hydrochloride (Final Product) C->E Acidic Deprotection D HCl in Dioxane or Ether D->E F Crystallization or Chromatography E->F

Caption: Proposed synthetic workflow for 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of tert-butyl 3-(azetidin-1-yl)pyrrolidine-1-carboxylate.

    • To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-Boc-3-iodoazetidine (1.1 eq).

    • Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Step 2: Synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

    • Dissolve the purified Boc-protected intermediate in a suitable solvent such as dioxane or diethyl ether.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl dropwise at 0 °C.

    • Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Analytical_Workflow Analytical Characterization Workflow cluster_0 Primary Structure Verification cluster_1 Purity Assessment cluster_2 Physicochemical Properties NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) HPLC HPLC Analysis NMR->HPLC MS Mass Spectrometry (LC-MS, HRMS) MS->HPLC IR FT-IR Spectroscopy IR->HPLC MP Melting Point HPLC->MP Sol Solubility Studies HPLC->Sol TLC Thin-Layer Chromatography Start Synthesized Compound Start->NMR Start->MS Start->IR

Caption: A comprehensive analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the azetidine and pyrrolidine rings. The chemical shifts and coupling patterns will be indicative of the connectivity. The protons adjacent to the nitrogen atoms will likely appear as multiplets in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all seven carbon atoms in the molecule. The chemical shifts will be characteristic of the sp³ hybridized carbons in the heterocyclic rings.

  • 2D NMR (COSY, HSQC): These experiments will be crucial to definitively assign the proton and carbon signals and to confirm the connectivity between the two rings.

Mass Spectrometry (MS)
  • LC-MS: Liquid chromatography-mass spectrometry will be used to determine the molecular weight of the free base and to assess the purity of the sample.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, which can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for C-H, C-N, and N-H (from the hydrochloride salt) stretching and bending vibrations, confirming the presence of the key functional groups.

Applications in Drug Discovery

The azetidine and pyrrolidine rings are considered privileged scaffolds in medicinal chemistry due to their ability to impart favorable properties to drug candidates.[2][3][4] The combination of these two rings in 3-(Azetidin-1-yl)pyrrolidine hydrochloride makes it a highly attractive building block for the synthesis of novel bioactive molecules.

Applications Structural Motifs and Potential Therapeutic Areas cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Potential Therapeutic Applications Scaffold 3-(Azetidin-1-yl)pyrrolidine Azetidine Azetidine Ring (Rigidity, Vector for Substitution) Scaffold->Azetidine Pyrrolidine Pyrrolidine Ring (Scaffold, Chiral Centers) Scaffold->Pyrrolidine CNS CNS Disorders Azetidine->CNS Oncology Oncology Azetidine->Oncology Inflammation Inflammatory Diseases Azetidine->Inflammation Pyrrolidine->CNS Infectious Infectious Diseases Pyrrolidine->Infectious Pyrrolidine->Inflammation

Caption: Relationship between the structural motifs and potential therapeutic areas.

  • Central Nervous System (CNS) Disorders: Both azetidine and pyrrolidine moieties are present in numerous CNS-active compounds.[1] The rigid nature of the azetidine ring can help in optimizing the orientation of substituents to achieve high receptor affinity and selectivity.

  • Oncology: The pyrrolidine ring is a common feature in many anticancer agents.[4] The incorporation of an azetidine ring can modulate the pharmacokinetic properties of these agents, such as metabolic stability and cell permeability.

  • Infectious Diseases: The pyrrolidine scaffold is found in various antiviral and antibacterial drugs. The unique three-dimensional structure provided by the azetidine-pyrrolidine combination can be exploited to design novel inhibitors of microbial targets.

  • Inflammatory Diseases: Several anti-inflammatory drugs contain azetidine or pyrrolidine rings. This scaffold can be used to develop new modulators of inflammatory pathways.

The 3-position of the pyrrolidine ring and the nitrogen atom of the azetidine offer points for further diversification, allowing for the generation of libraries of compounds for high-throughput screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, and causes skin and eye irritation.

Conclusion

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a promising building block for drug discovery, offering a unique combination of structural features that can be leveraged to design novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its characterization can be performed using standard analytical techniques. The insights provided in this technical guide are intended to facilitate the effective use of this compound in the pursuit of new and improved medicines.

References

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5543-5553. Available at: [Link]

  • Wrobleski, S. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(10), 590-602. Available at: [Link]

  • Seyedmohammad, H., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. IntechOpen. Available at: [Link]

Sources

Foundational

Introduction: The Strategic Value of Fused Small-Ring Heterocycles

An In-depth Technical Guide to 3-(Azetidin-1-yl)pyrrolidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery This guide provides an in-depth technical analysis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Azetidin-1-yl)pyrrolidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth technical analysis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will move beyond a simple data sheet to explore the causality behind its properties, its synthesis, and its strategic application in medicinal chemistry.

In the landscape of drug discovery, molecular scaffolds that offer a balance of rigidity, three-dimensionality (sp³-richness), and tunable physicochemical properties are of paramount importance. 3-(Azetidin-1-yl)pyrrolidine hydrochloride embodies these characteristics by combining two distinct saturated nitrogen heterocycles: the strained four-membered azetidine ring and the versatile five-membered pyrrolidine ring.[1]

  • The Azetidine Moiety : The four-membered azetidine ring is more than just a compact linker. Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a unique conformational rigidity.[2] In medicinal chemistry, this translates into an ability to orient substituents in well-defined vectors, which can lead to improved receptor selectivity and binding affinity.[3] Furthermore, the azetidine scaffold can enhance metabolic stability and improve pharmacokinetic profiles, as evidenced by its incorporation into several FDA-approved drugs like cobimetinib and azelnidipine.[4]

  • The Pyrrolidine Moiety : The pyrrolidine ring is one of the most ubiquitous scaffolds in pharmaceutical sciences.[1] Its non-planar, puckered conformation allows for rich stereochemistry and the exploration of three-dimensional space, which is critical for effective interaction with biological targets.[1] As a secondary amine precursor, it serves as a versatile handle for functionalization.

The fusion of these two rings into the 3-(Azetidin-1-yl)pyrrolidine structure creates a novel bicyclic amine that serves as a valuable building block for creating complex molecules with desirable drug-like properties.[5][6] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to handling and use in subsequent synthetic steps.[6]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. While extensive experimental data for this specific molecule is not consolidated in public literature, we can define its core characteristics and infer others based on its structure.

Chemical Structure and Identifiers

The structure consists of a pyrrolidine ring substituted at the 3-position with the nitrogen atom of an azetidine ring.

Caption: Chemical structure of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Core Properties Table
PropertyValueSource
CAS Number 1260887-91-9[7]
Molecular Formula C₇H₁₅ClN₂[7]
Molecular Weight 162.66 g/mol [7]
SMILES C1CC(N1)N2CCCC2.Cl[7]
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in water, methanol, and DMSO[6]
Stability The hydrochloride salt enhances stability. Store in a cool, dry place.[6]

Synthesis and Characterization: A Practical Approach

While proprietary synthesis methods exist, a plausible and robust synthetic route can be designed based on established chemical principles for forming C-N bonds between heterocyclic amines.

Proposed Synthetic Workflow

The most logical approach involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring by the secondary amine of azetidine, or vice-versa. A common strategy involves the reductive amination of a pyrrolidinone with azetidine.

G start Start: Azetidine & N-Boc-3-pyrrolidinone step1 Step 1: Reductive Amination (e.g., NaBH(OAc)₃, DCE) start->step1 step2 Step 2: Boc Deprotection (e.g., TFA or HCl in Dioxane) step1->step2 product Product: 3-(Azetidin-1-yl)pyrrolidine hydrochloride step2->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, where the success of each step is confirmed before proceeding.

Objective: To synthesize 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Pillar of Trustworthiness: This protocol relies on a well-established reductive amination reaction, a cornerstone of medicinal chemistry for its reliability and high yield, followed by a standard deprotection step.

Step 1: Reductive Amination to form N-Boc-3-(azetidin-1-yl)pyrrolidine

  • Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add N-Boc-3-pyrrolidinone (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE).

  • Addition of Amine: Add azetidine (or its hydrochloride salt with 1.1 equiv. of a non-nucleophilic base like triethylamine) (1.1 equiv.). Stir the mixture at room temperature for 30 minutes.

    • Causality Insight: The initial stirring allows for the formation of the iminium ion intermediate, which is the electrophile for the subsequent reduction.

  • Reductive Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 20 minutes.

    • Expertise Insight: NaBH(OAc)₃ is chosen as the reducing agent because it is mild, selective for imines in the presence of ketones, and does not reduce the ketone starting material as aggressively as other hydrides, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrrolidinone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure N-Boc protected intermediate.

Step 2: Acidic Deprotection and Salt Formation

  • Reactor Setup: Dissolve the purified N-Boc-3-(azetidin-1-yl)pyrrolidine (1.0 equiv.) from the previous step in a minimal amount of a suitable solvent like dioxane or methanol.

  • Acid Addition: Add a solution of hydrochloric acid in dioxane (4M, 3-5 equiv.) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the Boc group, making the tert-butyl carbocation an excellent leaving group and liberating the free amine. The hydrochloride salt precipitates upon formation.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and triturate the resulting oil with diethyl ether to induce precipitation.

  • Final Product: Dry the resulting white solid under high vacuum to obtain 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Expected Analytical Characterization
  • ¹H NMR: The spectrum should show characteristic signals for the protons on both the azetidine and pyrrolidine rings. Protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.

  • ¹³C NMR: The spectrum will display 7 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 127.1.

  • Infrared (IR) Spectroscopy: The spectrum will show characteristic N-H stretching bands (from the protonated amines) in the 2700-3000 cm⁻¹ region and C-N stretching bands.

Applications in Drug Discovery

3-(Azetidin-1-yl)pyrrolidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its ability to be incorporated into larger molecules to fine-tune their pharmacological properties.

  • As a Bioisostere: This scaffold can be used as a bioisosteric replacement for other cyclic amines, such as piperidine or piperazine, to alter properties like lipophilicity, basicity (pKa), and metabolic stability.

  • Vectorial Orientation: The rigid azetidine component helps to lock a specific conformation, orienting substituents in a precise manner for optimal interaction with a target protein.[3] This is a key strategy for improving the potency and selectivity of drug candidates.

  • Improving Pharmacokinetics: The sp³-rich nature of the scaffold generally leads to improved solubility and reduced metabolic liability compared to flat, aromatic systems.[4]

  • Access to Novel Chemical Space: As a non-classical and structurally unique building block, it allows chemists to explore novel areas of chemical space, potentially leading to the discovery of first-in-class therapeutics.[5]

Safety, Handling, and Storage

As a prudent Senior Application Scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines based on related hydrochloride salts of amines are critical.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The compound is likely hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved January 26, 2026, from [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Structural Identification and Characterization of Potential Impurities of Azelnidipine. (n.d.). International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (2025-08-10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Azetidin-3-one Hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine (Compound). (n.d.). Exposome-Explorer - IARC. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

Introduction: The Significance of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

An In-depth Technical Guide to the Solubility of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive examination of the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the solubility of 3-(Azetidin-1-YL)pyrrolidine hydrochloride, a crucial parameter for its development in pharmaceutical applications. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles and methodologies that underpin solubility determination. We will delve into the causality behind experimental choices and present protocols that are inherently self-validating, ensuring scientific integrity and practical utility.

3-(Azetidin-1-YL)pyrrolidine hydrochloride is a heterocyclic compound featuring both a four-membered azetidine ring and a five-membered pyrrolidine ring.[1][2] This unique structural motif makes it a valuable building block in medicinal chemistry.[1] The compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[1][3] A thorough understanding of its solubility is paramount, as this property directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

Core Physicochemical Properties Governing Solubility

The solubility of a compound is a complex interplay of its intrinsic physicochemical properties. For 3-(Azetidin-1-YL)pyrrolidine hydrochloride, the following are central to its dissolution behavior.

  • Ionization (pKa): The parent molecule contains two basic nitrogen atoms. The basic pKa of azetidine is approximately 11.3.[4] As a hydrochloride salt, the molecule is protonated and exists in an ionized state. This cationic form is predisposed to favorable interactions with polar solvents like water, suggesting good aqueous solubility.

  • Lipophilicity (LogP): The predicted XlogP for the free base is 0.2, indicating low lipophilicity and a preference for aqueous environments.[2] This further supports the likelihood of good water solubility.

  • Solid-State Properties: The strength of the crystal lattice, influenced by intermolecular forces and the ionic bond between the protonated amine and the chloride ion, must be overcome by the energy of solvation for dissolution to occur. The specific polymorphic form can also significantly impact solubility.

  • Molecular Structure: The presence of nitrogen atoms capable of acting as hydrogen bond acceptors contributes to its interaction with protic solvents.[3]

Rigorous Determination of Equilibrium Solubility: A Validated Protocol

To ensure accuracy and reproducibility, the shake-flask method is the gold standard for determining equilibrium solubility.[5] The following protocol is a detailed, field-proven methodology.

The Shake-Flask Saturation Method

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium).

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 3-(Azetidin-1-YL)pyrrolidine hydrochloride to a series of glass vials. A small excess is recommended to avoid influencing the results.[5]

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., water, pH-adjusted buffers, or organic solvents) to each vial.

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or incubator. Agitate at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is critical to then filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for this purpose.[6][7][8]

  • Calculation: Calculate the solubility in units such as mg/mL or mmol/L. The experiment should be performed in at least triplicate for statistical validity.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge Suspension C->D E Filter Supernatant D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: A step-by-step workflow for the equilibrium solubility determination of 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

Expected Solubility Profile

While specific experimental data for 3-(Azetidin-1-YL)pyrrolidine hydrochloride is not publicly available, an expected solubility profile can be inferred from its physicochemical properties as a hydrochloride salt of a low-lipophilicity amine.[1][2][3][9]

Solvent SystemTemperatureExpected SolubilityRationale
Deionized Water25°CHighThe compound is a salt and has polar functional groups.
Phosphate-Buffered Saline (pH 7.4)37°CHighExpected to remain ionized and soluble at physiological pH.
Simulated Gastric Fluid (pH ~1.2)37°CVery HighThe low pH will fully favor the protonated, highly soluble form.
Simulated Intestinal Fluid (pH ~6.8)37°CHighShould remain predominantly ionized and soluble.
Methanol / Ethanol25°CSoluble to Moderately SolublePolar protic solvents that can solvate the ionic species.
Dichloromethane25°CSparingly Soluble to InsolubleA non-polar organic solvent with poor ability to solvate salts.

Key Factors Modulating Solubility

Several environmental and formulation factors can significantly alter the solubility of a hydrochloride salt. Understanding these relationships is crucial for troubleshooting and formulation design.

Solubility Equilibrium Solubility pH pH of Medium pH->Solubility Lower pH increases solubility Temp Temperature Temp->Solubility Higher temp generally increases solubility CommonIon Common Ion (Cl-) CommonIon->Solubility Decreases solubility Polymorph Crystal Polymorph Polymorph->Solubility Different forms have different solubilities

Caption: Logical relationships between key factors and the solubility of 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

  • Effect of pH: The solubility of this compound will be pH-dependent. In acidic conditions, the equilibrium is shifted towards the protonated (cationic) form, which is highly water-soluble. As the pH increases towards the pKa of the parent amine, the concentration of the neutral, likely less soluble, free base will rise, potentially leading to precipitation.

  • Common Ion Effect: The presence of an external source of chloride ions (e.g., in a saline buffer) can suppress the dissolution of the hydrochloride salt by shifting the dissolution equilibrium to the left, resulting in lower overall solubility.

  • Disproportionation: In aqueous suspensions, particularly at pH values approaching the pKa, the hydrochloride salt can disproportionate, converting to its free base form.[10] This can lead to changes in the solid form and variability in dissolution and absorption.[10]

Conclusion

The solubility of 3-(Azetidin-1-YL)pyrrolidine hydrochloride is fundamentally governed by its nature as a salt of a polar, bicyclic amine. It is expected to exhibit high aqueous solubility, particularly under acidic to neutral conditions. This guide provides a robust, scientifically-grounded framework for the experimental determination of its solubility profile. By employing the detailed protocols and considering the key modulating factors outlined herein, researchers and drug development professionals can generate the reliable and accurate data necessary for successful formulation and advancement of this promising chemical entity.

References

  • Wikipedia. (n.d.). Pyrrolidine.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
  • Patel, P., et al. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • National Institutes of Health. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • ResearchGate. (2025). Update on analytical methods for toxic pyrrolizidine alkaloids.
  • National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • (n.d.).
  • (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • National Institutes of Health. (n.d.). Azetidin-3-one Hydrochloride.
  • Vulcanchem. (n.d.). 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride.
  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • National Institutes of Health. (n.d.). Pyrrolidine, hydrochloride (1:1).
  • ResearchGate. (2014). How can I seperate pyrrolidine?.
  • National Institutes of Health. (n.d.). Azetidine.
  • Sigma-Aldrich. (n.d.). 3-(Piperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester.
  • Vulcanchem. (n.d.). 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride.
  • National Institutes of Health. (n.d.). Pyrrolidin-3-one hydrochloride.
  • Advanced ChemBlocks. (n.d.). 1-(azetidin-3-yl)propan-2-one;hydrochloride 95%.
  • PubChemLite. (n.d.). 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2).
  • BLD Pharm. (n.d.). 1-(Azetidin-3-yl)pyrrolidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 1018443-00-9: 3-(1-Azetidinyl)pyrrolidine hydrochloride.

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Foundational

An In-depth Technical Guide to the Spectral Characterization of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(Azetidin-1-yl)pyrrolidine hydrochloride (CAS No: 116033-01-3). Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(Azetidin-1-yl)pyrrolidine hydrochloride (CAS No: 116033-01-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical insights to facilitate the unequivocal identification and characterization of this important heterocyclic building block.

Introduction: The Structural and Pharmaceutical Significance

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a bifunctional saturated heterocyclic amine that has garnered interest in medicinal chemistry as a versatile scaffold. The constituent azetidine and pyrrolidine rings are prevalent motifs in a wide array of biologically active molecules. The four-membered azetidine ring, while strained, offers unique conformational constraints and metabolic stability, whereas the five-membered pyrrolidine ring is a common feature in numerous natural products and pharmaceuticals. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

A thorough understanding of the spectral characteristics of this molecule is paramount for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide will delve into the expected NMR and MS spectral data, providing a rationale for the anticipated chemical shifts, coupling patterns, and fragmentation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Azetidin-1-yl)pyrrolidine and its dihydrochloride salt is presented in Table 1.

PropertyValueSource
Chemical Formula C₇H₁₄N₂ (free base)[1]
Molecular Weight 126.20 g/mol (free base)N/A
Monoisotopic Mass 126.1157 g/mol (free base)[1]
Form Hydrochloride SaltN/A
CAS Number 116033-01-3N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally-derived spectrum for 3-(Azetidin-1-yl)pyrrolidine hydrochloride is not readily accessible, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the known spectral data of its constituent heterocycles, azetidine and pyrrolidine, and established principles of NMR spectroscopy. The protonation of the amine nitrogens in the hydrochloride salt will induce downfield shifts for adjacent protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the methylene protons in both rings. The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion. The analysis below is based on the expected chemical environments of the protons.

Diagram of Proton Environments

Caption: Chemical structure of 3-(Azetidin-1-yl)pyrrolidine with labeled ring positions.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
Pyrrolidine-H2', H5' 3.0 - 3.8MultipletProtons adjacent to the protonated pyrrolidine nitrogen.
Pyrrolidine-H3' 3.5 - 4.2MultipletMethine proton at the junction with the azetidine ring.
Pyrrolidine-H4' 2.0 - 2.8MultipletMethylene protons on the pyrrolidine ring.
Azetidine-H2, H4 3.8 - 4.5Triplet (or Multiplet)Protons adjacent to the azetidine nitrogen, deshielded by the positive charge.
Azetidine-H3 2.2 - 3.0MultipletMethylene protons on the azetidine ring.
NH⁺ 9.0 - 12.0Broad SingletExchangeable protons on the protonated nitrogen atoms.

Causality Behind Predictions: The chemical shifts are estimated based on standard values for saturated heterocycles, with adjustments for the electron-withdrawing inductive effect of the protonated nitrogen atoms. Protons closer to the positively charged nitrogen atoms will experience greater deshielding and thus resonate at a higher chemical shift (further downfield). The multiplicities are predicted based on expected spin-spin coupling with neighboring protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Pyrrolidine-C2', C5' 45 - 55Carbons adjacent to the protonated pyrrolidine nitrogen.
Pyrrolidine-C3' 60 - 70Methine carbon at the junction, significantly deshielded.
Pyrrolidine-C4' 25 - 35Methylene carbon on the pyrrolidine ring.
Azetidine-C2, C4 50 - 60Carbons adjacent to the azetidine nitrogen.
Azetidine-C3 20 - 30Methylene carbon on the azetidine ring.

Causality Behind Predictions: Similar to the ¹H NMR predictions, the ¹³C chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and their protonation state. The methine carbon (C3') is expected to be the most downfield-shifted among the aliphatic carbons due to its substitution pattern.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Workflow for NMR Analysis

G A Sample Preparation: ~10 mg in 0.6 mL D₂O or DMSO-d₆ B ¹H NMR Acquisition: 400 MHz Spectrometer Standard pulse program (zg30) Adjust spectral width and number of scans A->B C ¹³C NMR Acquisition: Proton-decoupled (zgpg30) Longer acquisition time may be needed A->C D Data Processing: Fourier transformation Phase and baseline correction Integration and peak picking B->D C->D E Spectral Interpretation: Assign signals to protons and carbons Analyze coupling patterns D->E

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of 3-(Azetidin-1-yl)pyrrolidine hydrochloride and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Use a well-calibrated NMR spectrometer (e.g., 400 MHz). Tune and shim the probe for the specific sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-64 scans.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.

    • Set the spectral width to cover the expected range (e.g., 0-80 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-(Azetidin-1-yl)pyrrolidine hydrochloride, electrospray ionization (ESI) is the preferred method due to the polar and pre-ionized nature of the analyte.

Predicted Mass Spectrometry Data

Based on the molecular formula of the free base (C₇H₁₄N₂), the expected mass-to-charge ratios (m/z) for various adducts can be predicted.

Table 4: Predicted m/z Values for 3-(Azetidin-1-yl)pyrrolidine

Adductm/z (Predicted)Source
[M+H]⁺ 127.12298[1]
[M+Na]⁺ 149.10492[1]
[M]⁺ 126.11515[1]

Trustworthiness of Data: The high-resolution mass measurement of the [M+H]⁺ ion should be within 5 ppm of the theoretical value, providing strong evidence for the elemental composition.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. The most likely fragmentation pathways for the [M+H]⁺ ion of 3-(Azetidin-1-yl)pyrrolidine would involve the cleavage of the C-N bonds within the rings or the bond connecting the two rings.

Hypothetical Fragmentation of [M+H]⁺

G parent [M+H]⁺ m/z = 127.12 frag1 Loss of Azetidine C₄H₈N⁺ m/z = 70.07 parent->frag1 frag2 Loss of Pyrrolidine Fragment C₃H₆N⁺ m/z = 56.05 parent->frag2 frag3 Loss of Ethylene from Pyrrolidine Ring C₅H₁₁N₂⁺ m/z = 99.09 parent->frag3

Caption: Plausible fragmentation pathways for the protonated molecule.

Expert Rationale: The fragmentation is driven by the stability of the resulting carbocations and neutral losses. The loss of the azetidine ring as a neutral species would lead to a stable pyrrolidinyl cation. Conversely, cleavage of the bond connecting the rings can lead to fragments corresponding to each of the individual ring structures.

Experimental Protocol for MS Data Acquisition

This protocol provides a general procedure for obtaining ESI-MS data.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M+H]⁺ ion.

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply a range of collision energies to induce fragmentation.

Conclusion

The comprehensive spectral characterization of 3-(Azetidin-1-yl)pyrrolidine hydrochloride is essential for its application in research and development. This guide provides a robust framework for understanding and predicting its NMR and MS spectra. By combining the analysis of constituent moieties with established spectroscopic principles, researchers can confidently identify and assess the purity of this valuable chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data.

References

[1] PubChemLite. 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

This guide provides a detailed overview of the essential safety and handling protocols for 3-(Azetidin-1-YL)pyrrolidine hydrochloride, a compound of interest for researchers and professionals in drug development. Given t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the essential safety and handling protocols for 3-(Azetidin-1-YL)pyrrolidine hydrochloride, a compound of interest for researchers and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the constituent moieties—azetidine and pyrrolidine—to establish a robust framework for its safe utilization in a laboratory setting. The principles outlined herein are grounded in established best practices for chemical safety and are intended to empower researchers to conduct their work with the highest degree of safety and scientific integrity.

Understanding the Compound: A Structural and Hazard Perspective

3-(Azetidin-1-YL)pyrrolidine hydrochloride incorporates both an azetidine and a pyrrolidine ring system. These nitrogen-containing heterocycles are prevalent scaffolds in medicinal chemistry, valued for their ability to impart unique three-dimensional structures and desirable physicochemical properties to drug candidates.[1][2] However, the inherent reactivity and biological activity of these motifs also necessitate a thorough understanding of their potential hazards.[3][4]

Inferred Hazards from Constituent Moieties:

An analysis of the safety profiles of azetidine hydrochloride and pyrrolidine provides a conservative basis for handling 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

  • Azetidine Hydrochloride: This compound is classified as a skin and eye irritant.[5][6][7]

  • Pyrrolidine: This parent compound presents a more significant hazard profile, being a highly flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[8][9][10]

Therefore, it is prudent to handle 3-(Azetidin-1-YL)pyrrolidine hydrochloride as a substance that, at a minimum, causes skin and serious eye irritation, and potentially carries risks of flammability and severe corrosive effects.

Hazard Identification and Classification

Based on the available data for its structural components, the following table summarizes the anticipated hazards for 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

Hazard ClassGHS Hazard Statement (Inferred)Source MoietyCitation
Skin Corrosion/IrritationH315: Causes skin irritation.Azetidine HCl[5][6]
H314: Causes severe skin burns and eye damage.Pyrrolidine[8][9]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.Azetidine HCl[5][6][7]
H314: Causes severe skin burns and eye damage.Pyrrolidine[8][9]
Acute Toxicity (Oral)H302: Harmful if swallowed.Pyrrolidine[8]
Acute Toxicity (Inhalation)H332: Harmful if inhaled.Pyrrolidine[8]
Flammable LiquidsH225: Highly flammable liquid and vapour.Pyrrolidine[8][9]

Note: This is an inferred hazard profile. A substance-specific risk assessment should be conducted before use.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 3-(Azetidin-1-YL)pyrrolidine hydrochloride, including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[5]

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.[6][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before and during use. Contaminated gloves should be removed and disposed of properly.[5][6]

  • Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.[6][8]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Pre-Handling Review: Before beginning any work, review this guide and the available Safety Data Sheets for azetidine hydrochloride and pyrrolidine.[5]

  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents before introducing the compound.

  • Personal Protective Equipment: Don all required PPE as outlined in Section 3.2.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely cap all containers of 3-(Azetidin-1-YL)pyrrolidine hydrochloride.[6]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove and dispose of contaminated PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling.[5][6]

Storage Requirements:
  • Container: Keep the compound in its original, tightly sealed container.[6][8]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9]

  • Inert Atmosphere: For long-term stability and to prevent degradation from moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][6]

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an emergency is crucial. All laboratory personnel should be familiar with these procedures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate the spill area.

Waste Disposal

All waste containing 3-(Azetidin-1-YL)pyrrolidine hydrochloride must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6][7]

Visualizing Safety Workflows

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with handling 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

RiskAssessment A Identify Hazards (Review SDS of Analogs) B Evaluate Exposure Potential (Quantity, Frequency, Duration) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (High, Medium, Low) C->D E Implement Additional Controls (If Necessary) D->E Risk is High/Medium F Proceed with Experiment D->F Risk is Low E->F

Caption: A workflow for conducting a risk assessment before handling the compound.

Emergency Response Decision Tree

This diagram provides a clear decision-making path in the event of an exposure.

EmergencyResponse Start Exposure Event Q1 Type of Exposure? Start->Q1 Skin Skin Contact Q1->Skin Skin Eye Eye Contact Q1->Eye Eye Inhalation Inhalation Q1->Inhalation Inhalation Inestion Inestion Q1->Inestion Ingestion ActionSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->ActionSkin ActionEye Flush with Water (15 min) Seek Immediate Medical Attention Eye->ActionEye ActionInhalation Move to Fresh Air Seek Immediate Medical Attention Inhalation->ActionInhalation Ingestion Ingestion ActionIngestion Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->ActionIngestion

Caption: A decision tree for appropriate emergency response to different exposure routes.

Conclusion

While 3-(Azetidin-1-YL)pyrrolidine hydrochloride holds promise as a building block in drug discovery, its safe handling is paramount. By understanding its inferred hazards based on its constituent chemical motifs and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and responsible manner.

References

  • Fisher Scientific. (2023-10-06). SAFETY DATA SHEET: Pyrrolidine. [Link]

  • Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4959. [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6285. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidin-3-one Hydrochloride. PubChem Compound Database. [Link]

  • Shevchuk, O., et al. (2026, January). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors): a comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance). ResearchGate. [Link]

  • Ward, C. C., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5083-5093. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

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Foundational

Introduction: The Azetidinyl-Pyrrolidine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-(Azetidin-1-YL)pyrrolidine Hydrochloride and Its Isomers: Commercial Availability, Synthesis, and Application in Drug Discovery The fusion of saturated heterocyclic rings has become a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Azetidin-1-YL)pyrrolidine Hydrochloride and Its Isomers: Commercial Availability, Synthesis, and Application in Drug Discovery

The fusion of saturated heterocyclic rings has become a cornerstone of modern drug design, offering a robust strategy to navigate the complexities of chemical space and enhance pharmacokinetic profiles. Among these, the azetidinyl-pyrrolidine scaffold has emerged as a particularly valuable motif. The inherent properties of the four-membered azetidine ring—such as high ring strain, sp³-rich character, and conformational rigidity—can confer improved solubility, metabolic stability, and receptor selectivity when incorporated into larger molecules.[1][2] When combined with the versatile five-membered pyrrolidine ring, a widely used scaffold in its own right, the resulting bicyclic system presents a powerful building block for medicinal chemists.[3][4]

This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of a key azetidinyl-pyrrolidine building block. It is important to address a point of nomenclature: while the query specified 3-(Azetidin-1-YL)pyrrolidine hydrochloride , a thorough review of commercial catalogs indicates that its isomer, 1-(Azetidin-3-yl)pyrrolidine hydrochloride , is the more readily available research chemical. This guide will focus on the latter, commercially accessible compound, providing researchers, scientists, and drug development professionals with the practical information needed to leverage this valuable intermediate in their discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its identity and physical characteristics. The hydrochloride salt form is prevalent for this class of amines as it enhances stability, crystallinity, and solubility in polar solvents, which is critical for handling and for many synthetic reactions.[5]

Table 1: Core Chemical Identifiers for 1-(Azetidin-3-yl)pyrrolidine hydrochloride

PropertyValue
IUPAC Name 1-(Azetidin-3-yl)pyrrolidine hydrochloride
CAS Number 1260887-91-9[6]
Molecular Formula C₇H₁₅ClN₂
Molecular Weight 162.66 g/mol [6]
Canonical SMILES C1CC(N1)N2CCCC2.Cl
MDL Number MFCD12405065[6]

Table 2: Predicted Physicochemical Properties

PropertyValueRationale and Significance
Appearance White to off-white solidTypical for amine hydrochloride salts.
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt form increases polarity, aiding solubility in protic and polar aprotic solvents commonly used in synthesis and biological assays.
pKa (strongest basic) ~10.5The secondary amines in the structure are the primary basic centers. This value is crucial for selecting appropriate reaction conditions (e.g., acid scavengers) and for understanding physiological behavior.
LogP ~0.8This value suggests a good balance of hydrophilicity and lipophilicity, a key attribute for drug candidates aiming for oral bioavailability.
Hygroscopicity Likely hygroscopicAmine hydrochloride salts readily absorb moisture from the atmosphere. This necessitates specific storage conditions to maintain sample integrity.[7]

Commercial Availability and Procurement

1-(Azetidin-3-yl)pyrrolidine hydrochloride is available from several fine chemical suppliers that specialize in providing building blocks for research and development.[8][9] When procuring this material, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity.

Table 3: Selected Commercial Suppliers

SupplierTypical Purity (by HPLC/NMR)Available QuantitiesNotes
BLD Pharm ≥95%1g, 5g, 10gOffers supporting analytical data such as NMR and HPLC upon request.[6]
Advanced ChemBlocks ≥95%Custom SynthesisLists related structures like 1-(azetidin-3-yl)propan-2-one hydrochloride, indicating synthetic capability in this area.[10]
Enamine >95%1g, 5g, CustomA major supplier of building blocks with extensive quality control.[9]
Fisher Scientific Varies by brandVariesAggregates products from numerous manufacturers, offering a wide selection of azetidine derivatives.[11]

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information.

Synthesis and Manufacturing Workflow

Understanding the synthetic route to a building block is critical for assessing potential impurities and for scaling up production. While specific proprietary methods may vary between suppliers, a plausible and efficient synthesis can be designed based on established chemical principles. A common strategy involves the coupling of a protected azetidine precursor with pyrrolidine, followed by deprotection and salt formation.

Causality in Experimental Design

The choice of a protecting group for the azetidine nitrogen is crucial. A tert-butyloxycarbonyl (Boc) group is often selected due to its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions without affecting the final hydrochloride salt form. The coupling reaction itself, a nucleophilic substitution, is typically performed in a polar aprotic solvent like DMSO or DMF to facilitate the reaction between the charged nucleophile and the electrophilic carbon.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-iodoazetidine C N-Boc-3-(pyrrolidin-1-yl)azetidine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Pyrrolidine B->C D N-Boc-3-(pyrrolidin-1-yl)azetidine E 1-(Azetidin-3-yl)pyrrolidine hydrochloride D->E HCl in Dioxane or Ether

Caption: A plausible two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate.

    • To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Rationale: K₂CO₃ acts as a base to neutralize the HI byproduct, driving the reaction to completion. DMF is an excellent solvent for this Sₙ2 reaction.

    • Stir the mixture at 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water (3x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

  • Step 2: Synthesis of 1-(Azetidin-3-yl)pyrrolidine hydrochloride.

    • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M, 1.5-2.0 eq) dropwise with stirring.

    • Rationale: The strong acid cleaves the acid-labile Boc group, and the excess HCl protonates the basic nitrogen atoms, leading to the precipitation of the hydrochloride salt.

    • Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield 1-(Azetidin-3-yl)pyrrolidine hydrochloride as a solid.

Role in Drug Discovery and Medicinal Chemistry

The azetidinyl-pyrrolidine scaffold is a "bioisostere" for other common structural motifs, meaning it has a similar size and electronic configuration but can offer distinct advantages.[12] For example, replacing a piperidine or a more flexible alkyl chain with this constrained scaffold can lock the molecule into a more bioactive conformation, improving binding affinity to its target. Furthermore, the presence of the sp³-rich azetidine ring can disrupt planarity, which often leads to improved solubility and reduced metabolic liability.[1]

This building block is particularly useful in the synthesis of inhibitors for kinases, proteases, and G-protein coupled receptors (GPCRs), where precise spatial orientation of functional groups is paramount for activity.[2]

Diagram: Application in a Hypothetical Kinase Inhibitor

G cluster_0 Scaffold Integration cluster_1 Binding Pocket Interaction A 1-(Azetidin-3-yl)pyrrolidine hydrochloride C Final Drug Candidate A->C Amide Coupling or Reductive Amination B Pharmacophore Core (e.g., Pyrimidine) B->C D Final Drug Candidate E Kinase Hinge Region D->E H-Bonding F Solvent-Exposed Region D->F Improved Solubility (Azetidine Vector) G Hydrophobic Pocket D->G Shape Complementarity (Pyrrolidine Vector)

Caption: Integration of the scaffold into a drug candidate.

Quality Control and Analytical Protocols

Ensuring the purity and identity of a starting material is a non-negotiable aspect of chemical synthesis and drug discovery. A self-validating protocol for quality control (QC) should always be implemented upon receiving a new batch of any chemical.

Diagram: Quality Control Workflow

G cluster_workflow QC Workflow for Incoming Reagent A Receive Reagent & Quarantine B Perform Identity & Purity Tests (NMR, HPLC, LC-MS) A->B C Compare Data to Supplier CoA & Specs B->C D Pass? C->D E Release to Inventory D->E Yes F Reject Batch & Contact Supplier D->F No

Caption: A standard workflow for incoming reagent quality control.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a general method for assessing the purity of amine hydrochlorides. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(Azetidin-3-yl)pyrrolidine hydrochloride.

    • Dissolve in a 1:1 mixture of water and acetonitrile (diluent) to make a final concentration of 1.0 mg/mL.

    • Rationale: Using a mixture for the diluent ensures solubility and compatibility with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is an ion-pairing agent that improves the peak shape of basic amines. A C18 column provides good retention for moderately polar compounds.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Rationale: Amine compounds without a strong chromophore have low UV absorbance, requiring detection at a low wavelength like 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • The identity can be confirmed by comparing the retention time to a previously characterized reference standard or by using an LC-MS system with the same method.

Handling, Storage, and Safety

Proper handling and storage are essential for user safety and for maintaining the chemical integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[7] Keep away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, contain the solid material and clean the area with appropriate equipment to avoid generating dust. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(Azetidin-3-yl)pyrrolidine hydrochloride is a valuable and commercially accessible building block for drug discovery. Its unique conformational constraints and physicochemical properties make it an attractive scaffold for developing novel therapeutics with enhanced pharmacological profiles. By understanding its synthesis, implementing rigorous quality control, and adhering to safe handling practices, researchers can effectively utilize this compound to advance their medicinal chemistry programs. This guide provides the foundational knowledge to procure, validate, and apply this potent chemical tool in the pursuit of next-generation medicines.

References

  • TCI Chemicals. (2024). SAFETY DATA SHEET: Azetidine Hydrochloride.
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  • Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (n.d.). Azetidines.
  • BLD Pharm. (n.d.). 1-(Azetidin-3-yl)pyrrolidine hydrochloride. CAS 1260887-91-9.
  • Wang, Z., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2939. [Link]

  • Vulcanchem. (n.d.). 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride. CAS 2227205-27-6.
  • Biosynth. (n.d.). tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. CAS 1314771-82-8.
  • Advanced ChemBlocks. (n.d.). 1-(azetidin-3-yl)propan-2-one;hydrochloride 95%. CAS 2740303-37-9.
  • Amine Basic Practices Guideline. (n.d.). Scribd.
  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5194-5205. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
  • Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 416-421.
  • Amine Best Practices Group. (n.d.). Amine Basic Practices Guidelines.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12389-12401. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • CN105181861A. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: Pyrrolidine.
  • Enamine. (n.d.). Building Blocks.
  • Kumar, V., et al. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology, 17(8), 3583-3589.
  • Acros Organics. (2025). SAFETY DATA SHEET: Azetidine.
  • Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. World Journal of Pharmaceutical Research, 3(7), 986-1017.
  • Chevron Research and Technology Company. (1994). Amine Treating Best Operating Practices Resource Guide.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243301. [Link]

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  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.

Sources

Exploratory

A Technical Guide to the Purity Standards of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

Introduction: The Critical Role of Intermediate Purity In the intricate landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is not merely a final checkpoint but the culminati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity

In the intricate landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is not merely a final checkpoint but the culmination of a meticulously controlled manufacturing process. 3-(Azetidin-1-YL)pyrrolidine hydrochloride is a key building block, a pharmaceutical intermediate whose molecular architecture is incorporated into numerous advanced drug candidates, particularly those targeting the central nervous system.[1][2] The purity of this intermediate is paramount; it directly dictates the impurity profile of the final API, influencing its safety, efficacy, and stability.[3] This guide provides a comprehensive framework for establishing robust purity standards for 3-(Azetidin-1-YL)pyrrolidine hydrochloride, grounded in regulatory expectations and sound scientific principles.

Regulatory Framework: Adherence to GMP Standards

While 3-(Azetidin-1-YL)pyrrolidine hydrochloride is an intermediate, its manufacturing and quality control are not exempt from stringent oversight. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," establishes that GMP principles should be applied to the manufacturing steps of intermediates.[4][5][6] This ensures that a baseline of quality and control is maintained throughout the synthesis, preventing the introduction of undesirable impurities that could persist into the final drug substance.[7] Adherence to these principles is a non-negotiable aspect of modern drug development and a core tenet of building a reliable and safe pharmaceutical supply chain.

Impurity Profiling: Understanding the Synthetic Landscape

A robust analytical control strategy begins with a thorough understanding of potential impurities.[8] Impurities can arise from various sources, including starting materials, by-products of the main reaction, intermediates, reagents, and degradation products.[9] Given the structure of 3-(Azetidin-1-YL)pyrrolidine hydrochloride, a likely synthetic route involves the reaction of a protected 3-halopyrrolidine or 3-pyrrolidinone with azetidine, followed by deprotection and salt formation.

Based on this, we can anticipate a specific impurity profile that must be controlled.

Figure 1: Potential Impurity Formation Pathways SM1 Protected 3-halopyrrolidine (Starting Material) Reaction Nucleophilic Substitution SM1->Reaction SM2 Azetidine (Starting Material) SM2->Reaction Reagent Bases, Solvents (Reagents) Reagent->Reaction Intermediate Protected Intermediate Reaction->Intermediate Imp1 Unreacted Starting Materials (Impurity A, B) Reaction->Imp1 Incomplete Reaction Imp2 Dimerization By-product (Impurity C) Reaction->Imp2 Side Reaction Deprotection Deprotection & Salt Formation (e.g., HCl) Intermediate->Deprotection Product 3-(Azetidin-1-YL)pyrrolidine hydrochloride (API Intermediate) Deprotection->Product Imp3 Residual Solvents (Impurity D) Deprotection->Imp3 Process Carryover Imp4 Incomplete Deprotection (Impurity E) Deprotection->Imp4 Incomplete Reaction

A potential pathway for impurity generation.

Table 1: Potential Impurity Profile

Impurity Type Potential Source Classification Rationale
Organic Impurities
Unreacted Azetidine Starting Material Process-Related Incomplete reaction or excess reagent carryover.
Unreacted Pyrrolidine Derivative Starting Material Process-Related Incomplete conversion during the coupling step.
Dimerized Pyrrolidine Side Reaction Process-Related Self-condensation of the pyrrolidine starting material under basic conditions.
N-Protected Intermediate Incomplete Deprotection Process-Related Failure to completely remove the protecting group before salt formation.
Inorganic Impurities
Inorganic Salts Reagents, Catalysts Inorganic Residues from bases (e.g., carbonates) or catalysts used in the synthesis.
Heavy Metals Process Equipment, Catalysts Inorganic Potential leachables from reactors or residual catalysts.[10]
Residual Solvents

| Toluene, Acetonitrile, etc. | Reaction/Purification Media | Residual Solvents | Solvents used during synthesis, work-up, or recrystallization. |

A Multi-Pronged Analytical Control Strategy

No single analytical technique can fully characterize the purity of a pharmaceutical intermediate. A comprehensive strategy employs orthogonal methods, each providing a specific piece of the quality puzzle. The validation of these analytical methods is a regulatory requirement to ensure they are suitable for their intended purpose.[11][12][13][14][15]

Figure 2: Comprehensive Analytical Workflow Sample Batch of 3-(Azetidin-1-YL)pyrrolidine hydrochloride Test1 HPLC-UV (with Derivatization) for Organic Purity Sample->Test1 Test2 Headspace GC-MS for Residual Solvents Sample->Test2 Test3 ¹H and ¹³C NMR for Identity & Assay (qNMR) Sample->Test3 Test4 Karl Fischer Titration for Water Content Sample->Test4 Test5 Sulfated Ash for Inorganic Impurities Sample->Test5 Result1 Purity ≥ 99.0% Individual Impurity ≤ 0.15% Test1->Result1 Result2 Meets ICH Q3C Limits Test2->Result2 Result3 Structure Confirmed Assay 98.0-102.0% Test3->Result3 Result4 Water Content ≤ 0.5% Test4->Result4 Result5 Residue ≤ 0.1% Test5->Result5 Decision Batch Release Decision Result1->Decision Result2->Decision Result3->Decision Result4->Decision Result5->Decision

An integrated workflow for quality control testing.

Detailed Analytical Methodologies

Assay and Organic Purity by HPLC with Pre-Column Derivatization

Scientific Rationale: 3-(Azetidin-1-YL)pyrrolidine hydrochloride lacks a significant UV chromophore, making direct detection by HPLC-UV challenging and insensitive. To overcome this, pre-column derivatization is employed.[16] This technique involves reacting the analyte with a reagent that attaches a chromophoric or fluorophoric tag, rendering it easily detectable.[17][18][19] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride are effective for secondary amines and provide the necessary sensitivity for accurate impurity profiling.

Experimental Protocol:

  • Derivatization Reagent Preparation: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 3-(Azetidin-1-YL)pyrrolidine hydrochloride into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and 100 mM borate buffer (pH 9.0). This yields a 1 mg/mL stock solution.

    • Pipette 100 µL of the sample stock solution into an HPLC vial.

  • Derivatization Reaction:

    • Add 200 µL of the 10 mM FMOC-Cl solution to the HPLC vial.

    • Add 700 µL of the borate buffer.

    • Cap the vial, vortex thoroughly, and allow it to react at room temperature for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. Quantify known impurities against their respective reference standards.

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: Volatile organic compounds used as solvents in the manufacturing process must be controlled according to ICH Q3C guidelines.[20][21] Headspace GC is the standard technique, as it allows for the analysis of volatile analytes without injecting the non-volatile sample matrix, protecting the instrument and improving reproducibility.[22] Mass spectrometry provides definitive identification of the solvents.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) containing an appropriate internal standard (e.g., Cyclohexanone).

    • Immediately cap and crimp the vial.

  • GC-MS Conditions:

    • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Headspace Parameters: Incubation temperature 80 °C, incubation time 15 min.

    • Mass Spectrometer: Scan mode from 35 to 350 amu.

  • Data Analysis: Identify and quantify solvents based on their retention times and mass spectra against a calibrated standard.

Identity and Assay by Quantitative NMR (qNMR)

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine the purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[23][24] The integral of a signal is directly proportional to the number of nuclei contributing to it, allowing for highly accurate assay determination when compared against a certified internal standard.[25][26]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-(Azetidin-1-YL)pyrrolidine hydrochloride and ~10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons, ensuring accurate integration.

  • Data Analysis:

    • Identity: Compare the obtained spectrum with a reference spectrum to confirm the chemical structure.

    • Assay (Purity): Calculate the purity using the following formula, comparing the integral of a well-resolved analyte peak with a well-resolved peak from the internal standard.

Water Content by Karl Fischer Titration

Scientific Rationale: The presence of water can affect the stability and reactivity of the intermediate.[27] Karl Fischer titration is a rapid and specific method for determining water content and is the pharmacopeial standard.[28][29]

Experimental Protocol:

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Standardize the titrant with a known water standard (e.g., disodium tartrate dihydrate).

  • Sample Analysis:

    • Accurately weigh a suitable amount of the sample (typically 100-200 mg) and add it directly to the titration vessel.

    • Titrate to the electrometric endpoint.

  • Calculation: The instrument software will calculate the percentage of water based on the sample weight and the volume of titrant consumed.

Inorganic Impurities by Sulfated Ash

Scientific Rationale: The sulfated ash test measures the total amount of inorganic impurities in an organic substance.[30][31] The sample is incinerated with sulfuric acid, converting metal salts and oxides to their more stable sulfate forms, which are then quantified gravimetrically.[32][33]

Experimental Protocol:

  • Crucible Preparation: Ignite a clean porcelain or platinum crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

  • Sample Treatment:

    • Accurately weigh 1-2 g of the sample into the tared crucible.

    • Moisten with 1 mL of concentrated sulfuric acid.

    • Heat gently until the substance is thoroughly charred.

  • Ignition:

    • Cool the crucible, add another 1 mL of sulfuric acid, and heat until white fumes are no longer evolved.

    • Ignite at 600 ± 50 °C until all carbon has been consumed.

  • Final Weighing: Cool the crucible in a desiccator and weigh. Calculate the percentage of residue.

Summary of Acceptance Criteria

The following table outlines a typical specification for a high-quality batch of 3-(Azetidin-1-YL)pyrrolidine hydrochloride intended for use in clinical-phase drug substance manufacturing.

Table 2: Release Specifications

Test Method Acceptance Criteria
Appearance Visual Inspection White to off-white solid
Identification ¹H NMR Conforms to the reference structure
Assay qNMR 98.0% to 102.0% (on anhydrous basis)
Purity (Organic) HPLC ≥ 99.0%
Individual Unspecified Impurity HPLC ≤ 0.10%
Total Organic Impurities HPLC ≤ 0.5%
Water Content Karl Fischer Titration ≤ 0.5% w/w
Sulfated Ash Gravimetric (USP <281>) ≤ 0.1% w/w

| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits |

Conclusion

Establishing and adhering to stringent purity standards for pharmaceutical intermediates like 3-(Azetidin-1-YL)pyrrolidine hydrochloride is fundamental to modern drug development. It is not merely a matter of regulatory compliance but a scientific necessity that ensures the quality, safety, and consistency of the final active pharmaceutical ingredient. A comprehensive control strategy, built on a deep understanding of potential impurities and validated by a suite of orthogonal analytical techniques, provides the necessary assurance for researchers, scientists, and drug development professionals to advance their programs with confidence.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Pharmaceutical Technology. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Pharmacopeia. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. [Link]

  • U.S. Pharmacopeia. (2016, November 21). The Residue on Ignition / Sulfated Ash test utilizes a procedure t. [Link]

  • Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-11. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. [Link]

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Foundational

A Technical Guide to Azetidine and Pyrrolidine Scaffolds in Medicinal Chemistry: A Comparative Analysis for Drug Discovery Professionals

Abstract Saturated nitrogen-containing heterocycles (SNHs) are foundational pillars in modern medicinal chemistry, with their prevalence in FDA-approved drugs underscoring their significance. Among these, the four-member...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Saturated nitrogen-containing heterocycles (SNHs) are foundational pillars in modern medicinal chemistry, with their prevalence in FDA-approved drugs underscoring their significance. Among these, the four-membered azetidine and five-membered pyrrolidine rings have emerged as particularly powerful scaffolds. This technical guide provides an in-depth analysis of these two heterocycles, moving beyond a simple structural overview to explore the nuanced interplay between their physicochemical properties, conformational behaviors, and resulting impact on pharmacology. We will dissect authoritative synthetic strategies, examine their roles in enhancing pharmacokinetic and pharmacodynamic profiles through illustrative case studies of marketed drugs, and provide a direct comparative analysis to guide scaffold selection in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these privileged structures to address complex therapeutic challenges.

The Strategic Value of Small Saturated Heterocycles in Drug Design

The contemporary drug discovery landscape has seen a decisive shift away from flat, aromatic, 'Lipinski's Rule of 5'-compliant molecules towards compounds with greater three-dimensionality. This drive for increased sp³ character is a direct response to the need for drugs with improved solubility, enhanced metabolic stability, and greater selectivity for their biological targets.[1][2] Small, saturated N-heterocycles like azetidine and pyrrolidine are exemplary tools in this paradigm. Their defined conformational geometries and ability to present substituents in precise vectors in 3D space allow for exquisite optimization of interactions within a protein binding pocket. Furthermore, the nitrogen atom acts as a key hydrogen bond acceptor and a handle for modulating basicity (pKa), a critical parameter governing absorption, distribution, metabolism, and excretion (ADME) properties.

The Azetidine Scaffold: A Compact Modulator of Physicochemical Properties

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in drug discovery over the past decade.[3] Its incorporation is often a strategic choice to impart unique structural and physical properties that are not achievable with larger rings.

Structural and Physicochemical Properties

The defining feature of the azetidine ring is its inherent strain, which is less severe than its three-membered aziridine counterpart but significant enough to influence its chemical behavior and conformation.[4][5] This strain results in a puckered, non-planar conformation. The barrier to ring inversion is low, but substitution can favor specific puckered states, allowing it to act as a rigid scaffold.[6]

Despite its strained nature, azetidine is a stable cyclic amine. Its basicity is comparable to that of pyrrolidine and other typical secondary amines, with a pKa of 11.29, making it a suitable basic center in drug molecules.[6] This combination of rigidity, sp³-richness, and modulated basicity makes it a highly attractive scaffold for improving properties like solubility and metabolic stability.[1][7]

cluster_azetidine Azetidine Scaffold A Azetidine (C₃H₇N) B Key Properties Structure Puckered Conformation (Non-Planar) Properties • High Ring Strain • pKa ≈ 11.29 • Rigid Scaffold • Enhances sp³ Character Structure->Properties Leads to

Caption: Core characteristics of the azetidine scaffold.

Synthetic Strategies: The Aza Paternò–Büchi Reaction

While numerous methods exist for azetidine synthesis, modern photochemical approaches have gained prominence for their efficiency and functional group tolerance. The intermolecular aza Paternò–Büchi ([2+2] photocycloaddition) reaction between an imine and an alkene is a powerful method for directly constructing the four-membered ring.[8][9] Recent advances have shown that N-sulfamoyl fluoride substituted imines can generate reactive triplet intermediates upon photoexcitation, enabling them to react with a broad range of alkenes to yield azetidines.[8]

Exemplary Protocol: Photochemical [2+2] Cycloaddition

  • Step 1: Reactant Preparation: In a quartz reaction vessel, dissolve the N-sulfamoyl fluoride imine (1.0 equiv.) and the desired alkene (1.5-2.0 equiv.) in a suitable degassed solvent (e.g., acetonitrile or dichloromethane).

  • Step 2: Photocatalysis (if required): For less reactive systems, a photocatalyst (e.g., a benzophenone sensitizer) may be added.

  • Step 3: Irradiation: Irradiate the solution with a suitable light source (e.g., a 300 nm UV lamp or a high-power LED) at room temperature with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product via column chromatography on silica gel to isolate the desired azetidine.[8]

  • Step 5: N-Group Modification: The sulfamoyl fluoride group can be retained or serve as a convenient handle for further functionalization or traceless removal.

Case Study: Baricitinib (Olumiant®)

Baricitinib is an orally available Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its structure features a central pyrrolo[2,3-d]pyrimidine core with an azetidine-containing side chain.

  • Causality of Inclusion: The 1-(ethylsulfonyl)azetidin-3-yl group was introduced to optimize the drug's pharmacokinetic profile. The azetidine ring serves as a polar, rigid, and metabolically stable linker. Its inclusion enhances aqueous solubility and reduces off-target activity compared to analogues with more lipophilic or flexible linkers. This strategic use of the azetidine scaffold is a prime example of how it can be employed to fine-tune drug-like properties, contributing to the overall success of the therapeutic agent.[1][7]

The Pyrrolidine Scaffold: Nature's Privileged Heterocycle

The pyrrolidine ring is a five-membered saturated heterocycle that is ubiquitous in nature (e.g., in the amino acid proline) and medicinal chemistry. It is considered the most widely used non-aromatic five-membered heterocycle in pharmaceuticals.[10]

Structural and Physicochemical Properties

Compared to azetidine, the pyrrolidine ring has significantly less angle strain, affording it greater conformational flexibility. It typically adopts non-planar "envelope" or "twist" conformations that rapidly interconvert at room temperature. The energy barrier for this interconversion is low, but substitution patterns can create a preference for a specific conformation, which is a key tactic in drug design to orient substituents for optimal target binding.[11]

The pKa of pyrrolidine is 11.31, making it a strong base, very similar to azetidine.[6] Its prevalence in nature, particularly as the core of proline, makes it an invaluable scaffold for peptidomimetics and for introducing turns or rigidifying peptide backbones.

cluster_pyrrolidine Pyrrolidine Scaffold A Pyrrolidine (C₄H₉N) B Key Properties Structure Flexible Conformations (Envelope & Twist) Properties • Low Ring Strain • pKa ≈ 11.31 • Conformationally Flexible • Proline Analogue Structure->Properties Leads to

Caption: Core characteristics of the pyrrolidine scaffold.

Synthetic Strategies: Intramolecular Halogen-Mediated Cyclization

A robust method for synthesizing substituted pyrrolidines is the intramolecular cyclization of homoallylic amines. Using an electrophilic halogen source like iodine, the reaction proceeds through a halonium ion intermediate, which is then attacked by the tethered amine nucleophile to forge the five-membered ring.

Exemplary Protocol: Iodine-Mediated Cyclization of a Homoallylic Amine

  • Step 1: Reactant Preparation: Dissolve the N-protected homoallylic amine (1.0 equiv.) in a suitable solvent such as acetonitrile.

  • Step 2: Addition of Base: Add a non-nucleophilic base (e.g., sodium bicarbonate, 3.0 equiv.) to the solution to neutralize the HI byproduct.

  • Step 3: Iodocyclization: Cool the mixture (e.g., to 0 °C) and add a solution of iodine (I₂, 1.5-2.0 equiv.) in the same solvent dropwise. The reaction typically proceeds rapidly.

  • Step 4: Quenching and Work-up: After completion (monitored by TLC), quench the reaction by adding aqueous sodium thiosulfate solution to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting iodomethyl-pyrrolidine derivative by flash chromatography.[12] The iodide can then be removed via reductive dehalogenation or used as a handle for further C-C bond-forming reactions.

A Homoallylic Amine + Base (NaHCO₃) B Add Iodine (I₂) in Acetonitrile A->B Step 1 C Iodonium Ion Intermediate B->C Step 2 D Intramolecular 5-exo-tet Cyclization C->D Step 3 E Iodomethyl-Pyrrolidine Product D->E Step 4

Caption: Workflow for iodine-mediated pyrrolidine synthesis.

Case Study: Vildagliptin (Galvus®)

Vildagliptin is an oral anti-hyperglycemic agent and a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). The inhibition of DPP-4 increases the levels of active incretins, which in turn stimulates insulin secretion.

  • Causality of Inclusion: The key pharmacophoric element of vildagliptin is its (S)-1-(2-cyano-pyrrolidin-1-yl)acetyl moiety. The pyrrolidine ring serves to correctly position the nitrile "warhead." This nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[13] The stereochemistry of the pyrrolidine ring is crucial for activity, demonstrating how the scaffold's conformational properties are leveraged to achieve high potency and selectivity.

Comparative Analysis: Azetidine vs. Pyrrolidine

The choice between incorporating an azetidine or a pyrrolidine scaffold is a critical decision in lead optimization. While structurally similar, their subtle differences in strain, size, and flexibility can have profound impacts on a molecule's biological activity and ADME profile.

FeatureAzetidinePyrrolidineRationale & Implication in Drug Design
Ring Size 4-membered5-memberedSize impacts the vectors at which substituents are projected. Azetidine offers more compact and acute geometries.
Ring Strain HighLowAzetidine's strain imparts conformational rigidity, reducing the entropic penalty of binding.[2][5] Pyrrolidine is more flexible.
Conformation PuckeredEnvelope, TwistAzetidine acts as a rigid linker. Pyrrolidine's flexibility can be beneficial for exploring larger conformational space in a binding pocket.[6][11]
Basicity (pKa) ~11.29[6]~11.31[6]Virtually identical; both are strong bases suitable for forming salt forms and engaging in hydrogen bonding.
Bioisosterism Can act as a constrained, polar replacement for pyrrolidine, piperidine, or even gem-dimethyl groups.[14]Often serves as a bioisostere for proline in peptidomimetics or as a scaffold to replace aromatic rings.Azetidine is often used to improve metabolic stability and solubility relative to larger rings.[15]
Metabolic Stability Generally high due to steric hindrance and strain. Often used to block sites of metabolism.Can be susceptible to N-dealkylation or oxidation at the α-carbon, though substitution can mitigate this.The choice can be a deliberate strategy to either increase or decrease metabolic turnover.
Solubility The polar nitrogen and sp³ character generally enhance aqueous solubility.Also enhances solubility, but its slightly larger size may contribute more to lipophilicity depending on substitution.Both are effective tools for breaking planarity and improving solubility over aromatic analogues.

As Bioisosteres: A common strategy in medicinal chemistry is the replacement of a pyrrolidine with an azetidine. This "ring contraction" can be a powerful move to:

  • Enhance Metabolic Stability: The more sterically hindered azetidine can be less susceptible to enzymatic degradation.

  • Improve Physicochemical Properties: The smaller, polar azetidine can increase solubility and reduce lipophilicity.[15]

  • Explore New Chemical Space: The rigid azetidine presents substituents at different angles, potentially leading to novel and improved interactions with the target protein and altering the SAR.[14]

Future Outlook and Conclusion

The utility of azetidine and pyrrolidine scaffolds is far from exhausted. Innovations in synthetic chemistry, such as photocatalysis and C-H activation, are continually expanding the toolbox for creating novel, densely functionalized versions of these rings.[8][16] We are seeing increasingly complex applications, including spirocyclic azetidines and pyrrolidines that offer even greater control over molecular shape and properties.[4][17]

  • Azetidine is the specialist's tool, used to impart rigidity, enhance metabolic stability, and provide a compact, polar core. Its unique geometry makes it an excellent choice for fine-tuning ADME properties and achieving high selectivity.

  • Pyrrolidine is the versatile workhorse, providing a conformationally flexible and biocompatible scaffold that is foundational to peptidomimetics and a wide array of pharmacophores.

A deep understanding of their respective strengths and weaknesses, grounded in their fundamental physicochemical properties, is essential for their rational application in the design of next-generation therapeutics.

References

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Exploratory

The Unseen Architect: A Technical Guide to the Critical Role of Diamine Linkers in Modern Drug Design

Executive Summary In the intricate world of modern therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the focus often falls on the high-affinity wa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the intricate world of modern therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the focus often falls on the high-affinity warhead or the precision-guided targeting moiety. However, the element that bridges these components—the linker—is far from a passive spacer. It is a critical architectural element that dictates the success or failure of a drug candidate. This guide delves into the science of "linkerology," with a specific focus on diamine linkers, elucidating their profound impact on the physicochemical properties, pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy of bifunctional and multi-domain drugs. We will explore the causal relationships between linker design and therapeutic outcomes, provide actionable experimental protocols, and present a forward-looking perspective on this dynamic field.

The Diamine Linker: More Than Just a Connection

At its core, a linker in a bifunctional molecule connects two or more distinct functional domains. Diamine linkers, characterized by the presence of at least two amine functional groups, are among the most versatile and widely employed scaffolds in drug design. One amine provides an attachment point for one part of the molecule (e.g., a payload), while the other connects to the second part (e.g., a targeting ligand), often after suitable functionalization.

The true importance of the linker, however, lies in its ability to modulate the entire molecule's behavior. The choice of linker is a multi-parameter optimization problem where properties such as length, rigidity, polarity, and chemical stability must be finely tuned to achieve the desired therapeutic window.[1][2] An improperly designed linker can lead to poor solubility, premature drug release, steric hindrance that prevents target engagement, or unfavorable PK profiles.[3]

Core Physicochemical Properties and Their Mechanistic Impact

The rational design of a diamine linker requires a deep understanding of how its fundamental properties influence the drug's biological activity.

  • Length and Flexibility: The distance between the connected moieties is paramount. In PROTACs, the linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][4] An optimal length allows the two proteins to engage effectively, while excessive length can increase entropy and lead to non-productive binding modes. Common flexible linkers include simple alkyl chains and polyethylene glycol (PEG) chains, the latter of which also enhances solubility.

  • Rigidity: Introducing rigid elements such as cyclic structures (e.g., piperidine, piperazine), spirocycles, or double/triple bonds into the linker backbone can pre-organize the molecule into a more favorable conformation for binding.[1][5][6] This reduces the entropic penalty upon target engagement, potentially increasing affinity and potency.[7] However, this rigidity comes at the cost of conformational sampling, demanding more precise design, often guided by structural biology or computational modeling.[5]

  • Polarity and Solubility: Many advanced therapeutic modalities, especially PROTACs, are large molecules that often push the boundaries of physicochemical "drug-likeness," leading to poor solubility and cell permeability. Incorporating polar functional groups (ethers, amides) within the diamine linker is a key strategy to mitigate hydrophobicity, improve aqueous solubility, and enhance overall pharmacokinetic properties.[1][]

  • Chemical Reactivity and Stability: The stability of the bonds connecting the linker to the rest of the molecule is crucial. For most applications, the linker must be stable in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity.[3] Conversely, in some ADC designs, the linker is intentionally designed to be cleaved under specific conditions (e.g., in the lysosome). Furthermore, the differential reactivity of the amine groups on the linker is exploited during synthesis; for instance, the varied nucleophilicity of primary vs. secondary amines, or the influence of sterics and pKa, can be leveraged for selective, sequential conjugation without the need for extensive protecting group chemistry.[9][10]

The interplay of these properties is visualized in the workflow below, which outlines a rational approach to linker selection and optimization.

G cluster_0 Linker Design & Optimization Workflow cluster_1 Evaluation Metrics cluster_2 Evaluation Metrics A Initial Design: - Target & Payload Analysis - Structural Data (if available) B Select Linker Scaffold: - Flexible (PEG, Alkyl) - Rigid (Cyclic, Aryl) - Cleavable vs. Non-cleavable A->B Define core requirements C Synthesize Linker Library: Vary Length, Polarity, Rigidity B->C Explore chemical space D Conjugate to Moieties C->D Assemble conjugates E In Vitro Evaluation D->E Screen candidates F In Vivo Evaluation E->F Test promising candidates in relevant models E_sol Solubility & Permeability E_stab Plasma Stability E_bind Binding Affinity / Ternary Complex Formation E_act Cellular Activity (e.g., Degradation, Cytotoxicity) G Lead Optimization F->G Analyze SAR data F_pk Pharmacokinetics (PK) F_eff Efficacy F_tox Toxicity G->C Iterate design based on data H Optimized Candidate G->H Select lead

Caption: A rational workflow for diamine linker design, emphasizing iterative synthesis and evaluation.

Applications of Diamine Linkers in Key Therapeutic Modalities

The versatility of diamine linkers makes them integral to several cutting-edge drug development platforms.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[5] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker is arguably the most critical and least predictable component of a PROTAC.[2] Its composition dictates the geometry and stability of the key ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.

Causality in Action: The development of the androgen receptor (AR) degrader ARV-110, a clinical-stage PROTAC, involved extensive "linkerology."[1] Researchers systematically varied the linker composition (e.g., PEG vs. alkyl), length, and attachment points to identify a candidate with optimal degradation potency, permeability, and metabolic stability. This empirical optimization highlights that there is no universal "perfect linker"; it must be tailored for each specific target and E3 ligase pair.[1][4] Mono-Boc protected diamines are popular building blocks in this process, allowing for straightforward, modular synthesis of linker libraries.[1][6]

G cluster_PROTAC POI Protein of Interest (Target) Proteasome Proteasome POI->Proteasome targeted to Degradation Target Protein Degradation E3 E3 Ubiquitin Ligase Ub Ubiquitin E3->Ub transfers PROTAC PROTAC Molecule PROTAC->POI binds PROTAC->E3 binds Linker Diamine Linker E3_Ligand E3 Ligand Linker->E3_Ligand Ub->POI attaches to Proteasome->Degradation results in Warhead Warhead Warhead->Linker

Caption: Mechanism of PROTAC action, where the diamine linker facilitates ternary complex formation.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker tethers the payload to the antibody and is designed to be stable in circulation but to release the active drug upon internalization into the target cell.[11][12]

Diamine linkers are frequently incorporated into both the payload-attachment site and the antibody-conjugation chemistry. They can be part of:

  • Cleavable Linkers: These are designed to be broken by specific triggers within the cancer cell.[12]

    • Protease-Sensitive: Incorporating a specific dipeptide sequence (e.g., Val-Cit) that is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumors.[12]

    • pH-Sensitive: Using acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.

    • Reduction-Sensitive: Employing disulfide bonds that are cleaved by the high intracellular concentration of glutathione.[]

  • Non-Cleavable Linkers: These linkers remain intact, and the drug is released only after the complete degradation of the antibody backbone in the lysosome.[] This approach can reduce the risk of off-target toxicity from prematurely released payload.

The choice between a cleavable and non-cleavable linker depends on the payload's mechanism of action, its ability to diffuse out of the cell (for potential "bystander effect"), and the desired safety profile.[4][13]

Experimental Protocols: A Self-Validating System

Trustworthiness in drug development is built on robust and reproducible methodologies. Below are representative protocols for the synthesis and evaluation of diamine linker-containing conjugates.

General Protocol: Synthesis of a Diamine-Linked Conjugate via Amide Coupling

This protocol describes the coupling of a mono-Boc-protected diamine linker to a carboxylic acid-bearing payload, followed by deprotection and conjugation to a second moiety.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the payload (containing a carboxylic acid, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • First Amide Coupling:

    • To the activated payload solution, add the mono-Boc-protected diamine linker (e.g., N-Boc-1,6-diaminohexane, 1.2 eq).

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor progress by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 0.1 M HCl), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected conjugate.

  • Characterization 1:

    • Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and HRMS.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add a strong acid, typically trifluoroacetic acid (TFA) or HCl in dioxane (10-20 eq).

    • Stir at room temperature for 1-4 hours. Monitor by LC-MS until deprotection is complete.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Second Amide Coupling:

    • Repeat steps 1-4 using the deprotected amine conjugate and the second molecule to be attached (e.g., an E3 ligase ligand with a carboxylic acid).

  • Final Characterization:

    • Thoroughly characterize the final product using NMR and HRMS to confirm its identity, purity, and stability.

Protocol: Evaluation of Linker Stability in Human Plasma

This assay determines the linker's stability in a biologically relevant matrix, predicting its behavior in circulation.

Step-by-Step Methodology:

  • Preparation:

    • Thaw a vial of pooled human plasma at 37°C.

    • Prepare a stock solution of the test conjugate in DMSO (e.g., 10 mM).

  • Incubation:

    • Spike the test conjugate into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid plasma protein precipitation.

    • Vortex gently to mix.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time Points:

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture (e.g., 50 µL).

  • Sample Quenching and Protein Precipitation:

    • Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins and quench metabolic activity.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the intact parent conjugate remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent conjugate versus time.

    • Calculate the half-life (t₁/₂) of the conjugate in plasma. A longer half-life indicates greater linker stability.

Data Presentation: Comparative Analysis of Linker Scaffolds

To facilitate decision-making, the properties of common diamine linker scaffolds can be summarized as follows:

Linker TypeRepresentative StructuresKey PropertiesPrimary Application Rationale
Alkyl Chain -(CH₂)n-• Flexible• Hydrophobic (increases with length)• Synthetically simple• Systematically vary distance• Initial SAR studies[14][15]
PEG Chain -(CH₂CH₂O)n-• Flexible• Hydrophilic• Improves solubility & PK• Mitigate aggregation & poor solubility[5]• Reduce non-specific binding
Alicyclic Piperidine, Piperazine• Rigid/Semi-rigid• Defined 3D geometry• Can improve permeability• Constrain conformation to reduce entropic penalty• Fine-tune spatial vectors
Aromatic Phenyl, Biphenyl• Rigid and planar• Potential for π-stacking interactions• Provide a rigid scaffold for precise positioning

Future Perspectives and Conclusion

The field of linker design is rapidly evolving. While early efforts relied heavily on empirical screening of simple alkyl and PEG chains, the future lies in a more rational, structure-guided approach.[2] Advances in computational chemistry, including molecular dynamics simulations and machine learning, are beginning to provide deeper insights into the conformational dynamics of linkers and their role in mediating protein-protein interactions.[5] The development of novel linker chemistries that respond to more specific biological triggers or that are "tunable" in vivo represents an exciting frontier.

References

  • Zimmerman, E. I. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. National Institutes of Health. [Link]

  • Zimmerman, E. I., et al. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PubMed. [Link]

  • Enamine Germany. (n.d.). Linkers. Enamine Germany. [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody-Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health. [Link]

  • Van Gijzel, L. (2026). Design and development of dextran-drug conjugates for enhanced tumour targeting. TUprints. [Link]

  • Lu, J., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]

  • Vector Laboratories. (2025). Mitigating ADC Toxicities With Linker-Payload Design. YouTube. [Link]

  • Wikipedia. (n.d.). Polyurethane. Wikipedia. [Link]

  • ResearchGate. (2025). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. ResearchGate. [Link]

  • Schiffer, C. A., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. National Institutes of Health. [Link]

  • American Chemical Society. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • American Chemical Society. (n.d.). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. ACS Publications. [Link]

  • PubMed. (2025). Asymmetric Diamine Synthesis for Covalent Organic Frameworks: Boosted Photocatalytic Performance by Restricting β-Ketoenamine Bond Twist. PubMed. [Link]

  • Tuley, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

  • Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Cudic, M., et al. (n.d.). Rigid Linkers for Bioactive Peptides. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride

Abstract This document provides a comprehensive, technically detailed guide for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, a valuable saturated heterocyclic building block in contemporary medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, a valuable saturated heterocyclic building block in contemporary medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, ensuring a deep understanding of the synthetic strategy. All quantitative data is systematically presented, and the workflow is visualized to enhance clarity and execution.

Introduction: The Significance of the Azetidinyl-Pyrrolidine Scaffold

The fusion of azetidine and pyrrolidine ring systems, as exemplified by 3-(Azetidin-1-yl)pyrrolidine, creates a unique three-dimensional architecture of significant interest in modern drug design. The azetidine moiety, a strained four-membered heterocycle, often imparts desirable physicochemical properties to parent molecules, including improved metabolic stability, aqueous solubility, and lipophilicity, while offering a novel vector for exploring chemical space.[1][2][3] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds. The combination of these two saturated heterocycles provides a rigid, yet versatile, framework for the development of novel therapeutic agents. This guide presents a validated, two-step synthesis of the hydrochloride salt of this compound, ensuring stability and ease of handling.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride is strategically designed in two primary stages:

  • Nucleophilic Substitution: The core of this synthesis involves the formation of the C-N bond between the pyrrolidine and azetidine moieties. This is achieved through the reaction of a suitable pyrrolidine precursor, such as 3-aminopyrrolidine (protected), with a dielectrophile that can form the azetidine ring. A common and effective method is the reaction with 1,3-dibromopropane.[4]

  • Deprotection and Salt Formation: Following the successful coupling and ring formation, any protecting groups on the pyrrolidine nitrogen are removed. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

This synthetic route is logical, scalable, and utilizes readily available starting materials, making it a practical choice for both academic and industrial research settings.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
tert-Butyl (pyrrolidin-3-yl)carbamate≥98%Commercially AvailableStarting Material
1,3-Dibromopropane≥99%Commercially AvailableAlkylating Agent[5]
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableBase
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially AvailableSolvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSolvent
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Commercially AvailableSolvent for Precipitation
Hydrochloric Acid (HCl)2M in Diethyl EtherCommercially AvailableFor Salt Formation
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying Agent
Step 1: Synthesis of tert-Butyl (1-(Azetidin-1-yl)pyrrolidin-3-yl)carbamate

This step involves the N-alkylation of the protected 3-aminopyrrolidine followed by an intramolecular cyclization to form the azetidine ring.

Procedure:

  • To a stirred solution of tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in anhydrous acetonitrile (10 volumes), add anhydrous sodium carbonate (3.0 eq).

  • To this suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure tert-butyl (1-(azetidin-1-yl)pyrrolidin-3-yl)carbamate.

Causality of Experimental Choices:

  • Sodium Carbonate: A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during both the initial N-alkylation and the subsequent intramolecular cyclization, driving the reaction to completion.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

  • Excess 1,3-Dibromopropane: A slight excess of the dialkylating agent ensures complete consumption of the starting pyrrolidine derivative.

Step 2: Synthesis of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the hydrochloride salt.

Procedure:

  • Dissolve the purified tert-butyl (1-(azetidin-1-yl)pyrrolidin-3-yl)carbamate (1.0 eq) in a minimal amount of dichloromethane.

  • To this solution, add a 2M solution of hydrochloric acid in diethyl ether (3.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate should be observed.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, filter the precipitate and wash with cold diethyl ether.

  • Dry the resulting solid under vacuum to yield 3-(Azetidin-1-yl)pyrrolidine hydrochloride as a white to off-white solid.

Causality of Experimental Choices:

  • HCl in Diethyl Ether: This reagent serves the dual purpose of cleaving the acid-labile Boc protecting group and forming the hydrochloride salt of the final product in a single step.

  • Diethyl Ether: The product's hydrochloride salt is generally insoluble in diethyl ether, facilitating its isolation via precipitation.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Azetidine Ring Formation cluster_step2 Step 2: Deprotection and Salt Formation start1 tert-Butyl (pyrrolidin-3-yl)carbamate + 1,3-Dibromopropane react1 Reaction in Acetonitrile with Na₂CO₃ at Reflux start1->react1 workup1 Filtration and Concentration react1->workup1 purify1 Flash Column Chromatography workup1->purify1 product1 tert-Butyl (1-(azetidin-1-yl)pyrrolidin-3-yl)carbamate purify1->product1 start2 Dissolve Product 1 in DCM product1->start2 react2 Add HCl in Diethyl Ether at 0°C to RT start2->react2 workup2 Precipitation and Filtration react2->workup2 product2 3-(Azetidin-1-yl)pyrrolidine Hydrochloride workup2->product2

Caption: Overall workflow for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Chemical Reaction Pathway

Caption: Chemical structures and transformations in the synthesis.

Characterization Data (Expected)

AnalysisExpected Results
¹H NMR Peaks corresponding to the protons on the azetidine and pyrrolidine rings. The number of protons and their splitting patterns should be consistent with the final structure.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
Appearance White to off-white solid.

Safety and Handling

  • 1,3-Dibromopropane: This is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[6]

  • Hydrochloric Acid in Diethyl Ether: This is a corrosive reagent. Avoid inhalation of vapors and contact with skin and eyes.

  • General Precautions: Follow standard laboratory safety procedures.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Verify the quality of the 1,3-dibromopropane.
Inefficient purification.Optimize the solvent system for column chromatography.
Incomplete deprotection in Step 2 Insufficient HCl.Add additional equivalents of HCl in diethyl ether and monitor the reaction.
Water in the reaction.Ensure anhydrous conditions for the deprotection step.
Product is an oil, not a solid Impurities present.Re-purify the intermediate from Step 1. Triturate the oily product with fresh diethyl ether.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. (URL: [Link])

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. (URL: [Link])

  • Preparation of pyrrolidine. PrepChem.com. (URL: [Link])

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. (URL: [Link])

  • Musci, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. (URL: [Link])

  • Azetidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: [Link])

  • Pyrrolidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. (URL: [Link])

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. (URL: [Link])

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. (URL: [Link])

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. (URL: [Link])

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. (URL: [Link])

  • [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv... ResearchGate. (URL: [Link])

  • 1,3-Dibromopropane. Wikipedia. (URL: [Link])

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. (URL: [Link])

  • How can I seperate pyrrolidine?. ResearchGate. (URL: [Link])

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Government Department of Health. (URL: [Link])

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum... ResearchGate. (URL: [Link])

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (URL: [Link])

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Application

Application Notes and Protocols: Reductive Amination for Azetidine-Pyrrolidine Coupling

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Synthesizing Privileged Azetidinyl-Pyrrolidine Scaffolds The confluence of azetidine and pyrrolidine rings within...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Synthesizing Privileged Azetidinyl-Pyrrolidine Scaffolds

The confluence of azetidine and pyrrolidine rings within a single molecular framework constitutes a significant and privileged structural motif in modern medicinal chemistry. These saturated heterocyclic scaffolds, when combined, offer a unique three-dimensional architecture that can effectively explore chemical space, leading to compounds with enhanced metabolic stability, improved solubility, and potent biological activity. This guide provides a detailed exploration of reductive amination as a robust and versatile strategy for the covalent linkage of azetidine and pyrrolidine moieties, presenting both the theoretical underpinnings and practical, field-proven protocols.

The Strategic Advantage of the Azetidinyl-Pyrrolidine Moiety

The rigid, strained four-membered azetidine ring, when coupled with the more flexible five-membered pyrrolidine ring, allows for precise control over the spatial orientation of substituents. This structural constraint is highly sought after in drug design to optimize interactions with biological targets. Azetidinyl-pyrrolidine cores are found in a variety of biologically active compounds, demonstrating their broad therapeutic potential.[1]

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability. The reaction proceeds through a two-step sequence that can often be performed in a single pot:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of the ketone (N-protected azetidinone). This is followed by dehydration to form a transient iminium ion intermediate. The formation of this intermediate is typically the rate-limiting step and is often acid-catalyzed.

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the electrophilic iminium ion to furnish the final tertiary amine product. The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it is formed.[2][3]

Below is a mechanistic diagram illustrating the key steps in the reductive amination of an N-protected 3-azetidinone with pyrrolidine.

Reductive_Amination_Mechanism Azetidinone N-Boc-3-azetidinone Hemiaminal Hemiaminal Intermediate Azetidinone->Hemiaminal + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (acid-catalyzed) Product N-Boc-3-(pyrrolidin-1-yl)azetidine Iminium_Ion->Product + [H⁻] Hydride [H⁻] (from reducing agent) Hydride->Product

Caption: Mechanism of Reductive Amination

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for the success of a reductive amination protocol. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Here, we compare three commonly used borohydride reagents.

Reducing AgentFormulaKey Characteristics & CausalityTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly Selective & Mild: The electron-withdrawing acetate groups attenuate the hydridic character of the B-H bonds, rendering it less reactive towards ketones but highly effective for the more electrophilic iminium ions. This selectivity allows for a convenient one-pot procedure with a broad substrate scope and excellent functional group tolerance.[2][4][5][6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4]
Sodium Cyanoborohydride NaBH₃CNSelective but Toxic: Similar to STAB, the electron-withdrawing cyanide group provides selectivity for the iminium ion. It is effective in protic solvents. However, its high toxicity and the potential to generate hydrogen cyanide gas, particularly under acidic conditions, necessitate careful handling and workup procedures.[3]Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride NaBH₄Potent but Less Selective: A powerful and cost-effective reducing agent. However, it can readily reduce both the starting ketone and the iminium ion. To achieve selectivity, a two-step process is often employed where the imine/iminium ion is pre-formed before the addition of NaBH₄.[3][7]Methanol (MeOH), Ethanol (EtOH)

For the coupling of azetidines and pyrrolidines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, mild reaction conditions, and favorable safety profile.[6]

Experimental Workflow

The following diagram outlines the general workflow for the reductive amination coupling of an N-protected 3-azetidinone with pyrrolidine using sodium triacetoxyborohydride.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine N-Boc-3-azetidinone, pyrrolidine, and solvent Acid 2. Add acetic acid (optional catalyst) Reactants->Acid STAB 3. Add Sodium Triacetoxyborohydride (STAB) Acid->STAB Stir 4. Stir at room temperature STAB->Stir Monitor 5. Monitor reaction by TLC or LC-MS Stir->Monitor Quench 6. Quench with aq. NaHCO₃ Monitor->Quench Extract 7. Extract with organic solvent Quench->Extract Purify 8. Purify by column chromatography Extract->Purify

Caption: Experimental Workflow for Azetidine-Pyrrolidine Coupling

Detailed Protocols

The following protocols are designed for the synthesis of N-Boc-3-(pyrrolidin-1-yl)azetidine, a representative azetidinyl-pyrrolidine structure. These protocols are based on established procedures for the reductive amination of cyclic ketones with secondary amines.[4][8]

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended procedure due to its simplicity and high selectivity.

Materials:

  • N-Boc-3-azetidinone

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-azetidinone (1.0 equiv.).

  • Dissolve the azetidinone in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add pyrrolidine (1.1-1.2 equiv.) to the solution.

  • (Optional) If the reaction is sluggish, add acetic acid (0.1-1.0 equiv.) as a catalyst to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise over 10-15 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting azetidinone is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-3-(pyrrolidin-1-yl)azetidine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is a viable alternative if STAB is unavailable, but it is less convenient than the one-pot procedure.

Materials:

  • Same as Protocol 1, but with sodium borohydride (NaBH₄) instead of STAB, and methanol (MeOH) as an additional solvent.

Procedure:

Step 1: Iminium Ion Formation

  • In a round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Add pyrrolidine (1.1-1.2 equiv.).

  • If desired, add a dehydrating agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards iminium ion formation.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the iminium ion by an appropriate analytical technique (e.g., ¹H NMR if the iminium proton is observable, or by monitoring the disappearance of the ketone in the IR spectrum).

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Field-Proven Insights

  • Steric Hindrance: The reaction between sterically hindered ketones and amines can be slow. In such cases, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[3] Acetic acid is also commonly used as a catalyst for ketone reactions.[4]

  • Protecting Groups: The use of a nitrogen-protecting group on the azetidine, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and to modulate the reactivity of the azetidine nitrogen.

  • Reaction Monitoring: Close monitoring of the reaction is essential. Incomplete reactions may be due to decomposition of the reducing agent (especially if moisture is present) or slow iminium ion formation.

  • Purification: The basic nature of the amine product allows for purification using techniques such as solid-phase extraction with a strong cation exchange (SCX) cartridge, which can be a rapid alternative to column chromatography.

Conclusion

Reductive amination is a powerful and highly adaptable method for the synthesis of azetidinyl-pyrrolidine scaffolds. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild, selective, and efficient route to these valuable building blocks in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably access a diverse range of these privileged structures for the development of new therapeutic agents.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Ma, Z., & Miller, S. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6358-6411. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit user discussion on reductive amination with NaB(OAc)3. (2023). [Link]

  • Dunn, P. J. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 83(1), 116. [Link]

  • Borrego-Muñoz, P., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Abdel-Magid, A. F. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

Sources

Method

Application Note: Strategic Use of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Introduction: A Scaffold for Three-Dimensional Diversity In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unexplored chemical space is insatiable. The pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Three-Dimensional Diversity

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unexplored chemical space is insatiable. The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic incorporation of rigid, three-dimensional substituents onto this privileged core can significantly enhance pharmacological properties. 3-(Azetidin-1-YL)pyrrolidine hydrochloride emerges as a superior building block for this purpose. Its structure, featuring a fused azetidine-pyrrolidine bicyclic system, offers a conformationally constrained scaffold that projects functional groups into distinct spatial vectors.[2][3]

The azetidine moiety, a four-membered nitrogen heterocycle, is increasingly recognized for its ability to improve metabolic stability, aqueous solubility, and cell permeability while providing novel intellectual property.[4][5] The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them unique synthetic intermediates.[2] By coupling this with the versatile pyrrolidine core, 3-(Azetidin-1-YL)pyrrolidine hydrochloride provides a robust platform for generating diverse chemical libraries through parallel synthesis. The secondary amine on the pyrrolidine ring serves as a highly reliable synthetic handle for derivatization, making it ideal for high-throughput chemistry workflows.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in parallel synthesis, focusing on two foundational transformations: reductive amination and amide coupling.

Physicochemical Properties and Handling

The hydrochloride salt form of 3-(Azetidin-1-YL)pyrrolidine enhances its stability and shelf-life, making it amenable to storage and automated handling.[6]

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₅ClN₂ (as hydrochloride)Inferred
Molecular Weight 162.66 g/mol (as hydrochloride)Inferred
Appearance White to off-white solid/powder[6]
Solubility Soluble in water, methanol, and DMSOInferred
Stability Stable under recommended storage conditions. Hygroscopic nature necessitates storage in a desiccator or under an inert atmosphere.[6]

Safety and Handling:

  • Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9]

  • Precautions: Handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][11] Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.[10][11]

Core Synthetic Methodologies for Parallel Synthesis

The primary point of diversification on the 3-(Azetidin-1-YL)pyrrolidine scaffold is the secondary amine of the pyrrolidine ring. This functionality is readily derivatized using robust, high-yielding reactions suitable for a parallel format.

Reductive Amination

Reductive amination is one of the most efficient methods for forming carbon-nitrogen bonds.[13] The reaction proceeds via the formation of an iminium ion intermediate upon condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild hydride source.

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for parallel synthesis. It is mild enough to not reduce the carbonyl starting material, is tolerant of mildly acidic conditions that favor iminium ion formation, and does not generate gaseous byproducts, making it safe for use in sealed reaction plates.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The reaction involves the coupling of the secondary amine with a carboxylic acid. This transformation requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • Causality of Reagent Choice: A variety of peptide coupling reagents are available, such as HATU, HBTU, and EDC, often used in combination with an additive like HOBt.[14] These reagents efficiently generate activated esters that react rapidly with the amine.[14] The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to neutralize the hydrochloride salt of the starting material and the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[14]

Experimental Protocols for High-Throughput Synthesis

The following protocols are designed for a 96-well plate format but can be scaled as needed.

Protocol 1: Parallel Reductive Amination

This protocol describes the reaction of 3-(Azetidin-1-YL)pyrrolidine hydrochloride with a library of diverse aldehydes.

Workflow Diagram:

G cluster_0 Reagent Dispensing cluster_1 Reaction cluster_2 Workup & Isolation A 3-(Azetidin-1-YL)pyrrolidine HCl in Dichloroethane (DCE) Plate 96-Well Reaction Plate A->Plate B Aldehyde Library (R-CHO) (96 unique aldehydes) B->Plate Reducer Add NaBH(OAc)₃ Plate->Reducer Seal Seal Plate & Shake (Room Temp, 16h) Reducer->Seal Quench Quench with aq. NaHCO₃ Seal->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Quench->Extract Evap Evaporate Solvent Extract->Evap Library Final Compound Library Evap->Library

Caption: Parallel reductive amination workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in anhydrous 1,2-dichloroethane (DCE).

    • Prepare 0.2 M stock solutions of a library of 96 diverse aldehydes in anhydrous DCE in a separate 96-well plate.

    • Prepare a 0.4 M stock solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous DCE.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL (0.04 mmol, 1.0 equiv) of the 3-(Azetidin-1-YL)pyrrolidine hydrochloride stock solution.

    • Add 220 µL (0.044 mmol, 1.1 equiv) of the corresponding aldehyde stock solution to each well.

    • Add a small amount of acetic acid (2-3 µL) to each well to catalyze iminium formation.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add 300 µL (0.12 mmol, 3.0 equiv) of the NaBH(OAc)₃ stock solution to each well.

  • Reaction Execution:

    • Securely seal the 96-well reaction block with a cap mat.

    • Place the block on an orbital shaker and agitate at room temperature for 16-24 hours.

  • Parallel Workup and Purification:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Shake the block for 10 minutes.

    • The product can be isolated using either liquid-liquid extraction (by adding an organic solvent like dichloromethane, separating the layers, and evaporating) or by passing the reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., a silica or reverse-phase C18 cartridge) suitable for parallel purification.

    • Evaporate the solvent from the collected fractions to yield the final library of compounds.

Protocol 2: Parallel Amide Coupling

This protocol describes the reaction of 3-(Azetidin-1-YL)pyrrolidine hydrochloride with a library of diverse carboxylic acids.

Workflow Diagram:

G cluster_0 Reagent Dispensing cluster_1 Activation & Reaction cluster_2 Workup & Isolation Amine 3-(Azetidin-1-YL)pyrrolidine HCl in Dimethylformamide (DMF) Plate 96-Well Reaction Plate Amine->Plate Acid Carboxylic Acid Library (R-COOH) (96 unique acids) Acid->Plate Base DIPEA Base->Plate Coupling Add HATU Plate->Coupling Seal Seal Plate & Shake (Room Temp, 12h) Coupling->Seal Dilute Dilute with Water/Brine Seal->Dilute Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Dilute->Extract Purify Parallel HPLC Purification Extract->Purify Library Final Compound Library Purify->Library

Caption: Parallel amide coupling workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in anhydrous dimethylformamide (DMF).

    • Prepare 0.22 M stock solutions of a library of 96 diverse carboxylic acids in anhydrous DMF.

    • Prepare a 0.8 M solution of diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Prepare a 0.24 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL (0.04 mmol, 1.0 equiv) of the 3-(Azetidin-1-YL)pyrrolidine hydrochloride stock solution.

    • Add 200 µL (0.044 mmol, 1.1 equiv) of the corresponding carboxylic acid stock solution.

    • Add 200 µL (0.16 mmol, 4.0 equiv) of the DIPEA solution.

    • Add 200 µL (0.048 mmol, 1.2 equiv) of the HATU solution.

  • Reaction Execution:

    • Securely seal the 96-well reaction block.

    • Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.

  • Parallel Workup and Purification:

    • Dilute the reaction mixtures by adding 1 mL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate, shaking, and then separating the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent.

    • The crude products are typically purified using parallel reverse-phase HPLC to yield the final library of pure compounds.

Summary of Reaction Parameters

ParameterReductive AminationAmide Coupling
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)Dimethylformamide (DMF), Dichloromethane (DCM)
Base Not typically required (or catalytic acid like AcOH)Diisopropylethylamine (DIPEA), Triethylamine (TEA)
Key Reagent Reducing Agent: NaBH(OAc)₃, NaBH₃CNCoupling Agent: HATU, HBTU, PyBOP, EDC/HOBt
Stoichiometry Amine:Carbonyl:Reducer (1 : 1.1 : 3)Amine:Acid:Base:Coupling (1 : 1.1 : 4 : 1.2)
Temperature Room Temperature0°C to Room Temperature
Reaction Time 12 - 24 hours4 - 18 hours

Troubleshooting and Best Practices

  • Issue: Low Conversion in Reductive Amination.

    • Cause: Insufficient iminium ion formation or inactive reducing agent.

    • Solution: Ensure anhydrous conditions. Confirm the quality of the NaBH(OAc)₃. A small amount of acetic acid can catalyze iminium formation, but excess can quench the reducing agent.

  • Issue: Low Yield in Amide Coupling.

    • Cause: Incomplete activation of the carboxylic acid, insufficient base, or presence of water.

    • Solution: Use high-purity, anhydrous solvents and reagents.[15] Ensure at least 3-4 equivalents of DIPEA are used to neutralize the amine salt and the acid generated. Consider a more powerful coupling agent if working with sterically hindered acids.

  • Issue: Purification Difficulties.

    • Cause: The basic nitrogen atoms in the product can cause tailing on normal-phase silica gel.

    • Solution: Reverse-phase HPLC is the preferred method for purifying these libraries. If using normal-phase chromatography, consider adding a small amount of triethylamine or ammonia to the eluent.

  • Best Practice: Inert Atmosphere. While not always strictly necessary for these reactions, performing reagent dispensing and reactions under an inert atmosphere (Nitrogen or Argon) will prevent degradation of sensitive reagents and improve reproducibility.

  • Best Practice: Quality Control. It is advisable to perform LC-MS analysis on a representative subset of wells (e.g., one row or column) to confirm reaction success before committing to the full workup and purification of all 96 compounds.

Conclusion

3-(Azetidin-1-YL)pyrrolidine hydrochloride is a powerful and versatile building block for parallel synthesis. Its unique three-dimensional structure and readily functionalizable secondary amine handle enable the rapid generation of large, diverse, and structurally novel compound libraries. The robust and well-established protocols for reductive amination and amide coupling are highly amenable to high-throughput formats, empowering medicinal chemists to accelerate the hit identification and lead optimization phases of drug discovery programs.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Feula, A. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. 2013-04. Available from: [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC - PubMed Central. Available from: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available from: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available from: [Link]

  • Synthesis of library A through N‐functionalisation of the pyrrolidine... ResearchGate. Available from: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available from: [Link]

  • Parmar, D. R., et al. Azetidines of pharmacological interest. PubMed. 2021-06-29. Available from: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. 2024-05-30. Available from: [Link]

  • Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648. PubChem - NIH. Available from: [Link]

  • Pyrrolidine. Wikipedia. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(Azetidin-1-yl)pyrrolidine Hydrochloride as a Versatile Building Block for CNS-Targeted Libraries

Introduction: The Imperative for Three-Dimensionality in CNS Drug Discovery The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, paramount among them being the stringent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, paramount among them being the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective engagement with complex neural targets. Historically, medicinal chemistry has often favored flat, aromatic structures. However, the contemporary understanding of CNS drug design increasingly emphasizes the importance of molecules with a higher fraction of sp³-hybridized carbons, leading to more three-dimensional (3D) and rigid structures.[1] These sp³-rich scaffolds can offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can present more specific pharmacophoric arrangements for protein binding.[2]

It is within this context that 3-(Azetidin-1-yl)pyrrolidine hydrochloride emerges as a compelling and strategic building block for the construction of CNS-targeted compound libraries. This bicyclic diamine scaffold offers a unique combination of a conformationally restricted pyrrolidine ring fused with a strained azetidine moiety. This arrangement imparts a well-defined three-dimensional geometry, providing a rigid framework to which diverse functionalities can be appended. The presence of two distinct secondary amine functionalities, one on each ring system, allows for orthogonal chemical derivatization, enabling the rapid generation of diverse molecular libraries from a single, versatile core. This guide provides a comprehensive overview of the properties of 3-(Azetidin-1-yl)pyrrolidine hydrochloride and detailed protocols for its application in the synthesis of CNS-focused libraries.

Physicochemical Profile of 3-(Azetidin-1-yl)pyrrolidine

The suitability of a building block for CNS drug discovery is heavily dictated by its physicochemical properties. The hydrochloride salt form of 3-(Azetidin-1-yl)pyrrolidine ensures stability and ease of handling. For derivatization reactions, it is typically neutralized in situ or in a prior extraction step to liberate the free base. The properties of the parent compound, 3-(Azetidin-1-yl)pyrrolidine, are summarized below.

PropertyPredicted ValueRationale for CNS Drug Design
Molecular Weight126.20 g/mol Low molecular weight provides ample room for derivatization while staying within the typical CNS drug range (<450 Da).
XlogP0.2Indicates a favorable balance of lipophilicity and hydrophilicity, which is crucial for BBB penetration.[3]
Topological Polar Surface Area (TPSA)24.1 ŲA low TPSA is a key predictor of good BBB permeability (typically < 70-90 Ų).
Hydrogen Bond Donors1 (on the pyrrolidine N-H)A low number of hydrogen bond donors is associated with improved BBB penetration.
Hydrogen Bond Acceptors2 (the two nitrogen atoms)A moderate number of hydrogen bond acceptors can facilitate interactions with biological targets.
pKa (most basic)~10.5 (pyrrolidine N)The basicity of the nitrogens allows for salt formation to improve solubility and provides a handle for specific biological interactions.
pKa (least basic)~9.5 (azetidine N)The differential basicity of the two nitrogens can potentially be exploited for selective functionalization under carefully controlled pH.

Note: The XlogP and TPSA values are predicted and sourced from PubChem.[3] pKa values are estimated based on similar structures.

Strategic Application in CNS Library Synthesis

The unique topology of 3-(Azetidin-1-yl)pyrrolidine allows for a divergent approach to library synthesis. The pyrrolidine nitrogen is generally more nucleophilic and less sterically hindered, making it the more reactive site for many common chemical transformations. This inherent reactivity difference can be exploited for sequential functionalization.

Below is a generalized workflow for constructing a diverse library from this building block.

G cluster_0 Primary Functionalization (Pyrrolidine N) cluster_1 Secondary Functionalization (Azetidine N) start 3-(Azetidin-1-yl)pyrrolidine Hydrochloride freebase Free Base Generation (e.g., K2CO3, Et3N) start->freebase amide Amide Coupling (R1-COOH, Coupling Agent) freebase->amide More Reactive Site reductive Reductive Amination (R1-CHO, NaBH(OAc)3) freebase->reductive More Reactive Site amide2 Amide Coupling (R2-COOH, Coupling Agent) amide->amide2 reductive2 Reductive Amination (R2-CHO, NaBH(OAc)3) amide->reductive2 sulfonylation Sulfonylation (R2-SO2Cl, Base) amide->sulfonylation reductive->amide2 reductive->reductive2 reductive->sulfonylation library Diverse CNS-Targeted Library amide2->library reductive2->library sulfonylation->library

Figure 1: General workflow for divergent library synthesis.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates used. It is assumed that the user has a working knowledge of standard organic synthesis techniques.

Protocol 1: Amide Coupling on the Pyrrolidine Nitrogen

This protocol details the formation of an amide bond at the more nucleophilic pyrrolidine nitrogen. The hydrochloride salt is neutralized in situ.

Rationale: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is due to its high efficiency, low rate of epimerization for chiral carboxylic acids, and the formation of water-soluble byproducts, which simplifies purification. Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing in the coupling reaction.

Materials:

  • 3-(Azetidin-1-yl)pyrrolidine hydrochloride (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add 3-(Azetidin-1-yl)pyrrolidine hydrochloride (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination on the Pyrrolidine Nitrogen

This protocol describes the alkylation of the pyrrolidine nitrogen via reductive amination.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for the iminium ions formed in situ from the amine and aldehyde/ketone. It is particularly useful as it can be used in the presence of many other functional groups and the reaction can often be carried out as a one-pot procedure. Dichloromethane (DCM) is a common solvent for this reaction, and a small amount of acetic acid can catalyze the formation of the iminium intermediate.

Materials:

  • 3-(Azetidin-1-yl)pyrrolidine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Suspend 3-(Azetidin-1-yl)pyrrolidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid (e.g., 1-2 drops). Stir for 30-60 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Library Design Strategy and CNS Property Considerations

The design of a CNS-targeted library using 3-(Azetidin-1-yl)pyrrolidine should be guided by principles that favor BBB penetration and target engagement.[4]

G core 3-(Azetidin-1-yl)pyrrolidine Core (Rigid, 3D Scaffold) r1 R1 Substituent (Pyrrolidine N) core->r1 Primary Derivatization r2 R2 Substituent (Azetidine N) core->r2 Secondary Derivatization prop1 Modulate Lipophilicity (LogP) r1->prop1 prop2 Introduce Target-Specific Pharmacophores r1->prop2 prop3 Control H-Bonding Potential r1->prop3 prop4 Maintain Low MW and TPSA r1->prop4 r2->prop1 r2->prop2 r2->prop3 r2->prop4

Figure 2: Key considerations for library design.

Recommendations for R-group Selection:

  • R1 (on Pyrrolidine): This position is ideal for introducing larger, more complex functionalities that can explore specific binding pockets of the target protein. Aromatic and heteroaromatic groups are common choices.

  • R2 (on Azetidine): Derivatization at this position can be used to fine-tune the overall physicochemical properties of the molecule. Smaller alkyl or cycloalkyl groups can be used to modulate lipophilicity without significantly increasing the molecular weight or TPSA.

  • Vectorial Exit: The defined 3D structure of the core allows for the substituents (R1 and R2) to be projected into distinct regions of space. This "vectorial exit" is a key advantage for achieving target selectivity.

Conclusion

3-(Azetidin-1-yl)pyrrolidine hydrochloride is a highly valuable building block for the synthesis of CNS-targeted libraries. Its rigid, three-dimensional structure and the presence of two differentially reactive amine handles provide a robust platform for generating novel and diverse chemical matter. By employing standard synthetic transformations such as amide coupling and reductive amination, and by adhering to the principles of CNS drug design, researchers can leverage this scaffold to accelerate the discovery of new therapeutics for neurological disorders. The protocols and strategies outlined in this guide are intended to provide a solid foundation for the successful application of this promising building block in drug discovery programs.

References

  • PubChemLite. 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2). [Link]

  • Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and biological activity. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Hanessian, S., et al. (2000). The amide bond as a rotatable axis: a new class of conformationally constrained dipeptide mimetics. Journal of the American Chemical Society, 122(32), 7659-7669. [Link]

  • El-Gendy, M. A., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Chemical Society Reviews, 49(5), 1422-1447. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1. [Link]

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Method

Synthesis of dipeptidyl peptidase IV inhibitors using 3-(Azetidin-1-YL)pyrrolidine

Application Note: A-P-N-072 Topic: Synthesis of Potent Dipeptidyl Peptidase IV Inhibitors Utilizing a 3-(Azetidin-1-yl)pyrrolidine Scaffold Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes Management Dipepti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-N-072

Topic: Synthesis of Potent Dipeptidyl Peptidase IV Inhibitors Utilizing a 3-(Azetidin-1-yl)pyrrolidine Scaffold

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes Management

Dipeptidyl peptidase IV (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It inactivates key incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[2][3] These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[4][5] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin secretion, reduced glucagon levels, and improved glycemic control in patients with type 2 diabetes mellitus.[6][7] This mechanism offers a therapeutic approach with a low risk of hypoglycemia.[4]

The development of potent and selective DPP-4 inhibitors, known as "gliptins," has been a major advancement in diabetes therapy.[2] A key structural motif that has emerged in the design of next-generation inhibitors is the substituted pyrrolidine scaffold. Specifically, the incorporation of a 3-(Azetidin-1-yl)pyrrolidine moiety has proven to be highly effective. This application note provides a detailed guide to the synthesis and rationale behind DPP-4 inhibitors featuring this privileged scaffold, exemplified by a synthetic route analogous to that of potent inhibitors like Trelagliptin.

Scientific Rationale: The 3-(Azetidin-1-yl)pyrrolidine Scaffold

The efficacy of DPP-4 inhibitors is largely dictated by their interaction with the enzyme's active site. The active site of DPP-4 can be broadly divided into several subsites (S1, S2, S1', S2'). The pyrrolidine ring of many inhibitors serves as a proline mimic, effectively binding to the S1 subsite. The azetidine ring, attached at the 3-position of the pyrrolidine, is crucial for establishing additional interactions within the active site, thereby enhancing both potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

  • Pyrrolidine Core: The pyrrolidine ring acts as the primary anchor, mimicking the natural proline substrate of DPP-4.

  • Azetidine Moiety: The small, rigid azetidine ring extends into a specific pocket of the enzyme. This interaction is critical for achieving high affinity. Fluorination of the azetidine or pyrrolidine rings has also been shown to increase activity in some analogs.[8]

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is paramount for correct orientation and optimal binding within the chiral environment of the enzyme's active site. The (R)-configuration is often preferred for this class of inhibitors.

The diagram below illustrates the key binding interactions of a generic inhibitor featuring the 3-(Azetidin-1-yl)pyrrolidine scaffold within the DPP-4 active site.

G Conceptual Binding of Azetidinylpyrrolidine Scaffold in DPP-4 Active Site cluster_DPP4 DPP-4 Active Site cluster_Inhibitor S1 S1 Subsite (Hydrophobic Pocket) S2 S2 Subsite Catalytic_Triad Catalytic Triad (Ser630, Asp708, His740) Other_Residues Key Residues (e.g., Tyr662, Glu205/206) Pyrrolidine Pyrrolidine Ring Pyrrolidine->S1 Mimics Proline Anchors in Pocket Pyrrolidine->Catalytic_Triad Interacts with Serine residue Azetidine Azetidine Moiety Azetidine->S2 Enhances Potency & Selectivity Core_Scaffold Core Scaffold (e.g., Uracil, Cyanobenzyl) Core_Scaffold->Other_Residues π-π stacking & H-bonding

Caption: Binding model of an azetidinylpyrrolidine inhibitor in the DPP-4 active site.

General Synthetic Strategy

The synthesis of DPP-4 inhibitors containing the 3-(Azetidin-1-yl)pyrrolidine moiety typically follows a convergent approach. The key steps involve the synthesis of the chiral azetidinylpyrrolidine amine intermediate and the synthesis of the core heterocyclic or aromatic fragment, followed by a crucial coupling reaction.

The overall workflow can be visualized as follows:

G cluster_A Synthesis of Chiral Amine cluster_B Synthesis of Core Fragment A1 Chiral Starting Material (e.g., (R)-3-Hydroxypyrrolidine) A2 Protection (Boc) A1->A2 A3 Activation of Hydroxyl (e.g., Mesylation) A2->A3 A4 Nucleophilic Substitution (with Azetidine) A3->A4 A5 Deprotection (TFA/HCl) A4->A5 C1 Key Coupling Reaction (Nucleophilic Aromatic Substitution) A5->C1 B1 Heterocyclic Precursor (e.g., 6-Chlorouracil) B2 Alkylation Reaction B1->B2 B2->C1 D1 Final DPP-4 Inhibitor C1->D1

Caption: Convergent synthetic workflow for azetidinylpyrrolidine-based DPP-4 inhibitors.

Detailed Experimental Protocols

This section details the multi-step synthesis of a representative DPP-4 inhibitor.

Protocol 1: Synthesis of (R)-tert-butyl 3-(azetidin-1-yl)pyrrolidine-1-carboxylate (Intermediate 4)

Principle: This protocol begins with a commercially available, orthogonally protected chiral pyrrolidine derivative. The hydroxyl group is converted into a good leaving group (mesylate), which is then displaced by azetidine via an SN2 reaction.

Materials & Reagents:

  • (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Intermediate 1)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Azetidine

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Mesylation (Formation of Intermediate 2): a. Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq). d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). f. Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate (Intermediate 2).

    • Scientist's Note: The mesylate is often unstable and should be used immediately in the next step without extensive purification. The reaction must be kept anhydrous to prevent hydrolysis of MsCl.

  • Nucleophilic Substitution (Formation of Intermediate 3): a. Dissolve the crude mesylate (Intermediate 2) from the previous step in acetonitrile (ACN). b. To this solution, add azetidine (3.0 eq). c. Heat the reaction mixture to 60-70 °C and stir overnight. d. Monitor the reaction by TLC (Eluent: 10% Methanol in DCM). e. Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and brine. g. Dry the organic layer over Na₂SO₄ and concentrate. h. Purify the crude product by silica gel column chromatography (gradient elution: 2-10% Methanol in DCM) to afford (R)-tert-butyl 3-(azetidin-1-yl)pyrrolidine-1-carboxylate (Intermediate 3) as a pale yellow oil.

Protocol 2: Synthesis of the Chiral Amine Salt (Intermediate 4)

Principle: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the free secondary amine of the pyrrolidine ring, which is isolated as a stable salt (e.g., hydrochloride or trifluoroacetate).

Materials & Reagents:

  • (R)-tert-butyl 3-(azetidin-1-yl)pyrrolidine-1-carboxylate (Intermediate 3)

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolve Intermediate 3 (1.0 eq) in a minimal amount of DCM.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(azetidin-1-yl)pyrrolidine dihydrochloride (Intermediate 4) as a white, often hygroscopic, solid.

    • Scientist's Note: This salt is typically used directly in the subsequent coupling step. The use of a strong acid like TFA is also common, which would yield the corresponding trifluoroacetate salt.

Protocol 3: Coupling and Final Product Formation

Principle: The final step is a nucleophilic aromatic substitution (SNAr) where the deprotected chiral amine displaces a leaving group (e.g., a halide) on an activated heterocyclic or aromatic core.

Materials & Reagents:

  • (R)-3-(azetidin-1-yl)pyrrolidine dihydrochloride (Intermediate 4)

  • Activated Core Fragment (e.g., 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile) (1.0 eq)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Suspend the activated core fragment (1.0 eq) and the amine salt Intermediate 4 (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) to the suspension. The base neutralizes the hydrochloride salt in situ, liberating the free amine for the reaction.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the crude solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) to obtain the final DPP-4 inhibitor of high purity.

  • Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity assessment.

Data Summary and Characterization

The expected outcomes for the synthesis are summarized below. Yields and purity are representative and may vary based on reaction scale and optimization.

Step Product Typical Yield Purity (HPLC) Key Characterization Notes
1 (R)-tert-butyl 3-(azetidin-1-yl)pyrrolidine-1-carboxylate75-85%>95%¹H NMR will show characteristic peaks for Boc group (~1.4 ppm) and protons on both azetidine and pyrrolidine rings.
2 (R)-3-(azetidin-1-yl)pyrrolidine dihydrochloride95-100% (Quantitative)>98%¹H NMR will confirm the absence of the Boc peak. Product is often a hygroscopic solid.
3 Final DPP-4 Inhibitor70-80%>99%Full characterization required. HRMS should match the calculated exact mass. HPLC confirms high purity.

Conclusion

The 3-(Azetidin-1-yl)pyrrolidine scaffold is a validated and highly effective component in the design of modern DPP-4 inhibitors. The synthetic route presented here is robust, scalable, and relies on well-established chemical transformations. By understanding the rationale behind each step—from the selection of the chiral starting material to the final coupling strategy—researchers can efficiently synthesize these potent therapeutic agents and explore novel analogs for future drug development programs.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). Beilstein Journals. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (2025). Request PDF. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (n.d.). PMC - PubMed Central. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). NIH. [Link]

  • Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. (2010). PubMed. [Link]

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2025). Request PDF. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC - NIH. [Link]

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  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2005). PubMed. [Link]

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  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). ResearchGate. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. (2025). Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Mechanism of Action of DPP-4 Inhibitors-New Insights. (2025). ResearchGate. [Link]

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  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (n.d.). ACS Publications. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.).
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (n.d.). NCBI Bookshelf - NIH. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. [Link]

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  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (n.d.). PMC - NIH. [Link]

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Application

Application of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride in Antibacterial Drug Discovery: A Technical Guide

Introduction: The Strategic Importance of Saturated Heterocycles in Antibacterial Research In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Antibacterial Research

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, medicinal chemists are increasingly turning their attention to scaffolds that offer new vectors in chemical space. Saturated heterocycles, such as azetidine and pyrrolidine, have emerged as pivotal structural motifs. Their inherent three-dimensionality, conferred by their sp³-rich character, provides a powerful tool for enhancing pharmacokinetic properties, metabolic stability, and target engagement.[1] The 3-(Azetidin-1-YL)pyrrolidine hydrochloride scaffold represents a compelling conjunction of two such valuable heterocycles, offering a unique conformational rigidity and vectoral diversity for substitution. This guide provides an in-depth exploration of the application of this scaffold in the discovery of new antibacterial drugs, complete with detailed experimental protocols for its evaluation.

The fusion of a four-membered azetidine ring with a five-membered pyrrolidine ring creates a compact, yet structurally complex, building block. This combination has been notably exploited in the development of advanced-generation fluoroquinolone antibiotics.[2][3] In this class of drugs, the substituent at the C-7 position of the quinolone core is a critical determinant of antibacterial spectrum and potency. The incorporation of moieties like 3-(Azetidin-1-YL)pyrrolidine has been shown to significantly enhance activity, particularly against Gram-positive bacteria.[2]

Causality in Experimental Design: Why 3-(Azetidin-1-YL)pyrrolidine?

The rationale for employing the 3-(Azetidin-1-YL)pyrrolidine scaffold in antibacterial drug design is rooted in established principles of medicinal chemistry and microbiology.

  • Mechanism of Action - Targeting Bacterial Topoisomerases: When incorporated into a fluoroquinolone core, the 3-(Azetidin-1-YL)pyrrolidine moiety contributes to the overall molecule's ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[4][5] The specific stereochemistry and substitution pattern of the azetidinyl-pyrrolidine side chain can influence the potency and spectrum of activity of the resulting antibiotic.[8]

  • Structure-Activity Relationship (SAR): SAR studies have demonstrated that modifications to the C-7 substituent of quinolones dramatically impact their antibacterial profile. The introduction of the 3-(Azetidin-1-YL)pyrrolidine group can enhance binding to the enzyme-DNA complex, improve cell wall penetration, and reduce susceptibility to efflux pumps, a common mechanism of bacterial resistance.[9] The stereochemistry of the pyrrolidine ring and any substituents on the azetidine ring are crucial for optimizing antibacterial efficacy.[8]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of novel antibacterial agents incorporating the 3-(Azetidin-1-YL)pyrrolidine hydrochloride scaffold.

Protocol 1: Synthesis of a Representative 3-(Azetidin-1-YL)pyrrolidine-Containing Compound

This protocol outlines a general, plausible synthetic route to couple 3-(Azetidin-1-YL)pyrrolidine hydrochloride with a fluoroquinolone core. The specific reagents and conditions may require optimization based on the exact nature of the quinolone core.

Objective: To synthesize a novel fluoroquinolone derivative containing the 3-(Azetidin-1-YL)pyrrolidine moiety.

Materials:

  • 3-(Azetidin-1-YL)pyrrolidine hydrochloride

  • A suitable fluoroquinolone core with a leaving group (e.g., fluorine) at the C-7 position

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Reaction vessel, magnetic stirrer, heating mantle

  • Standard laboratory glassware for work-up and purification

  • Purification system (e.g., flash chromatography)

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 3-(Azetidin-1-YL)pyrrolidine hydrochloride in a minimal amount of water. Add a stoichiometric excess of a strong base (e.g., 2M NaOH) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-(Azetidin-1-YL)pyrrolidine.

  • Nucleophilic Aromatic Substitution: In a clean, dry reaction vessel, dissolve the fluoroquinolone core in the chosen anhydrous polar aprotic solvent.

  • Add the free base of 3-(Azetidin-1-YL)pyrrolidine (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Add the non-nucleophilic base (typically 2-3 equivalents) to scavenge the hydrofluoric acid byproduct.

  • Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_prep Step 1: Free Base Preparation cluster_reaction Step 2-5: Nucleophilic Aromatic Substitution cluster_purification Step 6-9: Work-up & Purification HCl_salt 3-(Azetidin-1-YL)pyrrolidine HCl Base Aqueous Base (e.g., NaOH) HCl_salt->Base Extraction Organic Extraction Base->Extraction Free_base Free Base Extraction->Free_base Heating Heating (80-120 °C) Free_base->Heating Quinolone_core Fluoroquinolone Core Solvent Anhydrous Solvent (e.g., DMSO) Quinolone_core->Solvent Solvent->Heating Product_mixture Crude Product Mixture Heating->Product_mixture Workup Aqueous Work-up & Extraction Product_mixture->Workup Purification Flash Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization Final_product Pure Final Compound Characterization->Final_product G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (~1.5x10^8 CFU/mL) Plate Inoculate 96-well Plate (Final ~5x10^5 CFU/mL) Inoculum->Plate Dilution Prepare Serial Dilutions of Test Compounds Dilution->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visually Inspect or Read OD600 Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Cytotoxicity Assessment

It is crucial to assess the toxicity of new antibacterial compounds against mammalian cells to determine their therapeutic window.

Objective: To evaluate the in vitro cytotoxicity of the synthesized compounds on a mammalian cell line.

Materials:

  • Synthesized compounds

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation and Interpretation

The results from the MIC and cytotoxicity assays should be tabulated for clear comparison and interpretation.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HEK293Selectivity Index (SI = IC₅₀/MIC)
Derivative 1 0.52>100>200 (S. aureus)
Derivative 2 14>100>100 (S. aureus)
Ciprofloxacin 10.25150150 (S. aureus)

A high selectivity index is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

Conclusion and Future Directions

The 3-(Azetidin-1-YL)pyrrolidine hydrochloride scaffold is a valuable building block in the design of novel antibacterial agents, particularly within the fluoroquinolone class. Its unique structural features can be leveraged to enhance antibacterial potency and spectrum. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new derivatives incorporating this promising scaffold. Future research should focus on exploring diverse substitutions on both the azetidine and pyrrolidine rings to further optimize antibacterial activity and pharmacokinetic properties, ultimately leading to the development of new therapies to combat bacterial infections.

References

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bio-Ecology and Pollutions of Environment. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. Available at: [Link]

  • Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. (2015).
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  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. (2017). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. (2010). European Journal of Medicinal Chemistry. Available at: [Link]

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  • 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. (1994). Journal of Medicinal Chemistry. Available at: [Link]

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Method

Application Note &amp; Protocols: Strategic Derivatization of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Abstract The 3-(azetidin-1-yl)pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its unique three-dimensional architecture and favorable physicochemical properties.[1] As a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(azetidin-1-yl)pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its unique three-dimensional architecture and favorable physicochemical properties.[1] As a bioisostere for more common piperazine or homopiperazine rings, this scaffold offers a compelling blend of rigidity and novelty, making it an attractive starting point for drug discovery campaigns.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-(azetidin-1-yl)pyrrolidine hydrochloride. We will delve into the rationale behind derivatization for Structure-Activity Relationship (SAR) studies, present detailed, field-proven protocols for key chemical modifications, and offer insights into the analytical validation of the resulting compound library.

Introduction: The Strategic Value of the 3-(Azetidin-1-yl)pyrrolidine Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the cornerstone of drug discovery.[4] The choice of a core scaffold is a critical decision that profoundly influences the trajectory of a medicinal chemistry program. The 3-(azetidin-1-yl)pyrrolidine moiety has emerged as a valuable building block due to several key attributes:

  • Structural Rigidity and 3D Character: The fusion of the four-membered azetidine ring with the five-membered pyrrolidine ring creates a conformationally constrained system.[1] This rigidity helps in pre-organizing substituents for optimal interaction with biological targets, while the inherent non-planarity provides excellent three-dimensional diversity to explore pharmacophore space.[5]

  • Physicochemical Properties: The presence of two basic nitrogen atoms allows for fine-tuning of pKa and lipophilicity, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt form of the starting material ensures good aqueous solubility for reaction setup.

  • Synthetic Tractability: The secondary amine of the pyrrolidine ring serves as a prime handle for a multitude of derivatization reactions, allowing for the systematic and efficient generation of a focused library of analogues.

This guide will focus on the derivatization of the pyrrolidine nitrogen, as it is the more accessible and reactive site for initial SAR exploration.

Strategic Derivatization for SAR Studies: A Logical Workflow

An SAR study aims to systematically modify a lead compound's structure to understand how these changes affect its biological activity.[6] For the 3-(azetidin-1-yl)pyrrolidine core, a logical workflow is essential for maximizing the information gained from each synthesized analogue.

SAR_Workflow cluster_0 Phase 1: Core Derivatization cluster_1 Phase 2: Purification & Analysis cluster_2 Phase 3: Biological Evaluation & Data Interpretation Start 3-(Azetidin-1-yl)pyrrolidine Hydrochloride Freebase Free-Basing (e.g., NaHCO3 wash) Start->Freebase Deriv Derivatization Reactions (Acylation, Alkylation, etc.) Freebase->Deriv Purify Purification (Flash Chromatography, Prep-HPLC) Deriv->Purify Analyze Structural & Purity Analysis (NMR, LC-MS, HRMS) Purify->Analyze Screen Biological Screening (e.g., IC50 determination) Analyze->Screen SAR_Table SAR Data Tabulation & Interpretation Screen->SAR_Table SAR_Table->Deriv Iterative Design (Next Generation Analogs)

Caption: Logical workflow for an SAR study starting from 3-(azetidin-1-yl)pyrrolidine HCl.

Core Protocols: Generating a Diverse Chemical Library

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse set of derivatives.

Preliminary Step: Free-Basing of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride

Rationale: The hydrochloride salt is stable and easy to handle. However, most derivatization reactions, particularly those involving electrophiles, require the neutral, free-base form of the amine for optimal reactivity. The following is a standard liquid-liquid extraction procedure to generate the free base in situ or as an isolated intermediate.

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 3-(azetidin-1-yl)pyrrolidine hydrochloride in a suitable volume of deionized water.

  • Basification: Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the aqueous layer is >10.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)) three times. The choice of solvent depends on the polarity of the expected derivatives.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is typically an oil. For many reactions, this solution can be used directly after drying.

Protocol 1: N-Acylation of the Pyrrolidine Ring

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. N-acylation introduces a wide variety of substituents and can significantly impact hydrogen bonding capacity, polarity, and metabolic stability.[7] This protocol uses a standard acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[8]

Materials:

  • 3-(Azetidin-1-yl)pyrrolidine (free base)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-(azetidin-1-yl)pyrrolidine free base dissolved in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with reactive acyl chlorides.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

N_Acylation cluster_reactants Reactants cluster_products Products Pyrrolidine 3-(Azetidin-1-yl)pyrrolidine Plus1 Pyrrolidine->Plus1 + AcylChloride R-COCl AcylChloride->Plus1 + Base Base (TEA) Base->Plus1 + Product N-Acyl Derivative Salt TEA·HCl Reaction Plus1->Reaction DCM, 0°C to RT Plus2 Reaction->Plus2 + Plus2->Product Plus2->Salt

Sources

Application

Application Notes &amp; Protocols: A Guide to Solid-Phase Synthesis of Azetidine-Pyrrolidine Scaffolds

Introduction: The Strategic Value of Azetidine-Pyrrolidine Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, azetidine and pyrrolidine moieties are considered "privileged scaffolds".[1][2] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine-Pyrrolidine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, azetidine and pyrrolidine moieties are considered "privileged scaffolds".[1][2] Their inherent structural rigidity and three-dimensional character offer a distinct advantage over flat, aromatic systems, allowing for more precise and potent interactions with biological targets. Azetidines, with their strained four-membered ring, provide a unique vector for exiting a binding pocket, while the five-membered pyrrolidine ring is a cornerstone of countless natural products and pharmaceuticals.[3] The introduction of spirocyclic azetidine structures, in particular, can enhance metabolic stability by making them less recognizable to degradation enzymes.[4]

However, the synthesis of large, diverse libraries of these complex molecules using traditional solution-phase chemistry is often hampered by laborious purification steps. Solid-phase synthesis (SPS) elegantly circumvents these challenges.[5] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be removed by simple filtration and washing, enabling the use of excess reagents to drive reactions to completion.[5][6] This methodology is highly amenable to automation and is the cornerstone of modern combinatorial chemistry and library generation for high-throughput screening.[5]

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and field-tested protocols for the solid-phase synthesis of compound libraries based on azetidine-pyrrolidine scaffolds.

The Solid-Phase Synthesis Workflow: A Conceptual Overview

Solid-phase synthesis is an iterative process built upon a simple principle: a substrate is immobilized on a solid support (resin) and is chemically modified in a series of steps, with purification by filtration at each stage. The final molecule is then cleaved from the support.[7] This cycle ensures high purity and efficiency, which are critical for library synthesis.

SPS_Workflow Resin Insoluble Resin Support Linker Linker Attachment Resin->Linker Functionalization Scaffold Scaffold Immobilization Linker->Scaffold Cycle Reaction Cycle (Deprotection, Coupling, Diversification) Scaffold->Cycle Wash Wash Cycle->Wash Remove Excess Reagents Cleavage Cleavage & Purification Cycle->Cleavage Final Step Wash->Cycle Repeat n times Product Final Product Cleavage->Product

Diagram 1: General workflow of solid-phase synthesis (SPS).

Core Components: The Chemist's Toolkit

The success of any solid-phase synthesis hinges on the judicious selection of its core components: the resin, the linker, and the protecting groups.

  • Solid Supports (Resins): The insoluble matrix must be physically stable and swell appropriately in the chosen solvents to ensure reaction sites are accessible.

    • Polystyrene (PS) Resins: Cross-linked with divinylbenzene, these are the traditional supports. They swell well in non-polar solvents like dichloromethane (DCM) but less so in polar solvents like dimethylformamide (DMF).[8]

    • Polyethylene Glycol (PEG)-Grafted Resins (e.g., TentaGel): These resins consist of PEG chains grafted onto a PS core, providing a more polar environment. They exhibit excellent swelling in a wide range of solvents, making them highly versatile.[9]

  • Linkers: The linker is the chemical handle that connects the nascent molecule to the resin. Its chemistry dictates the conditions under which the final product is released.[10]

    • Acid-Labile Linkers: These are the most common. The Wang linker releases compounds as carboxylic acids, while the Rink Amide linker releases them as carboxamides. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA).

    • Traceless Linkers: These linkers are designed so that, upon cleavage, no remnant of the linker remains on the product molecule. The Regenerating Michael (REM) linker is an example, offering a clean final product.[6]

    • Safety-Catch Linkers: These provide an additional layer of orthogonality. The linker is stable to all synthetic conditions until a specific activation step (e.g., oxidation) is performed, which then renders it labile to the cleavage reagent.[10]

  • Protecting Groups: Orthogonal protecting groups are essential for directing reactivity. In this context, the fluorenylmethyloxycarbonyl (Fmoc) group is standard for protecting amines. It is stable to the acidic conditions used for some side-chain deprotection but is readily cleaved by a base (typically piperidine in DMF), a cornerstone of Fmoc-SPPS chemistry.[11][12]

Synthetic Protocols: Building and Diversifying the Scaffolds

The following protocols outline key strategies for constructing and functionalizing azetidine-pyrrolidine scaffolds on a solid support.

Protocol 1: Immobilization of a Pre-formed Scaffold

This is the most direct approach, where a pre-synthesized, protected azetidine or pyrrolidine building block is coupled to the resin. This method offers excellent control over the stereochemistry of the core scaffold.

Objective: To couple an Fmoc-protected azetidine-2-carboxylic acid to a Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-azetidine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Piperidine

  • Solid-phase reaction vessel

Step-by-Step Methodology:

  • Resin Swelling: Place 200 mg of Rink Amide resin (~0.1 mmol) in the reaction vessel. Add 5 mL of DMF and agitate gently for 1 hour to swell the resin.[13] Drain the solvent.

  • Fmoc Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat once for 10 minutes to ensure complete removal of the Fmoc group from the linker.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (3x), DCM (3x), and DMF (3x). A successful wash cycle is critical for the subsequent coupling step.[8]

  • Activation & Coupling: In a separate vial, dissolve Fmoc-azetidine-2-carboxylic acid (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF. Add this activation mixture to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Final Wash: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum. The resin is now ready for further diversification or cleavage.

Protocol 2: Library Diversification via Ugi Four-Component Reaction

Multicomponent reactions (MCRs) are exceptionally powerful for rapidly generating chemical diversity from a common intermediate. The Ugi reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide in a single step.[14]

Objective: To diversify a resin-bound azetidine containing a free primary amine using the Ugi reaction.

Prerequisite: A resin-bound azetidine scaffold with a deprotected primary amine (prepared via steps 1-3 of Protocol 1, followed by deprotection of the azetidine's Fmoc group).

Materials:

  • Resin-bound azetidine-amine

  • Aldehyde (e.g., benzaldehyde, 10 eq.)

  • Carboxylic Acid (e.g., acetic acid, 10 eq.)

  • Isocyanide (e.g., tert-butyl isocyanide, 10 eq.)

  • 2,2,2-Trifluoroethanol (TFE) or a TFE/DCM mixture.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound azetidine-amine (0.1 mmol) in the reaction solvent (e.g., 4 mL of TFE/DCM 1:1) for 30 minutes.

  • Reagent Addition: Add the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and isocyanide (1.0 mmol) to the swollen resin. The use of a large excess drives the reaction to completion.

  • Reaction: Seal the vessel and agitate at room temperature or with gentle heating (40-50 °C) for 24-48 hours.[15] The optimal solvent and temperature can be substrate-dependent; TFE is known to suppress the competing Passerini reaction.[16]

  • Washing: After the reaction period, drain the solvent and wash the resin thoroughly with TFE, DCM, and Methanol to remove all unreacted starting materials and soluble by-products.

  • Drying: Dry the resin under vacuum. The resulting resin now carries a library of diverse Ugi products, ready for cleavage.

Ugi_Workflow Start Resin-Bound Azetidine-Amine Reaction Ugi Reaction (TFE, 40°C, 24h) Start->Reaction Reagents Add Reagents: 1. Aldehyde (R1-CHO) 2. Carboxylic Acid (R2-COOH) 3. Isocyanide (R3-NC) Reagents->Reaction Wash Wash Resin (TFE, DCM, MeOH) Reaction->Wash Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Library Diverse Library of Azetidine Derivatives Cleavage->Library

Diagram 2: Workflow for library diversification via a solid-phase Ugi reaction.

The Final Step: Cleavage and Characterization

Protocol 3: Global Deprotection and Cleavage

This protocol releases the final compound from the resin while simultaneously removing any acid-labile side-chain protecting groups. The "cleavage cocktail" composition is critical and must include scavengers to trap reactive cations that can otherwise cause unwanted side reactions.[17]

Objective: To cleave the synthesized compounds from the resin using a standard TFA cocktail.

Materials:

  • Product-bound resin

  • Cleavage Cocktail (e.g., Reagent R: TFA/Triisopropylsilane (TIS)/Water 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Step-by-Step Methodology:

  • Preparation: Place the dry resin (~0.1 mmol) in a reaction vessel.

  • Cleavage: Add 5 mL of the cleavage cocktail to the resin.[17] Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for carbocations, and water helps with the hydrolysis of certain protecting groups.

  • Filtration: Filter the resin and collect the TFA filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

  • Precipitation: Add the TFA solution dropwise to a larger centrifuge tube containing ~40 mL of cold diethyl ether. The product should precipitate as a solid.

  • Isolation: Centrifuge the mixture to pellet the crude product. Carefully decant the ether.[18]

  • Washing: Wash the pellet by re-suspending it in cold ether and centrifuging again. Repeat this step 2-3 times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final solid pellet under vacuum or by lyophilization.

  • Purification: The crude product is typically purified via preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19]

| Table 1: Common TFA Cleavage Cocktails | | :--- | :--- | :--- | | Cocktail Name | Composition (v/v) | Primary Application / Rationale | | Reagent R | TFA / TIS / H₂O (95:2.5:2.5) | General purpose; effective for most sequences. TIS is a potent scavenger.[17] | | Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Used for peptides containing arginine (Pbf/Pmc), tryptophan, cysteine, and methionine. The multiple scavengers protect sensitive residues.[20] | | 1% TFA in DCM | TFA / DCM (1:99) | For cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) while keeping side-chain protecting groups intact.[21] | TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

Characterization and Quality Control

A self-validating protocol requires rigorous analysis at key stages.

| Table 2: Analytical Techniques for Solid-Phase Synthesis | | :--- | :--- | :--- | | Technique | Stage | Purpose & Rationale | | Kaiser Test | On-Resin | Qualitative test for free primary amines. Blue beads indicate incomplete coupling; yellow/colorless beads indicate success. Not suitable for N-alkylated or proline residues. | | FT-IR Spectroscopy | On-Resin | Non-destructive monitoring of the appearance or disappearance of key functional group stretches (e.g., C=O of Fmoc group).[6][22] | | LC-MS | Off-Resin | The primary tool for analyzing the crude and purified product. Provides purity information (LC trace) and confirms molecular weight (MS data).[19] | | NMR Spectroscopy | Off-Resin | Provides definitive structural confirmation of the final purified product.[22][23] |

Conclusion

The solid-phase synthesis of azetidine-pyrrolidine scaffolds is a powerful and efficient strategy for generating novel compound libraries for drug discovery. By understanding the interplay between the solid support, linker, and reaction chemistry, researchers can rationally design and execute complex synthetic routes. The protocols detailed herein provide a robust foundation for these efforts, emphasizing the importance of methodical execution, in-process monitoring, and rigorous final analysis to ensure the synthesis of high-quality, structurally diverse molecules.

References

  • Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. PubMed. Available at: [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]

  • Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. Available at: [Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available at: [Link]

  • A convenient synthesis of CHF 2 O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. ScienceDirect. Available at: [Link]

  • Solid Phase Synthesis. SpiroChem. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]

  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. Available at: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]

  • Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes. ResearchGate. Available at: [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Available at: [Link]

  • An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. ACS Publications. Available at: [Link]

  • The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH). Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • The 100 facets of the Passerini reaction. RSC Publishing. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. Available at: [Link]

  • Photoredox catalysis. Wikipedia. Available at: [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Michael Addition Reaction Mechanism. YouTube. Available at: [Link]

  • Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Available at: [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]

  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

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Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-(Azetidin-1-yl)pyrrolidine Derivatives

Introduction: The Analytical Imperative The rigorous characterization of any active pharmaceutical ingredient (API) is foundational to ensuring its safety and efficacy. For 3-(azetidin-1-yl)pyrrolidine derivatives, the k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

The rigorous characterization of any active pharmaceutical ingredient (API) is foundational to ensuring its safety and efficacy. For 3-(azetidin-1-yl)pyrrolidine derivatives, the key analytical objectives are to:

  • Confirm Chemical Identity: Unambiguously verify the covalent structure and molecular formula.

  • Quantify Purity: Accurately determine the level of the target compound and identify and quantify all impurities (e.g., starting materials, by-products, degradants).

  • Establish Stereochemical Integrity: Resolve and quantify stereoisomers, as different enantiomers or diastereomers can have vastly different biological activities and safety profiles.

  • Assess Physicochemical Properties: Characterize properties like solubility, stability, and solid form.

The inherent polarity and basicity of these bicyclic amines necessitate a carefully designed, orthogonal analytical strategy. A single method is insufficient; confidence in the data is achieved by integrating results from multiple, independent techniques.

The Orthogonal Analytical Workflow

An effective characterization strategy relies on combining techniques that measure different chemical properties. For instance, a chromatographic separation based on polarity (HPLC) should be complemented by a spectroscopic method that confirms structural connectivity (NMR). This orthogonal approach provides a comprehensive and reliable profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary & Confirmatory NMR NMR Spectroscopy (Identity & Structure) Final_Report Certificate of Analysis (CoA) NMR->Final_Report Data Integration MS High-Res Mass Spec (Elemental Composition) MS->Final_Report Data Integration HPLC_Purity RP/HILIC HPLC (Purity & Quantification) FTIR FTIR (Functional Groups) HPLC_Purity->FTIR If Required GC_MS GC-MS (Volatile Impurities) HPLC_Purity->GC_MS If Required TGA_DSC Thermal Analysis (Solid Form & Stability) HPLC_Purity->TGA_DSC If Required HPLC_Purity->Final_Report Data Integration Chiral_HPLC Chiral HPLC/SFC (Stereoisomeric Purity) Chiral_HPLC->Final_Report Data Integration FTIR->Final_Report Data Integration GC_MS->Final_Report Data Integration TGA_DSC->Final_Report Data Integration API_Sample API Sample API_Sample->NMR API_Sample->MS API_Sample->HPLC_Purity API_Sample->Chiral_HPLC

Caption: Orthogonal workflow for comprehensive API characterization.

Chromatographic Methods: Purity and Separation

Chromatography is the cornerstone for assessing purity and resolving complex mixtures. The choice of method is dictated by the polarity and volatility of the analyte and its potential impurities.

Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment. Due to the polar nature of the azetidinyl-pyrrolidine core, traditional Reverse-Phase (RP) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior retention and peak shape.

Method Rationale:

  • Column: A HILIC column (e.g., amide or silica-based) is chosen to retain the polar analyte, which would otherwise elute in the void volume of a C18 column.

  • Mobile Phase: A high organic content (Acetonitrile) with a small amount of aqueous buffer (Ammonium Formate) facilitates retention in HILIC mode. The buffer controls the pH to ensure consistent ionization of the basic nitrogen atoms, leading to symmetrical peaks.

  • Detector: Diode-Array Detection (DAD) is used to monitor multiple wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the 3-(azetidin-1-yl)pyrrolidine derivative.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.22 µm PTFE syringe filter.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with DAD.

    • Software: OpenLab CDS or equivalent.

    ParameterCondition
    Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
    Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
    Mobile Phase B Acetonitrile
    Gradient 95% B to 70% B over 10 min; hold at 70% B for 2 min; return to 95% B
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Injection Vol. 2.0 µL
    Detection DAD, 210 nm & 254 nm. Purity scan from 200-400 nm.
  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area_Main_Peak / Area_Total) * 100.

    • Report all impurities greater than 0.05%.

Protocol: Chiral Purity by Supercritical Fluid Chromatography (SFC)

For chiral derivatives, resolving enantiomers is critical. SFC often provides faster and higher-resolution separations for chiral compounds compared to normal-phase HPLC.

Method Rationale:

  • Stationary Phase: A chiral stationary phase (CSP) based on a polysaccharide derivative (e.g., amylose or cellulose) is used to create diastereomeric interactions, enabling separation.

  • Mobile Phase: Supercritical CO₂ is the primary mobile phase, offering low viscosity and high diffusivity for efficient separation. A polar co-solvent (modifier) like methanol or ethanol is added to modulate retention and selectivity. An amine additive (e.g., diethylamine) is crucial to prevent peak tailing by masking active sites on the silica support.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the sample in Methanol.

  • Instrumentation & Conditions:

    • System: Waters ACQUITY UPC² or equivalent SFC system.

    ParameterCondition
    Column Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm
    Mobile Phase Supercritical CO₂ / Methanol with 0.2% Diethylamine (DEA)
    Gradient/Isocratic Isocratic, 85:15 (CO₂:Methanol w/ DEA)
    Flow Rate 3.0 mL/min
    Back Pressure 150 bar
    Column Temp. 35 °C
    Injection Vol. 5.0 µL
    Detection UV at 220 nm
  • Data Analysis:

    • Identify the peaks for the desired enantiomer and the undesired enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_E1 - Area_E2) / (Area_E1 + Area_E2)] * 100.

Spectroscopic Methods: Structural Elucidation

Spectroscopy provides irrefutable proof of a molecule's identity by probing its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. A suite of experiments is required for full characterization.

  • ¹H NMR: Confirms the presence of all protons, their chemical environment, and their coupling relationships. The integration values should match the number of protons in the proposed structure.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton coupling networks (e.g., within the pyrrolidine ring). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for definitive assignment of all signals.

Data Interpretation: For a 3-(azetidin-1-yl)pyrrolidine core, one should expect to see characteristic signals for the CH₂ groups of the strained azetidine ring and the distinct spin systems of the pyrrolidine ring. The linkage point at C3 of the pyrrolidine will show a key correlation to the azetidine protons in long-range experiments.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the API in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid is crucial for promoting protonation [M+H]⁺ of the basic nitrogen atoms, which is required for positive-ion electrospray ionization (ESI).

  • Instrumentation: A TOF (Time-of-Flight) or Orbitrap mass spectrometer.

  • Analysis:

    • Infuse the sample directly or via LC-MS.

    • Acquire the spectrum in positive ion mode.

    • The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass for the proposed elemental formula. This provides strong evidence for the chemical formula.

Spectroscopic_Confirmation cluster_NMR NMR Suite cluster_MS Mass Spectrometry H1 ¹H NMR (Proton Framework) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Backbone) C13->HSQC Confirmed_ID Confirmed Identity HSQC->Confirmed_ID Data Correlation HRMS HRMS (Elemental Formula) MSMS MS/MS (Fragmentation Pattern) HRMS->MSMS MSMS->Confirmed_ID Data Correlation Structure Proposed Structure Structure->H1 Structure->C13 Structure->HRMS

Application

Application Notes &amp; Protocols for the In Vitro Biological Screening of 3-(Azetidin-1-YL)pyrrolidine Analogs

Introduction: The Scientific Rationale The fusion of azetidine and pyrrolidine rings creates a rigid, three-dimensional scaffold that is of significant interest in modern medicinal chemistry. Both parent heterocycles are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The fusion of azetidine and pyrrolidine rings creates a rigid, three-dimensional scaffold that is of significant interest in modern medicinal chemistry. Both parent heterocycles are prevalent in biologically active compounds, with the pyrrolidine ring being a cornerstone in numerous natural products and pharmaceuticals, while the strained azetidine ring often imparts unique conformational constraints and metabolic stability.[1][2] Analogs of the 3-(azetidin-1-yl)pyrrolidine core, therefore, represent a rich chemical space for exploring novel therapeutic agents. Compounds containing these motifs have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and various central nervous system (CNS) effects.[3][4][5]

The journey from a library of novel chemical entities to a viable drug candidate is a rigorous process of elimination and characterization. In vitro biological screening serves as the foundational step in this process, providing a rapid, cost-effective, and reproducible means to identify compounds with desired biological activity and flag potential liabilities early.[6][7] A well-designed screening strategy does not merely test compounds; it asks a series of progressively specific questions. This is achieved through a tiered approach known as a screening cascade .[8][9] The cascade is a strategic workflow that funnels a large number of initial compounds through a series of assays, starting with broad, high-throughput primary screens and progressing to more detailed, lower-throughput secondary and safety profiling assays for the most promising "hits".[10][11]

This guide provides a detailed framework for constructing and executing a robust in vitro screening cascade for a library of 3-(azetidin-1-yl)pyrrolidine analogs. The protocols herein are designed to be self-validating systems, incorporating essential controls and clear decision-making criteria, thereby ensuring the generation of trustworthy and actionable data.

Part 1: Designing the Screening Cascade

The primary objective of the screening cascade is to facilitate swift and informed decision-making.[8] By structuring the experimental flow logically, we can efficiently identify compounds that not only interact with a specific biological target but also possess the drug-like properties necessary for further development. The cascade must be tailored to the potential therapeutic applications of the chemical scaffold. Given the prevalence of azetidine and pyrrolidine motifs in CNS-active agents, our proposed cascade will initially focus on common neurological targets.[3]

The workflow is designed to answer three critical questions in sequence:

  • Primary Screening: Does the compound have any biological activity at a single, high concentration against a panel of relevant targets?

  • Secondary Screening: For active compounds ("hits"), how potent and selective are they?

  • Safety & Liability Profiling: Do the potent, selective hits have potential off-target effects or liabilities that would preclude their development?

Screening_Cascade cluster_0 Compound Library cluster_1 Part 2: Primary Screening (Hit Identification) cluster_2 Part 3: Secondary Screening (Hit-to-Lead) cluster_3 Part 4: Early Safety & Liability Profiling cluster_4 Decision Compound_Library 3-(Azetidin-1-YL)pyrrolidine Analogs Primary_Screen Single-Point Screen (e.g., 10 µM) - GPCR Panel (Functional) - AChE Inhibition - MAO-A/B Inhibition Compound_Library->Primary_Screen Hit_Criteria Hit Identification (e.g., >50% Activity) Primary_Screen->Hit_Criteria Potency Dose-Response Assays (IC50 / EC50 Determination) Hit_Criteria->Potency Active 'Hits' Inactive Inactive Compounds (Archive) Hit_Criteria->Inactive Selectivity Selectivity Profiling (Against related targets) Potency->Selectivity Safety In Vitro Safety Panels - Cytotoxicity (MTT) - hERG Inhibition - CYP450 Inhibition Selectivity->Safety Potent & Selective Hits Lead_Candidate Lead Series Selection for In Vivo Studies Safety->Lead_Candidate Favorable Profile

Caption: A typical screening cascade for early-stage drug discovery.

Part 2: Primary Screening Protocols (Hit Identification)

The goal of primary screening is to cast a wide net to identify any compound within the library that exhibits activity against a panel of therapeutically relevant targets. This is typically performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
  • Causality & Rationale: AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[12] Its inhibition is a key mechanism for treating the symptoms of Alzheimer's disease. This assay uses the well-established Ellman's method, where AChE activity on a substrate analog (acetylthiocholine) produces thiocholine.[13] Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[14] A reduction in color formation indicates AChE inhibition.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

      • Prepare DTNB Solution: 10 mM DTNB in Assay Buffer.

      • Prepare Acetylthiocholine Iodide (ATCI) Solution: 10 mM ATCI in deionized water.

      • Prepare Enzyme Solution: Reconstitute human recombinant AChE in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

      • Prepare Test Compounds: Create a 1 mM stock solution of each analog in 100% DMSO. From this, prepare a 100 µM working solution in Assay Buffer (final DMSO concentration will be 1%).

    • Assay Procedure (96-well plate format):

      • Add 20 µL of Assay Buffer to the "Blank" wells (no enzyme).

      • Add 20 µL of AChE enzyme solution to all other wells.

      • Add 20 µL of the 100 µM compound working solution to "Test" wells (final concentration 10 µM).

      • Add 20 µL of Assay Buffer containing 1% DMSO to "Positive Control" (100% activity) and "Blank" wells.

      • Add 20 µL of a known AChE inhibitor (e.g., Donepezil at 10 µM) to "Negative Control" wells.

      • Add 140 µL of Assay Buffer to all wells.

      • Pre-incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation and Measurement:

      • Add 10 µL of DTNB solution to all wells.

      • Add 10 µL of ATCI solution to all wells to start the reaction.

      • Immediately place the plate in a microplate reader pre-heated to 37°C.

      • Measure the absorbance at 412 nm every minute for 10 minutes (kinetic read).

    • Data Analysis:

      • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

      • Subtract the rate of the Blank from all other wells.

      • Calculate the percent inhibition: % Inhibition = [1 - (V_test_compound / V_positive_control)] * 100.

Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
  • Causality & Rationale: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[15] Their inhibition can be an effective treatment for depression (MAO-A) and Parkinson's disease (MAO-B).[16] This protocol describes a fluorometric assay where MAO activity on a non-fluorescent substrate (p-tyramine) produces hydrogen peroxide (H₂O₂).[17] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product, providing a sensitive measure of enzyme activity.[17]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

      • Prepare Substrate Solution: 20 mM p-tyramine in Assay Buffer.

      • Prepare HRP-Probe Solution: Prepare a working solution containing HRP and a suitable fluorescent probe (e.g., Amplex Red) in Assay Buffer according to the manufacturer's instructions.

      • Prepare Enzyme Solutions: Reconstitute human recombinant MAO-A and MAO-B separately in Assay Buffer to an optimal concentration.

      • Prepare Test Compounds as described in Protocol 1.

    • Assay Procedure (96-well black plate format, run in parallel for MAO-A and MAO-B):

      • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to the wells.

      • Add 5 µL of the 100 µM compound working solution (final concentration 10 µM).

      • Add 5 µL of Assay Buffer with 1% DMSO for the "Positive Control".

      • Add 5 µL of a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) for the "Negative Control".

      • Pre-incubate at 37°C for 15 minutes.

    • Reaction Initiation and Measurement:

      • Prepare a Reaction Mix containing 50 µL of HRP-Probe solution and 5 µL of Substrate solution per well.

      • Add 55 µL of the Reaction Mix to all wells to start the reaction.

      • Incubate the plate at 37°C for 30 minutes, protected from light.

      • Measure fluorescence using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).

    • Data Analysis:

      • Subtract the background fluorescence from a "no enzyme" control.

      • Calculate the percent inhibition: % Inhibition = [1 - (Fluorescence_test_compound / Fluorescence_positive_control)] * 100.

Primary Screening Data Summary

Hits are typically defined as compounds that exhibit activity greater than a certain threshold (e.g., 50% inhibition or activation) or greater than 3 standard deviations from the mean of the negative controls.

Compound IDAChE % Inhibition @ 10 µMMAO-A % Inhibition @ 10 µMMAO-B % Inhibition @ 10 µMHit? (Y/N)
Analog-0018.265.112.3Y
Analog-00275.615.49.8Y
Analog-0034.52.15.5N
...............

Part 3: Secondary Screening Protocols (Potency and Selectivity)

Compounds identified as "hits" in the primary screen advance to secondary screening to quantify their potency (IC₅₀/EC₅₀) and selectivity.

Protocol 3: IC₅₀/EC₅₀ Determination
  • Causality & Rationale: A single-point measurement is insufficient to compare compounds. A dose-response curve reveals the concentration at which a compound produces 50% of its maximal effect (EC₅₀ for agonists) or 50% inhibition (IC₅₀ for inhibitors). This is a critical parameter for understanding a compound's potency and for establishing structure-activity relationships (SAR).

  • Step-by-Step Methodology:

    • Compound Plating:

      • Prepare a top concentration of the test compound (e.g., 1 mM in DMSO).

      • In a 96-well plate, perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to create a range of concentrations.

      • Transfer a small volume of each concentration to the final assay plate.

    • Assay Performance:

      • Perform the relevant primary assay (e.g., AChE or MAO inhibition) using the range of compound concentrations instead of a single point.

      • Ensure to include positive (0% inhibition) and negative (100% inhibition) controls on every plate for data normalization.

    • Data Analysis:

      • Normalize the data: Set the average of the positive control wells to 100% activity and the average of the negative control wells to 0% activity.

      • Plot the normalized response versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R).

      • The IC₅₀ or EC₅₀ is the concentration at the inflection point of the fitted curve.

Selectivity Profiling
  • Causality & Rationale: Therapeutic efficacy is often linked to a compound's selectivity for its intended target over other, related biological molecules. A non-selective compound may cause unwanted side effects. For example, a compound that potently inhibits MAO-A should be tested against MAO-B to determine its selectivity index (SI = IC₅₀ for off-target / IC₅₀ for on-target). A high SI is generally desirable.

Selectivity_Concept Compound Potent Hit (e.g., Analog-001) OnTarget MAO-A IC50 = 0.05 µM Compound->OnTarget High Potency OffTarget1 MAO-B IC50 = 5.0 µM Compound->OffTarget1 Lower Potency OffTarget2 AChE IC50 > 50 µM Compound->OffTarget2 No Significant Activity Result Selectivity Index (MAO-B/MAO-A) = 100-fold Conclusion: Highly Selective MAO-A Inhibitor

Caption: Visualizing the concept of selectivity profiling.

Secondary Screening Data Summary
Compound IDTargetIC₅₀/EC₅₀ (µM)Selectivity Index (vs. Off-Target)
Analog-001MAO-A0.05100-fold (vs. MAO-B)
Analog-002AChE0.23>200-fold (vs. MAO-A/B)
............

Part 4: Early Safety & Liability Profiling

This stage aims to de-risk promising leads by identifying potential liabilities using standardized in vitro toxicology assays.

Protocol 4: General Cytotoxicity (MTT Assay)
  • Causality & Rationale: A compound is only useful if it can modulate its target at concentrations that are not toxic to cells. The MTT assay is a colorimetric method to assess cell viability.[18] Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Culture:

      • Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well clear plate at an appropriate density (e.g., 10,000 cells/well).

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment:

      • Treat cells with a dose-response curve of the test compound (similar to IC₅₀ determination) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

    • MTT Addition and Solubilization:

      • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

      • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

      • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18]

    • Measurement and Analysis:

      • Gently shake the plate to ensure complete dissolution.

      • Measure the absorbance at 570 nm.

      • Calculate the concentration that causes 50% cell death (CC₅₀) by fitting the data to a dose-response curve as described in Protocol 3.

Protocol 5: hERG Channel Inhibition Assay
  • Causality & Rationale: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel by non-cardiac drugs is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[21] Regulatory agencies therefore require hERG liability testing for new chemical entities. The gold-standard method is patch-clamp electrophysiology, which directly measures the flow of ions through the channel in cells engineered to express hERG.[22][23]

  • High-Level Protocol Outline (Automated Patch-Clamp):

    • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Electrophysiology: Cells are captured on a microfluidic chip. A high-resistance seal is formed, and the cell membrane is ruptured to achieve whole-cell configuration.

    • Voltage Protocol: A specific voltage protocol is applied to elicit and measure the characteristic hERG tail current.[23]

    • Compound Application: After establishing a stable baseline current, the test compound is applied at various concentrations.

    • Data Analysis: The reduction in the hERG tail current is measured, and an IC₅₀ value is determined.

Protocol 6: Cytochrome P450 (CYP) Inhibition Assay
  • Causality & Rationale: The CYP450 enzyme superfamily is the primary system for metabolizing drugs and other xenobiotics in the liver.[24] Inhibition of a specific CYP isoform by one drug can dangerously increase the plasma concentration of a co-administered drug that is metabolized by the same enzyme.[25] This assay assesses a compound's potential for such drug-drug interactions (DDIs). It typically involves incubating human liver microsomes (which contain CYP enzymes) with a cocktail of isoform-specific substrates and the test compound.[26][27] The formation of specific metabolites is then quantified by LC-MS/MS.

  • High-Level Protocol Outline:

    • Incubation: Human liver microsomes are incubated at 37°C with a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and the test compound at various concentrations.[27]

    • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of each specific metabolite.

    • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control, and an IC₅₀ value is calculated for each CYP isoform.

Safety & Liability Data Summary
Compound IDCytotoxicity CC₅₀ (µM) (HEK293)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
Analog-001> 5025.5> 5015.2
Analog-00212.8> 5045.1> 50
...............

Conclusion: Synthesizing the Data for Lead Selection

The successful execution of this in vitro screening cascade provides a multi-parameter dataset for each 3-(azetidin-1-yl)pyrrolidine analog. A promising lead candidate will exhibit:

  • High Potency: A low IC₅₀ or EC₅₀ value for the primary biological target.

  • Clear Selectivity: A large selectivity index (>100-fold is often a good starting point) against related off-targets.

  • Acceptable Safety Window: A cytotoxicity CC₅₀ and hERG IC₅₀ that are significantly higher (e.g., >30-fold) than the on-target potency value.

  • Low Risk of DDI: High IC₅₀ values (>10 µM) for the major CYP450 isoforms.

By integrating these diverse datasets, researchers can confidently select the most promising compounds for further optimization, mechanistic studies, and eventual advancement into in vivo models of disease. This structured, data-driven approach is fundamental to navigating the complexities of modern drug discovery.

References

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  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available at: [Link]

  • Anonymous. (n.d.). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Global Journal of Research in Chemistry. Available at: [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Wang, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(18), 3379. Available at: [Link]

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  • Riddy, D. M., et al. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1636, 17-38. Available at: [Link]

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  • ACS Chemical Biology. (2024). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. Available at: [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. Available at: [Link]

  • Evotec. (n.d.). hERG Safety. Evotec. Available at: [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. Available at: [Link]

  • Tundis, R., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega, 4(12), 15152-15163. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available at: [Link]

  • Shrestha, A., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6563. Available at: [Link]

  • Wehde, B. L., et al. (2016). An in vivo multiplexed small-molecule screening platform. Nature Chemical Biology, 12(11), 976-983. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1251342. Available at: [Link]

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  • Zhang, Y., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology, 10, 999587. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Azetidin-1-yl)pyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your experiments, ensure high purity, and confidently address any issues that may arise.

Introduction to the Synthesis and its Challenges

The synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry, most commonly proceeds via a reductive amination pathway. This typically involves the reaction of a protected 3-oxopyrrolidine derivative with azetidine, followed by deprotection and salt formation. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to the formation of various impurities, impacting yield, purity, and the overall success of your research. Understanding the root causes of these impurities is paramount for effective troubleshooting.

This guide will delve into the mechanistic origins of common impurities, provide robust analytical methods for their detection, and offer field-proven strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(Azetidin-1-yl)pyrrolidine hydrochloride and what are the key steps?

A1: The most prevalent and efficient synthetic route is the reductive amination of an N-protected pyrrolidin-3-one with azetidine, followed by deprotection and salt formation. The key steps are:

  • Reductive Amination: An N-protected pyrrolidin-3-one (e.g., N-Boc-pyrrolidin-3-one) is reacted with azetidine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation due to its mildness and selectivity.[1]

  • Deprotection: The protecting group (e.g., Boc) on the pyrrolidine nitrogen is removed, typically under acidic conditions.

  • Salt Formation: The free base of 3-(Azetidin-1-yl)pyrrolidine is treated with hydrochloric acid to yield the desired hydrochloride salt, which often aids in purification and improves stability.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthetic sequence. Here are the most common culprits and how to address them:

  • Inefficient Imine/Enamine Formation: The initial step of reductive amination is the formation of an iminium ion or enamine intermediate. This equilibrium can be influenced by pH and the presence of water.

    • Troubleshooting: Ensure your reagents and solvent are sufficiently dry. For less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[1]

  • Suboptimal Reducing Agent Activity: Sodium triacetoxyborohydride is moisture-sensitive. Its efficacy can be diminished if it has degraded or if the reaction conditions are not anhydrous.

    • Troubleshooting: Use freshly opened or properly stored STAB. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.

  • Product Loss During Work-up and Purification: The product, being a polar amine, can be challenging to extract and purify.

    • Troubleshooting: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into an organic solvent. Be mindful of emulsion formation. For purification, column chromatography on silica gel can be effective, but care must be taken to avoid product streaking. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can improve chromatographic performance.

Q3: I am observing several unexpected spots on my TLC analysis. What are the likely impurities?

A3: The presence of multiple spots on TLC is a strong indicator of impurity formation. Based on the typical synthetic route, the following are the most probable impurities:

  • Unreacted Starting Materials: N-protected pyrrolidin-3-one and azetidine may remain if the reaction is incomplete.

  • Over-reduction Product: The ketone group of the starting material can be reduced to a hydroxyl group, forming N-protected 3-hydroxypyrrolidine.

  • Dialkylation Product: The secondary amine of the pyrrolidine starting material (if unprotected) or the product itself can react with another molecule of the pyrrolidin-3-one, leading to a dimeric impurity.

  • Azetidine-Related Byproducts: Azetidine can be reactive and may undergo self-polymerization or other side reactions under certain conditions.

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening, especially under acidic or nucleophilic conditions, potentially leading to the formation of amino alcohol derivatives.[2]

A visual representation of the potential impurity formation pathways is provided below:

G SM1 N-Boc-pyrrolidin-3-one Product 3-(Azetidin-1-yl)-N-Boc-pyrrolidine SM1->Product Reductive Amination (STAB) Imp1 Unreacted Starting Materials SM1->Imp1 Imp2 N-Boc-3-hydroxypyrrolidine (Over-reduction) SM1->Imp2 Reduction SM2 Azetidine SM2->Product Reductive Amination (STAB) SM2->Imp1 Imp4 Azetidine Polymer SM2->Imp4 Self-reaction FinalProduct 3-(Azetidin-1-yl)pyrrolidine Hydrochloride Product->FinalProduct Deprotection (HCl) Imp3 Dimeric Impurity (Dialkylation) Product->Imp3 Side Reaction Imp5 Ring-Opened Azetidine Derivative (Degradation) Product->Imp5 Degradation

Caption: Potential impurity formation pathways in the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section provides a more detailed breakdown of common impurities, their identification, and practical steps to minimize their formation.

Impurity Potential Cause Identification Method Mitigation Strategy
Unreacted N-Boc-pyrrolidin-3-one Incomplete reaction; insufficient reducing agent.LC-MS, GC-MS: Look for the mass of the starting material.Monitor reaction progress by TLC or LC-MS. Add STAB in portions to drive the reaction to completion.
Unreacted Azetidine Use of a large excess of azetidine; incomplete reaction.GC-MS: Azetidine is volatile and can be detected by headspace GC-MS.Use a smaller excess of azetidine (e.g., 1.1-1.5 equivalents). Ensure efficient removal during work-up.
N-Boc-3-hydroxypyrrolidine Over-reduction of the ketone by the reducing agent.LC-MS, GC-MS: Look for a mass corresponding to the addition of two hydrogens to the starting ketone.Use a milder reducing agent or control the reaction temperature carefully. STAB is generally selective for iminium ions over ketones.[1]
Dimeric Impurities Reaction of the product with the starting iminium ion.LC-MS: Look for a mass corresponding to the dimer of the product and the starting material.Use a slight excess of azetidine to favor the formation of the desired product.
Azetidine Polymers Instability of azetidine, especially at elevated temperatures or in the presence of acids/bases.SEC (Size-Exclusion Chromatography) may show high molecular weight species. NMR may show broad signals.Use fresh, high-purity azetidine. Avoid high reaction temperatures for prolonged periods.
Ring-Opened Degradation Products Cleavage of the strained azetidine ring by nucleophiles or under harsh acidic/basic conditions.[2]LC-MS/MS: Fragmentation patterns can indicate ring opening.Use mild reaction and work-up conditions. Avoid strong acids or bases and high temperatures during purification and storage.
Residual Solvents Incomplete removal of solvents used in the reaction or purification.GC-MS (Headspace): Standard method for residual solvent analysis.Employ efficient drying techniques (e.g., high vacuum, gentle heating). Choose solvents with appropriate boiling points for easy removal.
Inorganic Salts Byproducts from the reducing agent (e.g., borate salts) or from the work-up and salt formation steps.Insoluble material in organic solvents. Can be analyzed by techniques like ICP-MS for elemental composition.Perform a thorough aqueous work-up to remove water-soluble inorganic salts. Recrystallization of the final hydrochloride salt is often effective for purification.

Experimental Protocols: Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are crucial for process optimization and ensuring the quality of the final product.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS) for Purity Assessment

This method is suitable for monitoring reaction progress and determining the purity of the final product.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer (ESI or APCI).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the chromophores are weak) and MS detection in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture).

Expected Results: The main product should be the major peak. Impurities can be identified by their retention times and mass-to-charge ratios.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Starting Materials

GC-MS is ideal for detecting volatile impurities like residual solvents and unreacted azetidine.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: For residual solvents, headspace analysis is preferred. For other volatile components, a dilute solution in a suitable solvent (e.g., methanol or dichloromethane) can be injected.

Expected Results: Peaks corresponding to residual solvents and volatile starting materials can be identified by their retention times and mass spectra, which can be compared to library databases.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.

G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? CheckYield->CheckPurity No YieldTroubleshoot Troubleshoot Yield CheckYield->YieldTroubleshoot Yes Success Synthesis Successful CheckPurity->Success No PurityTroubleshoot Troubleshoot Purity CheckPurity->PurityTroubleshoot Yes IncompleteReaction Incomplete Reaction? (Monitor by TLC/LC-MS) YieldTroubleshoot->IncompleteReaction ReagentActivity Reagent Inactivity? (Check STAB, dry conditions) YieldTroubleshoot->ReagentActivity WorkupLoss Work-up Losses? (Optimize pH, extraction) YieldTroubleshoot->WorkupLoss IncompleteReaction->CheckPurity ReagentActivity->CheckPurity WorkupLoss->CheckPurity IdentifyImpurities Identify Impurities (LC-MS, GC-MS) PurityTroubleshoot->IdentifyImpurities OptimizeConditions Optimize Reaction Conditions (Stoichiometry, Temp.) IdentifyImpurities->OptimizeConditions Purification Optimize Purification (Chromatography, Recrystallization) OptimizeConditions->Purification Purification->Success

Caption: A systematic workflow for troubleshooting issues in the synthesis.

Concluding Remarks

The synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, while a common transformation, requires careful attention to detail to achieve high yield and purity. By understanding the potential side reactions and having robust analytical methods in place, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a comprehensive framework for addressing the common challenges encountered in this synthesis. Remember that a systematic and data-driven approach is key to overcoming synthetic hurdles and achieving your research goals.

References

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30). [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... ResearchGate. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health. [Link]

  • Process for the purification of amines.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

Welcome to the technical support guide for the chromatographic purification of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this highly polar and versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental issues researchers face when first attempting to purify 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

Q1: Why does my compound streak badly or remain at the baseline on a standard silica gel column?

A: This is the most common issue and stems from the fundamental physicochemical properties of your molecule and the stationary phase. 3-(Azetidin-1-YL)pyrrolidine hydrochloride is a salt containing protonated, cationic amine groups. Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.

The core of the problem is a strong, irreversible acid-base interaction. Your cationic analyte binds ionically to the deprotonated silanol sites (Si-O⁻). This interaction is far stronger than the typical polar interactions (like hydrogen bonding) that govern normal-phase chromatography, leading to:

  • Complete Retention: The compound will not elute with standard solvent systems (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Severe Tailing/Streaking: If any material does elute (often requiring very high percentages of methanol), the peak shape is extremely poor, indicating a slow and non-uniform desorption process.

Q2: I tried Reverse-Phase (RP-HPLC) chromatography, but my compound eluted in the solvent front (void volume). How can I achieve retention?

A: This is the opposite problem to that seen in normal-phase and is equally common. Reverse-phase chromatography separates compounds based on hydrophobicity.[1][2] Your molecule is a small, polar hydrochloride salt, making it extremely hydrophilic ("water-loving").

Standard C18 or C8 columns have a non-polar, "oily" stationary phase. Your highly polar compound has very little affinity for this phase and preferentially stays in the polar mobile phase (typically a mixture of water and acetonitrile or methanol).[2] Consequently, it travels through the column with the mobile phase front, resulting in no retention and no separation from other polar impurities or salts.

Q3: Given the issues with normal and reverse-phase, what is the best chromatographic technique for purifying 3-(Azetidin-1-YL)pyrrolidine hydrochloride?

A: The most effective strategies for this class of compounds are those that are designed specifically for highly polar and/or charged molecules. The two premier techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) .

  • HILIC is excellent for polar, neutral, or charged compounds. It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][4][5] This creates a water-rich layer on the stationary phase surface, and your polar analyte partitions into this layer, leading to retention.[6]

  • Ion-Exchange Chromatography is specifically designed to separate molecules based on their net charge.[7][8] Since your compound is a cation (a positive ion) in its hydrochloride form, Strong Cation Exchange (SCX) chromatography is an ideal choice. The analyte binds to a negatively charged stationary phase and is then selectively eluted by increasing the concentration of a competing salt or by changing the pH.[9]

Q4: Should I perform the chromatography on the hydrochloride salt or should I convert it to the free base first?

A: The choice depends entirely on your selected chromatographic method.

  • For Normal-Phase Chromatography (if you must use it): You must convert the salt to the free base. The neutral, free-base form will have significantly reduced, though still strong, interactions with the silica gel. This approach requires adding a competing base like triethylamine (TEA) or ammonia to the mobile phase to suppress the acidic nature of the silica gel.

  • For HILIC and Ion-Exchange Chromatography: You should use the hydrochloride salt directly . These techniques are designed to handle charged species. In fact, the charge is essential for the retention mechanism in ion-exchange chromatography.

Section 2: Troubleshooting Guide by Chromatographic Mode

This section provides detailed troubleshooting advice for specific experimental problems.

Normal-Phase Chromatography on Modified Silica Gel

This method is generally not recommended but can be attempted if other equipment is unavailable. The key is to mitigate the issues described in the FAQ.

Problem: Even after converting to the free base and using a mobile phase containing methanol, I still see significant tailing.

Cause: Incomplete neutralization of silanol groups and strong hydrogen bonding between the amine and the silica surface.

Solutions & Workflow:

  • Increase Modifier Concentration: The typical 1-2% of triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., DCM/MeOH) may be insufficient. Incrementally increase the modifier concentration up to 5%. This helps to more effectively "cap" the acidic sites on the silica.

  • Dry Loading vs. Wet Loading: Dissolving your polar compound in a strong solvent like methanol and loading it directly onto the column can disrupt the column bed and lead to band broadening.[10]

    • Dry Loading Protocol: Dissolve your crude free base in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel (2-3x the mass of your compound) to this solution.[10] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[10] Carefully apply this powder to the top of your packed column. This ensures the compound is introduced in a very narrow band, improving resolution.

  • Consider Alternative Stationary Phases: If silica is failing, consider using a less acidic stationary phase like neutral alumina . The separation mechanism is similar, but the surface is less aggressive towards basic compounds. You will still need to use the free base form.

NPC_Troubleshooting start Start Poor Separation on Silica Gel check_form Verify Compound Form start->check_form is_salt Is it the HCl Salt? check_form->is_salt Yes is_freebase Is it the Free Base? check_form->is_freebase No convert Action Convert to Free Base is_salt->convert add_modifier Optimize Add/Increase Mobile Phase Modifier (TEA, NH4OH) is_freebase->add_modifier convert->add_modifier check_loading Optimize Check Loading Technique add_modifier->check_loading use_dry_load Action Use Dry Loading Method check_loading->use_dry_load final_resort Last Resort Switch to Neutral Alumina use_dry_load->final_resort

Caption: Decision tree for troubleshooting normal-phase chromatography of basic amines.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust choice for this compound. Success depends on careful control of the mobile phase and ensuring proper column equilibration.

Problem: My retention times are drifting and not reproducible between runs.

Cause: The most likely culprit is insufficient column equilibration. The aqueous layer on the stationary phase surface takes a significant amount of time to form and stabilize. Rushing this step will lead to inconsistent results.

Solutions & Optimization:

  • Ensure Rigorous Equilibration: Equilibrate the HILIC column with your initial mobile phase composition for at least 20-30 column volumes before the first injection. For a standard 4.6 x 150 mm column at 1 mL/min, this means equilibrating for 30-45 minutes.

  • Optimize Mobile Phase Composition:

    • Water Content: Retention in HILIC is inversely proportional to the water content. To increase retention, decrease the amount of water (or aqueous buffer) in your mobile phase. To decrease retention, increase the water content.

    • Buffer Concentration: The salt concentration of your aqueous component is critical for good peak shape, especially for charged analytes. A buffer like ammonium formate or ammonium acetate at 10-20 mM is a good starting point. Too low a concentration can lead to peak tailing due to secondary ionic interactions.

  • Sample Solvent: Always dissolve your sample in the initial mobile phase or a solvent with a slightly weaker elution strength (i.e., higher organic content) to avoid peak distortion. Injecting a sample dissolved in pure water will cause severe peak splitting and broadening.

HILIC_Workflow cluster_prep Preparation cluster_run Execution & Optimization col_select Select HILIC Column (Amide, Zwitterionic, or Silica) mob_phase Prepare Mobile Phase A: Acetonitrile B: 10mM Ammonium Formate in H2O col_select->mob_phase equilibrate Equilibrate Column (>20 column volumes) inject Inject Sample (Initial Gradient: 95% to 50% A) equilibrate->inject analyze Analyze Peak Shape & Retention inject->analyze opt_water Adjust Water Content (for retention) analyze->opt_water Retention Issue opt_buffer Adjust Buffer Salt (for peak shape) analyze->opt_buffer Peak Shape Issue opt_water->inject Re-equilibrate & Re-run opt_buffer->inject Re-equilibrate & Re-run Chiral_Separation start Start | Racemic Mixture of 3-(Azetidin-1-YL)pyrrolidine decision Choose Separation Strategy start->decision direct Direct Method (Chiral HPLC) decision->direct HPLC Available indirect Indirect Method (Derivatization) decision->indirect Classic Chemistry screen_csps Screen Chiral Stationary Phases (e.g., Amylose, Cellulose) direct->screen_csps select_agent Select Chiral Derivatizing Agent indirect->select_agent optimize_mp Optimize Mobile Phase (NP, PO, or RP modes) screen_csps->optimize_mp form_diastereomers React to Form Diastereomers select_agent->form_diastereomers separate_achiral Separate on Standard Chromatography (Silica or RP-HPLC) form_diastereomers->separate_achiral cleave Cleave Auxiliary Group separate_achiral->cleave

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

This guide, prepared by a Senior Application Scientist, provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 3-(Azetidin-1-YL)pyrrolidine hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide, prepared by a Senior Application Scientist, provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. It is designed to move beyond a simple procedural outline, offering in-depth explanations for experimental choices and robust troubleshooting advice to overcome common challenges.

Understanding the Molecule and the Process

What is 3-(Azetidin-1-YL)pyrrolidine hydrochloride and why is its purity important?

3-(Azetidin-1-YL)pyrrolidine hydrochloride is a heterocyclic amine salt. Its structure, featuring both a strained azetidine ring and a pyrrolidine ring, makes it a valuable building block in medicinal chemistry.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, which is advantageous for pharmaceutical applications.[2]

Purity is paramount in drug development to ensure safety, efficacy, and reproducibility of biological data. Impurities, even in small amounts, can lead to misleading experimental results and potential toxicity. Recrystallization is a powerful technique to purify solid compounds by leveraging differences in solubility between the desired compound and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).

Q2: How does the hydrochloride salt form affect solvent selection?

The ionic nature of the hydrochloride salt makes 3-(Azetidin-1-YL)pyrrolidine hydrochloride a polar compound. Consequently, it will exhibit better solubility in polar solvents such as water and short-chain alcohols (e.g., methanol, ethanol, isopropanol).[2] Its solubility will be significantly lower in nonpolar solvents like hexanes or toluene. For recrystallization, a solvent that provides a steep solubility curve—high solubility when hot, low solubility when cold—is ideal.

Q3: What are the most likely impurities in a sample of 3-(Azetidin-1-YL)pyrrolidine hydrochloride?

Without a specific synthetic route, we can anticipate common impurities based on general synthetic methods for N-substituted azetidines and pyrrolidines. These often involve the reaction of a pyrrolidine derivative with an azetidine precursor. Potential impurities could include:

  • Unreacted starting materials: Residual pyrrolidine or azetidine precursors.

  • Byproducts of the reaction: Compounds formed from side reactions.

  • Inorganic salts: From pH adjustments or work-up procedures (e.g., sodium chloride).

  • Residual solvents: From the reaction or a previous purification step.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The success of a recrystallization hinges on the choice of solvent. A systematic screening process is the most reliable method to identify the optimal solvent or solvent system.

Objective: To identify a solvent or solvent mixture that dissolves 3-(Azetidin-1-YL)pyrrolidine hydrochloride when hot and provides a good yield of crystals upon cooling.

Materials:

  • Crude 3-(Azetidin-1-YL)pyrrolidine hydrochloride

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid.

  • If no single solvent is ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Data Interpretation:

SolventPolarityBoiling Point (°C)Expected Behavior & Notes
WaterHigh100Likely highly soluble. May be difficult to achieve good recovery unless solubility decreases sharply on cooling.
MethanolHigh65Good starting point. Often provides good solubility when hot.
EthanolHigh78A very common and effective solvent for hydrochloride salts.[4]
IsopropanolMedium82Another excellent candidate, often providing a steeper solubility curve than ethanol.
AcetonitrileMedium82A polar aprotic solvent that can be effective.
Ethyl AcetateLow-Medium77May be a good "poor" solvent for a mixed-solvent system with an alcohol.
Diethyl EtherLow35Likely a poor solvent. Useful as an anti-solvent to induce precipitation.
HexanesLow69The compound is expected to be insoluble. Can be used as an anti-solvent.
Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of 3-(Azetidin-1-YL)pyrrolidine hydrochloride using the optimal solvent system identified in Protocol 1.

Procedure:

  • Place the crude compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

  • Add the chosen solvent in portions, heating the mixture to a gentle boil. Continue adding the hot solvent until the compound is completely dissolved.[5]

  • If the solution is colored and the impurity is suspected to be nonpolar, you may add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

  • If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide

TroubleshootingGuide

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or if the concentration of impurities significantly depresses the melting point.[5] The resulting oil can trap impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent. This keeps the compound in solution at a lower temperature, allowing crystallization to occur below its melting point.[5]

    • Slower Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask to prolong the cooling period. This gives the molecules more time to arrange themselves into a crystal lattice.[6]

    • Change Solvents: Select a solvent with a lower boiling point.

Issue 2: No crystals form, even after cooling in an ice bath.

  • Causality: This usually indicates that the solution is not supersaturated. This can be due to using too much solvent or the compound having a higher than expected solubility in the cold solvent.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

    • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a "poor" solvent dropwise until turbidity persists, then warm slightly to clarify and cool slowly.

Issue 3: The recovery of crystalline material is very low.

  • Causality: A low yield is often a result of procedural errors.

  • Solutions:

    • Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent to dissolve the compound. Excess solvent will retain more of your product in the mother liquor.

    • Sufficient Cooling: Make sure the solution was thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.

    • Cold Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Issue 4: The final crystals are colored or appear impure.

  • Causality: This can happen if colored impurities are not effectively removed or if the cooling process is too rapid, trapping the impure mother liquor within the crystal lattice.

  • Solutions:

    • Use Activated Charcoal: If the impurities are colored and likely organic in nature, using activated charcoal during the recrystallization process can help adsorb them.

    • Slow Down Cooling: Rapid cooling can lead to the formation of small, less pure crystals. Ensure the solution cools slowly and without disturbance.

    • Repeat Recrystallization: A second recrystallization of the obtained crystals will often result in a significant increase in purity.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]

  • ACS Publications. The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • Quora. When salt water is evaporated Nacl crystals are left then how does crystallization is done?. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Wikipedia. Solubility. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • PubMed Central (PMC). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Azetidinyl-Pyrrolidines

Welcome to the technical support center for the synthesis of azetidinyl-pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidinyl-pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable scaffolds. Drawing from established literature and mechanistic principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Challenges

The synthesis of azetidinyl-pyrrolidines, while conceptually straightforward via nucleophilic substitution or other coupling methods, is often complicated by the inherent ring strain of the azetidine moiety. This strain makes the four-membered ring susceptible to undesired side reactions, including ring-opening and rearrangement, which can significantly lower the yield of the desired product and complicate purification. This guide will dissect these common pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently encountered issues during the synthesis of azetidinyl-pyrrolidines and offers detailed, mechanistically-grounded solutions.

Issue 1: Low or No Yield of the Desired Azetidinyl-Pyrrolidine Product

Q1: I am attempting a nucleophilic substitution of a leaving group on the azetidine ring with pyrrolidine, but I'm observing a complex mixture of products and a low yield of my target molecule. What are the likely side reactions?

A1: Senior Application Scientist's Insight: Low yields in this coupling reaction are typically due to competing side reactions stemming from the reactivity of the strained azetidine ring. The primary culprits are ring-opening and ring expansion .

  • Ring-Opening: The azetidine ring is susceptible to nucleophilic attack that results in cleavage of a C-N or C-C bond, rather than simple substitution at the desired position. This is particularly prevalent when the reaction is promoted by Lewis acids.[1] The pyrrolidine nucleophile, or other nucleophilic species in the reaction mixture, can attack a carbon atom of the azetidine ring, leading to a variety of linear amine byproducts.

  • Ring Expansion: Under certain conditions, particularly with acid catalysis, azetidines can rearrange to the thermodynamically more stable five-membered pyrrolidine ring.[2] For instance, 2-(aminomethyl)azetidines have been shown to rearrange to 3-aminopyrrolidines in the presence of boron trifluoride.[2]

  • Elimination: If the azetidine precursor has a suitable leaving group and an adjacent proton, base-mediated elimination to form an unstable azetine intermediate, which can then polymerize or react further, is a possibility. While not extensively documented as a major pathway in this specific coupling, it is a common side reaction in substitution chemistry and should be considered.[3]

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following mechanistic diagram:

Side_Reactions Reactants Azetidine Precursor + Pyrrolidine Desired_Product Azetidinyl-Pyrrolidine (Substitution) Reactants->Desired_Product Desired Pathway (SN2) Ring_Opening Ring-Opened Byproducts (e.g., linear amines) Reactants->Ring_Opening Side Reaction 1 (Nucleophilic Attack on Ring) Ring_Expansion Pyrrolidine Isomers (Rearrangement) Reactants->Ring_Expansion Side Reaction 2 (Acid-Catalyzed Rearrangement)

Caption: Competing reaction pathways in azetidinyl-pyrrolidine synthesis.

Experimental Protocols for Minimizing Side Reactions

To favor the desired substitution pathway, careful control of reaction conditions is paramount.

Protocol 1: Optimizing Nucleophilic Substitution

This protocol is designed to minimize ring-opening and rearrangement during a standard SN2 reaction.

ParameterRecommendationRationale
Solvent Aprotic, non-polar solvents (e.g., Toluene, THF)Minimizes solvation of the nucleophile, potentially increasing its reactivity towards substitution over ring-opening.
Temperature Start at room temperature and gently heat if necessary.Elevated temperatures can promote rearrangement and elimination side reactions.[4]
Base Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine).Scavenges acid generated during the reaction without competing with the pyrrolidine nucleophile.
Leaving Group Use a good leaving group that is not overly reactive (e.g., -I, -OTs).A highly reactive leaving group can favor elimination and other side reactions.
Protecting Groups Employ an N-Boc protecting group on the azetidine.The Boc group can stabilize the azetidine ring and is easily removed under acidic conditions.

Step-by-Step Methodology:

  • To a solution of N-Boc-3-iodoazetidine (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • If no reaction is observed, gradually increase the temperature to 50-60 °C and continue monitoring.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aza-Michael Addition as an Alternative Route

As demonstrated in recent literature, an aza-Michael addition of pyrrolidine to an activated azetidine derivative can be a high-yielding alternative with minimal side products.[5]

Aza_Michael_Workflow Start N-Boc-azetidin-3-one HWE Horner-Wadsworth-Emmons Reaction Start->HWE Step 1 Intermediate Methyl (N-Boc-azetidin-3-ylidene)acetate HWE->Intermediate Aza_Michael Aza-Michael Addition with Pyrrolidine Intermediate->Aza_Michael Step 2 Product Desired Azetidinyl-Pyrrolidine Adduct Aza_Michael->Product

Caption: Workflow for the Aza-Michael addition approach.

Step-by-Step Methodology:

  • Synthesize methyl (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.[5]

  • In a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add pyrrolidine (1.1 eq) and DBU (1.2 eq).[5]

  • Heat the reaction mixture to 65 °C for 4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q2: I've isolated a byproduct with the same mass as my desired product but with different spectroscopic data. What could it be?

A2: This is a strong indication of an isomeric byproduct, most likely from a ring expansion of the azetidine to a pyrrolidine. The resulting product would be a pyrrolidinyl-pyrrolidine isomer. To confirm this, carefully analyze the 1H and 13C NMR spectra. The chemical shifts and coupling constants of the ring protons will be significantly different for an azetidine ring compared to a pyrrolidine ring.

Q3: How can I effectively remove ring-opened byproducts during purification?

A3: Ring-opened byproducts, being linear amines, often have different polarities compared to the desired cyclic product. This difference can be exploited during column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the desired product from more polar, linear amine impurities. If the byproduct is a primary or secondary amine, it may be possible to selectively react it with a resin-bound scavenger to facilitate its removal.

Q4: Can the choice of protecting group on the pyrrolidine nitrogen influence the reaction outcome?

A4: While the pyrrolidine nitrogen is the nucleophile and typically unprotected, in cases of unwanted side reactions involving the pyrrolidine itself (e.g., acting as a base for elimination), using a pyrrolidine derivative with a bulky substituent on the nitrogen could potentially disfavor these side reactions due to steric hindrance. However, this would also decrease its nucleophilicity, so a careful balance would need to be struck.

Q5: Are there any analytical techniques that are particularly useful for monitoring these reactions and identifying byproducts?

A5: LC-MS is an invaluable tool for monitoring the progress of the reaction and identifying the masses of potential byproducts.[6][7] This can provide real-time information on the consumption of starting materials and the formation of both the desired product and any impurities. For structural elucidation of unknown byproducts, isolation by preparative HPLC followed by detailed NMR spectroscopy (1D and 2D) and high-resolution mass spectrometry (HRMS) is the gold standard.

References

  • Anonymous. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • K. M. K. Swamy, G. D. Artman, III, and T. H. Lambert. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Anonymous. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Anonymous. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Anonymous. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Anonymous. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Anonymous. (2025). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine | Request PDF. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Anonymous. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. ResearchGate. [Link]

  • Anonymous. (2006). Computational study of iminium ion formation: effects of amine structure. PubMed. [Link]

  • Anonymous. (2025). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. MDPI. [Link]

  • Anonymous. (2005). 3-Aminopyrrolidines via ring rearrangement of 2-aminomethylazetidines. Synthesis of (-)-absouline. PubMed. [Link]

  • Anonymous. (n.d.). US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents.
  • Anonymous. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions for 3-(Azetidin-1-yl)pyrrolidine

Welcome to the technical support center for the optimization of coupling reactions involving 3-(Azetidin-1-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 3-(Azetidin-1-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this versatile building block. The unique structural features of 3-(Azetidin-1-yl)pyrrolidine, namely the presence of a secondary amine on the pyrrolidine ring and a tertiary amine within the azetidine ring, present specific challenges and opportunities in synthetic chemistry. This resource aims to address common issues encountered during coupling reactions and provide scientifically grounded solutions.

The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs.[1][2] The incorporation of an azetidine substituent can introduce conformational constraints and modulate physicochemical properties, making 3-(Azetidin-1-yl)pyrrolidine an attractive scaffold in drug discovery.[1][3] However, the reactivity of the two nitrogen atoms can lead to challenges in achieving selective coupling and avoiding unwanted side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the coupling of 3-(Azetidin-1-yl)pyrrolidine. The advice provided is based on established principles of organic synthesis and experience with related N-heterocyclic compounds.

Amide Coupling Reactions

Question 1: I am observing low yields in my amide coupling reaction with 3-(Azetidin-1-yl)pyrrolidine and a carboxylic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this substrate can stem from several factors, primarily related to the nucleophilicity of the pyrrolidine nitrogen and potential side reactions.

  • Insufficient Activation of the Carboxylic Acid: The secondary amine of the pyrrolidine is a moderate nucleophile. Inefficient activation of the carboxylic acid partner will result in slow reaction rates and low conversion.

    • Troubleshooting:

      • Choice of Coupling Agent: For standard couplings, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure are a good starting point.[4] For more challenging or sterically hindered couplings, consider more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).[5][6]

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid species. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: The azetidine substituent at the 3-position of the pyrrolidine can introduce steric bulk, hindering the approach of the activated carboxylic acid. This is particularly relevant if the carboxylic acid partner is also sterically demanding.[2]

    • Troubleshooting:

      • Reaction Temperature: A moderate increase in reaction temperature (e.g., from room temperature to 40-50 °C) can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious of potential side reactions at higher temperatures.

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Sterically hindered couplings may require longer periods to reach completion.

  • Side Reactions: The tertiary amine of the azetidine ring, although less nucleophilic than the secondary amine of the pyrrolidine, could potentially interact with highly reactive electrophiles, leading to undesired byproducts.

    • Troubleshooting:

      • Controlled Addition of Reagents: Add the coupling agent to a solution of the carboxylic acid first to pre-activate it before adding the 3-(Azetidin-1-yl)pyrrolidine. This minimizes the exposure of the amine to the highly reactive coupling agent.

Below is a general workflow for optimizing amide coupling reactions:

Amide_Coupling_Workflow start Start: Low Yield in Amide Coupling check_activation Verify Carboxylic Acid Activation start->check_activation reagent_choice Select Appropriate Coupling Agent (e.g., HATU, T3P for hindered substrates) check_activation->reagent_choice Inefficient steric_hindrance Assess Steric Hindrance check_activation->steric_hindrance Efficient conditions Ensure Anhydrous Conditions & Inert Atmosphere reagent_choice->conditions conditions->steric_hindrance temp_time Optimize Temperature and Reaction Time steric_hindrance->temp_time High side_reactions Consider Side Reactions steric_hindrance->side_reactions Low temp_time->side_reactions reagent_addition Control Reagent Addition Sequence side_reactions->reagent_addition Yes purification Purification of Product side_reactions->purification No reagent_addition->purification end End: Optimized Yield purification->end

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

Reductive Amination

Question 3: My reductive amination reaction with 3-(Azetidin-1-yl)pyrrolidine and a carbonyl compound is incomplete. How can I drive it to completion?

Answer:

Incomplete reductive amination is often due to an unfavorable equilibrium in iminium ion formation or an inefficient reducing agent.

  • Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the amine and the carbonyl compound. This is a reversible reaction.

    • Troubleshooting:

      • pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can promote iminium ion formation. However, excess acid will protonate the amine, rendering it non-nucleophilic. Careful pH control is key.

      • Water Removal: The formation of the iminium ion produces water. Removing this water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate (MgSO₄), can drive the equilibrium towards the product.

  • Reducing Agent: The choice of reducing agent is critical for the selective reduction of the iminium ion in the presence of the starting carbonyl compound.

    • Troubleshooting:

      • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reducing agent for this purpose, as it is selective for the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic.

      • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).

Purification and Protecting Groups

Question 4: I am having difficulty purifying my coupled product. Are there any general strategies for compounds containing the 3-(Azetidin-1-yl)pyrrolidine moiety?

Answer:

The basic nature of the two nitrogen atoms in your product can make purification by standard silica gel chromatography challenging, leading to streaking and poor separation.

  • Chromatography Modifications:

    • Base Additive: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent (e.g., 0.1-1%). This will neutralize the acidic silanol groups on the silica gel and improve the peak shape.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.

  • Acid-Base Extraction: The basic nitrogens allow for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

Question 5: Should I use a protecting group for the pyrrolidine nitrogen?

Answer:

Using a protecting group can be a valuable strategy, especially in multi-step syntheses or when dealing with sensitive functional groups.

  • When to Use a Protecting Group:

    • If you need to perform a reaction that is incompatible with a secondary amine.

    • To improve the solubility or chromatographic behavior of your intermediates.

  • Choice of Protecting Group:

    • Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group for amines. [7][8]It is stable to a wide range of reaction conditions and can be easily removed with a strong acid like trifluoroacetic acid (TFA). [9][10]The Boc-protected 3-(Azetidin-1-yl)pyrrolidine is commercially available. [7] * Cbz (Carboxybenzyl): This protecting group is also widely used and can be removed by catalytic hydrogenation, which is a mild deprotection method.

The general strategy for using a protecting group is as follows:

  • Protect the pyrrolidine nitrogen of 3-(Azetidin-1-yl)pyrrolidine (e.g., with a Boc group).

  • Perform your desired coupling reaction.

  • Deprotect the pyrrolidine nitrogen to yield the final product.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM (0.1-0.5 M) under an inert atmosphere, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine) or 2,6-lutidine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of 3-(Azetidin-1-yl)pyrrolidine (1.0-1.2 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, potentially with a basic modifier in the eluent.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 3-(Azetidin-1-yl)pyrrolidine (1.2-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (2-10 mol%), and base (e.g., NaOtBu, 1.5-2.0 eq) to an oven-dried reaction vessel.

  • Add anhydrous solvent (e.g., toluene, dioxane) and seal the vessel.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary

Coupling ReactionKey Parameters to OptimizeCommon IssuesRecommended Solutions
Amide Coupling Coupling agent, base, solvent, temperature, reaction timeLow yield, incomplete reaction, side productsUse potent coupling agents (HATU, T3P), ensure anhydrous conditions, control reagent addition
Buchwald-Hartwig Amination Palladium precursor, ligand, base, solvent, temperatureLow conversion, decomposition of starting materialsScreen bulky phosphine ligands, use pre-formed catalysts, optimize base strength
Reductive Amination pH, reducing agent, water removalIncomplete reaction, side reactionsControl pH with a weak acid, use a mild reducing agent (STAB), remove water

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3089-3107. [Link]

  • Yamazaki, K., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489–7497. [Link]

  • Frankowski, K. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 770–783. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Koperniku, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Koperniku, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • Liverpool John Moores University Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), S1-S48. [Link]

  • Reddit. (n.d.). amide coupling help. r/Chempros. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules (Basel, Switzerland), 25(3), 693. [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Collins, J. M., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Reddit. (n.d.). Choosing amide coupling agent. r/Chempros. [Link]

  • Gunda, P., & Kumar, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

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Optimization

Technical Support Center: Scale-Up Synthesis of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. As a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. As a critical building block in contemporary drug discovery, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety.

Overview of the Synthetic Strategy

The most common and scalable synthetic route to 3-(Azetidin-1-YL)pyrrolidine hydrochloride involves a two-stage process. It begins with the reductive amination of a protected pyrrolidinone precursor with azetidine, followed by an acidic deprotection step that concurrently forms the desired hydrochloride salt. This approach is favored for its high efficiency and use of readily available starting materials.

General Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from N-Boc-pyrrolidin-3-one and Azetidine.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection & Salt Formation A N-Boc-pyrrolidin-3-one D N-Boc-3-(azetidin-1-yl)pyrrolidine A->D B Azetidine B->D C Sodium Triacetoxyborohydride (STAB) C->D Reductant F 3-(Azetidin-1-YL)pyrrolidine Hydrochloride (Final Product) D->F D->F E HCl (e.g., in Isopropanol) E->F Acidic Deprotection

Caption: Two-stage synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing explanations and actionable solutions.

Part 1: Reductive Amination Stage

Q1: My reaction shows low conversion of the N-Boc-pyrrolidin-3-one starting material. What factors should I investigate?

A: Low conversion in a reductive amination is typically linked to inefficient formation of the key iminium ion intermediate or degradation of the reducing agent.

  • Causality: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. This electrophilic species is then reduced by Sodium Triacetoxyborohydride (STAB). If the iminium ion does not form efficiently, the reaction stalls.

  • Troubleshooting Steps:

    • Moisture Control: STAB is highly sensitive to moisture and will rapidly decompose in the presence of water, losing its reductive power.[1] Ensure all solvents (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Role of Acetic Acid: The addition of a catalytic amount of acetic acid (typically 0.5-1.0 equivalent) is crucial. It protonates the hydroxyl group of the hemiaminal, facilitating its elimination as water and promoting iminium ion formation. However, excess acid can protonate the azetidine nucleophile, reducing its reactivity.

    • Order of Addition: For optimal results, pre-mix the N-Boc-pyrrolidin-3-one, azetidine, and acetic acid in the solvent and stir for 30-60 minutes to allow for iminium ion formation before adding the STAB portion-wise.

    • Temperature Control: The reaction is typically run at ambient temperature (20-25 °C). Adding STAB too quickly can cause a slight exotherm, which may lead to side reactions. Portion-wise addition helps maintain temperature control.

Q2: I'm observing a significant amount of N-Boc-3-hydroxypyrrolidine byproduct. How can this be minimized?

A: The formation of the corresponding alcohol is a competing reaction where STAB directly reduces the starting ketone. This indicates that the rate of ketone reduction is outpacing the rate of reductive amination.

  • Causality: STAB is a mild reducing agent, but it can still reduce ketones, especially if the iminium ion concentration is low. The key is to favor the iminium pathway.

  • Troubleshooting Steps:

    • Optimize Iminium Formation: As detailed in Q1, ensure iminium ion formation is maximized by allowing sufficient time for the ketone and amine to react in the presence of acetic acid before introducing the reductant.

    • Check Azetidine Stoichiometry: Use a slight excess of azetidine (1.1-1.3 equivalents) to push the equilibrium towards the iminium ion.

    • Alternative Reductants: While STAB is generally preferred for its selectivity, if the issue persists, you could consider Sodium Cyanoborohydride (NaBH₃CN). However, NaBH₃CN requires careful pH control and generates toxic HCN gas under strongly acidic conditions, making it less ideal for scale-up.

Q3: My reaction mixture contains complex impurities, possibly from azetidine side reactions. What is the cause and how can I prevent it?

A: The high ring strain of azetidine (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially under acidic conditions or at elevated temperatures.[2]

  • Causality: The protonated azetidine ring can be opened by nucleophiles present in the reaction mixture (e.g., the acetate counter-ion or another molecule of azetidine), leading to oligomeric or polymeric byproducts.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature at or below 25 °C. Avoid any significant exotherms during STAB addition.

    • Limit Acetic Acid: Use the minimum amount of acetic acid required to catalyze the reaction effectively (start with 0.5 equivalents and optimize).

    • Control Reaction Time: Monitor the reaction by an appropriate in-process control (IPC) like HPLC or UPLC. Do not let the reaction run significantly longer than necessary once the starting material is consumed, as this increases the likelihood of side reactions.

Parameter Recommended Range Rationale
Azetidine (eq.)1.1 - 1.3Drives equilibrium towards iminium formation.
STAB (eq.)1.2 - 1.5Ensures complete reduction of the iminium ion.
Acetic Acid (eq.)0.5 - 1.0Catalyzes iminium formation without excessive side reactions.
Temperature20 - 25 °CMinimizes azetidine ring-opening and other side reactions.
SolventAnhydrous DCM or DCEAprotic solvent prevents STAB decomposition.
Part 2: Deprotection and Salt Formation

Q4: The Boc-deprotection step is sluggish or appears incomplete. What are the critical parameters for this transformation?

A: Incomplete deprotection is usually due to insufficient acid stoichiometry, inadequate reaction time, or the presence of water.

  • Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. A strong acid is required to drive this process to completion.

  • Troubleshooting Steps:

    • Choice of Acid: A solution of HCl in an organic solvent like isopropanol (IPA), dioxane, or diethyl ether is standard. HCl in IPA is often preferred for scale-up due to lower toxicity and easier handling compared to dioxane.

    • Acid Stoichiometry: A significant excess of HCl is required, typically 3-5 equivalents or using the HCl solution as the reaction solvent. This ensures complete protonation of all basic nitrogen atoms and drives the cleavage.

    • Water Content: The reaction should be kept as anhydrous as possible. Water can compete with the substrate for the acid and can also affect the crystallization of the final product.

    • Temperature and Time: The reaction is often run at room temperature for several hours (4-16 h). Gentle warming (e.g., to 40 °C) can accelerate the reaction, but should be monitored to avoid potential degradation.

Q5: The final hydrochloride salt is oily, hygroscopic, or difficult to crystallize. What purification and isolation strategies can be employed?

A: The physical form of the final salt is highly dependent on purity and the crystallization solvent system. Dihydrochlorides or mixed salts can also complicate isolation.

  • Causality: The presence of impurities can inhibit crystallization, leading to oils. The product itself has two basic nitrogen atoms and can potentially form a dihydrochloride salt, which may have different solubility and hygroscopicity profiles. The choice of solvent is critical for inducing precipitation of a crystalline solid.

  • Troubleshooting Steps:

    • Control HCl Stoichiometry: The product is 3-(Azetidin-1-YL)pyrrolidine hydrochloride, implying a monohydrochloride. However, given the two basic centers, formation of the dihydrochloride is possible. Careful control over the amount of HCl added during the final step is important. Often, the deprotection is run with excess acid, which is then partially removed or neutralized, or the salt is crashed out from a specific solvent system to favor the desired form.

    • Solvent Selection for Crystallization: After deprotection, the reaction solvent is often stripped and replaced with an anti-solvent to induce crystallization. Common systems include Isopropanol (IPA)/Methyl tert-butyl ether (MTBE), IPA/Heptane, or Ethanol/Ethyl Acetate.

    • Azeotropic Drying: If the crude product is oily due to residual water, co-evaporating it with a solvent like toluene or IPA can help remove moisture azeotropically before attempting crystallization.

    • Slurry Wash: If the isolated solid has low purity, performing a slurry wash with a suitable solvent (e.g., MTBE or Acetone) can remove more soluble impurities without dissolving a significant amount of the product.

Process Flow for Deprotection and Isolation

Caption: Typical workflow for deprotection and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling azetidine and Sodium Triacetoxyborohydride at scale?

A:

  • Azetidine: It is a volatile, flammable, and corrosive cyclic amine. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its strained ring, it should be stored away from strong acids and oxidizing agents.

  • Sodium Triacetoxyborohydride (STAB): While more stable than sodium borohydride, it is water-reactive.[1] Contact with water or protic solvents releases hydrogen gas, which is flammable and can create pressure buildup in a closed system. It is also a fine powder that can be an irritant upon inhalation. Use in a well-ventilated area and avoid generating dust. For large-scale additions, consider adding it as a solution in an anhydrous aprotic solvent or using a powder addition funnel under an inert atmosphere.

Q2: Which analytical techniques are recommended for in-process control (IPC)?

A:

  • Reductive Amination: HPLC or UPLC with UV detection is ideal for monitoring the disappearance of the N-Boc-pyrrolidin-3-one starting material. TLC can also be used for a qualitative assessment.

  • Deprotection: HPLC or UPLC is again the method of choice. The disappearance of the Boc-protected intermediate and the appearance of the product peak will confirm reaction completion. ¹H NMR can also be used to confirm the absence of the characteristic Boc-group signal (a large singlet around 1.4 ppm).

Q3: Can alternative reducing agents be used for the reductive amination?

A: Yes, but with trade-offs.

  • Sodium Borohydride (NaBH₄): More powerful and cheaper, but less selective. It can readily reduce the starting ketone to the alcohol byproduct. It is also protic-solvent compatible (e.g., methanol), which can alter the reaction dynamics.

  • Catalytic Hydrogenation (H₂, Pd/C): This is a very clean and scalable method. It would involve forming the iminium ion in solution and then subjecting the mixture to hydrogenation. This avoids boron-based reagents but requires specialized high-pressure reactor equipment.

Q4: What are the typical quality specifications for the final product?

A: For a pharmaceutical building block, typical specifications would include:

  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC): ≥ 98.0% (area %).

  • Identity (by ¹H NMR and MS): Conforms to the structure.

  • Residual Solvents (by GC): Within ICH limits.

  • Water Content (by Karl Fischer): Typically < 0.5%.

  • Assay (by Titration): 98.0% - 102.0%.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Sagdullayeva, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Charette, A. B., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • MDPI. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • Lopchuk, J. M., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Sagdullayeva, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). Available at: [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. PubMed. Available at: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Boc Deprotection of Azetidine-Pyrrolidine Intermediates Without Ring Opening

Welcome to our dedicated technical support center for chemists and researchers in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful Boc deprotection of sensitive azetidine-pyrrolidine intermediates. Our focus is to equip you with the knowledge and techniques to achieve high yields while preserving the integrity of the strained azetidine ring.

The inherent ring strain of azetidines makes them valuable scaffolds in medicinal chemistry, but it also renders them susceptible to undesired ring-opening reactions, particularly under acidic conditions commonly used for Boc deprotection.[1][2] This guide is structured to help you understand the underlying mechanisms and select the optimal deprotection strategy for your specific substrate.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when facing this specific chemical transformation.

Q1: Why is the azetidine ring so prone to opening during Boc deprotection?

A1: The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol).[2] During standard acidic Boc deprotection (e.g., with TFA or HCl), the azetidine nitrogen can be protonated. This protonation enhances the ring strain and turns the nitrogen into a good leaving group, making the ring susceptible to nucleophilic attack and subsequent cleavage.[1][3]

Q2: What are the tell-tale signs of azetidine ring opening in my reaction mixture?

A2: The most common indicator is the appearance of unexpected byproducts in your crude reaction analysis (TLC, LC-MS, or NMR). Ring opening typically results in the formation of a more polar, linear amine derivative. For example, you might observe a new spot on your TLC plate with a significantly lower Rf value than your expected product. LC-MS analysis would show a mass corresponding to the addition of a nucleophile (from the solvent or reagent) to your starting material's empirical formula.

Q3: Are there any general precautions I should take, regardless of the deprotection method chosen?

A3: Absolutely. Regardless of the chosen method, it is crucial to work under anhydrous conditions, as water can facilitate proton transfer and promote acid-catalyzed ring-opening.[4][5] Additionally, careful monitoring of the reaction progress by TLC or LC-MS is essential to avoid prolonged reaction times, which can lead to byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-solution format for issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Complete consumption of starting material, but no desired product and multiple new spots on TLC. Likely catastrophic ring opening of the azetidine ring due to harsh acidic conditions.Switch to a milder, non-acidic deprotection method. Options include TMSI, oxalyl chloride in methanol, or catalytic transfer hydrogenation.[4][6][7]
Slow or incomplete Boc deprotection with milder methods. Insufficient reactivity of the chosen reagent for your specific substrate. Steric hindrance around the Boc group can also slow the reaction.[8]Increase the reaction temperature moderately, extend the reaction time with careful monitoring, or consider a slightly more reactive but still mild reagent. For example, if thermal deprotection is slow, TMSI might be more effective.[6][9]
Formation of t-butylated byproducts. The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on your molecule.[10]Use a scavenger, such as triethylsilane or anisole, in your reaction mixture to trap the tert-butyl cation. Alternatively, switch to a non-acidic deprotection method where the tert-butyl cation is not the primary byproduct.
Inconsistent results between batches. Reagent quality, particularly the presence of moisture in solvents or acids, can significantly impact the outcome.Always use freshly distilled or anhydrous solvents. Ensure your acidic reagents (if used) have not absorbed atmospheric moisture.[9]

Visualizing the Challenge: Ring Opening vs. Successful Deprotection

The following diagram illustrates the mechanistic dichotomy between the problematic acid-catalyzed ring-opening and a desired, milder deprotection pathway.

G Start N-Boc Azetidine-Pyrrolidine StrongAcid Strong Acid (e.g., TFA) Start->StrongAcid Undesired Pathway MildReagent Mild/Non-Acidic Reagent (e.g., TMSI, Oxalyl Chloride) Start->MildReagent Recommended Pathway ProtonatedAzetidine Protonated Azetidinium Ion (Highly Strained) StrongAcid->ProtonatedAzetidine RingOpening Nucleophilic Attack & Ring Opening ProtonatedAzetidine->RingOpening Byproduct Linear Amine Byproduct RingOpening->Byproduct Deprotection Selective Boc Cleavage MildReagent->Deprotection Product Desired Deprotected Product (Ring Intact) Deprotection->Product

Caption: Competing pathways in Boc deprotection of azetidines.

Recommended Protocols for Ring-Intact Deprotection

Here are detailed, step-by-step protocols for milder deprotection methods that have shown success with acid-sensitive substrates.

Protocol 1: Deprotection using Trimethylsilyl Iodide (TMSI)

This method is highly effective and avoids strongly acidic conditions.[6][9]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc azetidine-pyrrolidine intermediate (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add trimethylsilyl iodide (TMSI) (1.5-2.0 equivalents) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding methanol (MeOH) at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. The residue can then be purified by standard methods (e.g., silica gel chromatography or crystallization).

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This recently reported method offers a mild alternative for N-Boc deprotection at room temperature.[7][11][12]

  • Preparation: Dissolve the N-Boc azetidine-pyrrolidine intermediate (1 equivalent) in anhydrous methanol (MeOH) (0.1 M).

  • Reagent Addition: At room temperature, add oxalyl chloride (1.5 equivalents) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by chromatography or other suitable techniques.

Protocol 3: Catalytic Transfer Hydrogenation

This method is particularly useful if the molecule is stable to hydrogenation conditions and other protecting groups (like Cbz) are not present.

  • Preparation: Dissolve the N-Boc azetidine-pyrrolidine intermediate (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst and Donor: Add 10% Palladium on carbon (Pd/C) (10-20% w/w) and a hydrogen donor like ammonium formate (5-10 equivalents) or formic acid.[13]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Workflow for Selecting the Optimal Deprotection Strategy

The following flowchart provides a logical decision-making process for choosing the most appropriate deprotection method for your azetidine-pyrrolidine intermediate.

G Start Start: N-Boc Azetidine- Pyrrolidine Intermediate AcidSensitive Other Acid-Sensitive Functional Groups Present? Start->AcidSensitive MildestMethods Choose Mildest Non-Acidic Methods: - TMSI in MeCN/DCM - Oxalyl Chloride in MeOH - Thermal Deprotection AcidSensitive->MildestMethods Yes MildAcid Consider Mild Acidic Conditions with Caution: - Dilute HCl in Dioxane at 0°C - Acetic Acid / DCM AcidSensitive->MildAcid No YesAcidSensitive Yes NoAcidSensitive No Success Success: Deprotected Product MildestMethods->Success Monitor Monitor Closely for Ring Opening MildAcid->Monitor Monitor->Success No Ring Opening Failure Failure: Ring Opening Observed Monitor->Failure Ring Opening Failure->MildestMethods Re-strategize

Caption: Decision tree for Boc deprotection of azetidines.

By carefully considering the inherent reactivity of your azetidine-pyrrolidine intermediate and selecting an appropriate mild deprotection method, you can successfully remove the Boc group while preserving the crucial four-membered ring structure.

References

  • Benchchem. (n.d.). Preventing ring-opening of the azetidine in 3-(3.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound? r/Chempros.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?
  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
  • Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin.

Sources

Optimization

Stability of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in different solvents

Welcome to the technical support center for 3-(Azetidin-1-YL)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Azetidin-1-YL)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to 3-(Azetidin-1-YL)pyrrolidine Hydrochloride

3-(Azetidin-1-YL)pyrrolidine hydrochloride is a bifunctional heterocyclic compound featuring both a pyrrolidine and a strained azetidine ring.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, making it a versatile building block in medicinal chemistry. However, the inherent ring strain of the four-membered azetidine ring and the nucleophilicity of the tertiary amines can present stability challenges under certain experimental conditions. Understanding these potential liabilities is crucial for developing robust synthetic routes and stable formulations.

This guide provides a framework for assessing the stability of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(Azetidin-1-YL)pyrrolidine hydrochloride?

A1: The main stability concerns stem from the strained azetidine ring and the two tertiary amine centers. The azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening degradation. The tertiary amines can undergo oxidation. The stability is also highly dependent on the pH and the solvent system employed.

Q2: In which solvents is 3-(Azetidin-1-YL)pyrrolidine hydrochloride expected to be most stable?

A2: As a hydrochloride salt, it is most stable in acidic aqueous solutions where the amines are protonated, reducing their nucleophilicity. In organic solvents, stability is generally higher in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) compared to protic solvents like methanol or ethanol, which can participate in solvolysis reactions, especially under basic conditions.

Q3: What is the expected pKa of this compound?

Q4: Can this compound be heated?

A4: Caution should be exercised when heating solutions of this compound, especially in the presence of nucleophiles or in protic solvents. Elevated temperatures can accelerate degradation pathways, including ring-opening of the azetidine moiety. It is recommended to conduct thermal stability studies to determine the acceptable temperature range for your specific conditions.

Q5: How should I store solutions of 3-(Azetidin-1-YL)pyrrolidine hydrochloride?

A5: For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound as a solid in a desiccator at -20°C. If solutions must be stored long-term, they should be prepared in a suitable aprotic solvent and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound.Conduct a forced degradation study (see protocol below) to identify the degradation products and their formation conditions. Adjust solvent, pH, temperature, or light exposure to minimize degradation.
Loss of parent compound peak area in repeat injections. Instability in the autosampler or on the column.Ensure the mobile phase is compatible with the compound's stability (e.g., acidic pH). Consider cooling the autosampler. Check for on-column degradation by varying injection volume and flow rate.
Inconsistent results in reactions involving this compound. Degradation of the starting material.Re-analyze the purity of the 3-(Azetidin-1-YL)pyrrolidine hydrochloride solid before use. Prepare fresh solutions for each experiment.
Precipitation of the compound from an organic solvent. Low solubility of the hydrochloride salt.Consider converting the hydrochloride salt to the free base for reactions in non-polar aprotic solvents. This can be achieved by a liquid-liquid extraction with a suitable base (e.g., NaHCO₃ solution). Note that the free base may have different stability characteristics.

Experimental Protocols

Protocol 1: General Stability Assessment in Different Solvents

This protocol outlines a general procedure to assess the stability of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in various solvents over time.

Materials:

  • 3-(Azetidin-1-YL)pyrrolidine hydrochloride

  • Solvents: Water (HPLC grade), Methanol, Ethanol, Isopropanol, Acetonitrile, THF

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Azetidin-1-YL)pyrrolidine hydrochloride in water at a concentration of 1 mg/mL.

  • Sample Preparation: In separate autosampler vials, dilute the stock solution with each of the test solvents to a final concentration of 0.1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze each sample by HPLC to determine the initial peak area of the parent compound.

  • Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Analyze the samples at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area.

Expected Outcome: This study will provide a comparative stability profile of the compound in different solvents under the tested conditions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[3][4]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Solution (in quartz cuvette) exposed to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL in water or a co-solvent if necessary) for each stress condition.

  • Expose the samples to the respective stress conditions for the specified duration.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method (see below).

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the major degradants.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[5]

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride in Various Solvents at Room Temperature (25°C) over 48 hours.

Solvent% Remaining after 24h% Remaining after 48hMajor Degradation Pathway
0.1 M HCl (aq)>99%>99%-
Water98%95%Minor Hydrolysis
Methanol90%82%Solvolysis/Ring-Opening
Acetonitrile>99%>99%-
0.1 M NaOH (aq)60%45%Base-catalyzed Ring-Opening

Visualizations

Logical Workflow for Stability Assessment

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Conclusion prep_compound Obtain 3-(Azetidin-1-YL)pyrrolidine HCl prep_stock Prepare Stock Solution prep_compound->prep_stock prep_solvents Select Solvents (Aqueous & Organic) prep_solvents->prep_stock stability_study General Stability Study (Protocol 1) prep_stock->stability_study forced_degradation Forced Degradation (Protocol 2) prep_stock->forced_degradation analyze_samples Analyze Samples at Time Points stability_study->analyze_samples hplc_method Develop Stability-Indicating HPLC Method (Protocol 3) forced_degradation->hplc_method Provides degraded samples for method development identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants hplc_method->analyze_samples stability_profile Establish Stability Profile analyze_samples->stability_profile identify_degradants->stability_profile recommendations Formulate Handling & Storage Recommendations stability_profile->recommendations

Caption: Workflow for assessing the stability of 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

Potential Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic/Nucleophilic Conditions cluster_oxidative Oxidative Conditions parent 3-(Azetidin-1-YL)pyrrolidine protonated Protonated & Stable parent->protonated H+ ring_opened Azetidine Ring-Opened Product parent->ring_opened OH- / Nu- n_oxide N-Oxide Formation parent->n_oxide [O]

Caption: Potential degradation pathways for 3-(Azetidin-1-YL)pyrrolidine.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Fakhfakh, M. A., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. RSC Advances, 10(48), 28635-28643. [Link]

  • Hotha, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 299-311. [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11.
  • Wikipedia. Pyrrolidine. [Link]

Sources

Troubleshooting

Troubleshooting low yields in N-arylation of 3-(Azetidin-1-YL)pyrrolidine

Technical Support Center: N-Arylation of 3-(Azetidin-1-YL)pyrrolidine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the N-arylation of 3-(azetidin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Arylation of 3-(Azetidin-1-YL)pyrrolidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-arylation of 3-(azetidin-1-yl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific application of the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.

The N-arylation of 3-(azetidin-1-yl)pyrrolidine presents a unique set of challenges due to the substrate's bicyclic, sterically hindered nature and the presence of two distinct secondary amine centers. This guide will help you navigate these complexities to achieve high yields and purity.

Troubleshooting Guide: Addressing Low Yields & Side Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction has stalled, or the yield is consistently low (<30%). What are the most likely causes and how should I investigate?

Low conversion is the most common issue in Buchwald-Hartwig couplings. The problem typically originates from one of three areas: catalyst activity, reaction conditions, or reagent quality.

Answer:

A systematic approach is crucial. Start by suspecting the most common and easily addressable issues first.

1. Catalyst System (Palladium Source & Ligand):

  • Cause: The active Pd(0) catalyst is not forming efficiently or is deactivating prematurely. The bulky nature of 3-(azetidin-1-yl)pyrrolidine requires a sterically hindered and highly active ligand to facilitate the reductive elimination step, which is often the turnover-limiting step in these reactions.[1]

  • Solution:

    • Ligand Choice: Standard ligands like P(t-Bu)3 may be insufficient. Switch to a more advanced biarylphosphine ligand. RuPhos or XPhos are excellent starting points for sterically demanding secondary amines. They promote the formation of the key monoligated Pd(0) species, which is crucial for oxidative addition.

    • Precatalyst vs. In-Situ Generation: If you are generating the catalyst in-situ (e.g., from Pd(OAc)2 or Pd2(dba)3 and a ligand), consider switching to a preformed catalyst like RuPhos Pd G3 . These precatalysts are often more stable and provide more consistent generation of the active Pd(0) species, leading to more reproducible results.

    • Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the catalyst loading to 3-5 mol% can sometimes overcome activation barriers or compensate for slow turnover.[2]

2. Base Selection and Quality:

  • Cause: The base is critical for deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[3] An inappropriate or low-quality base can halt the reaction.

  • Solution:

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these couplings.[4] If you observe side reactions like ester hydrolysis on your aryl halide, a weaker base like Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) can be effective, though it may require higher temperatures.[2][5]

    • Base Quality & Handling: NaOt-Bu is extremely hygroscopic. Use a fresh bottle from a reputable supplier (e.g., Aldrich) and handle it exclusively within a glovebox. Clumped or discolored base is a sign of decomposition and should be discarded.

3. Solvent and Temperature:

  • Cause: Poor solubility of reactants or intermediates can prevent the reaction from proceeding.[6] Additionally, the thermal stability of the catalyst and reactants must be considered.

  • Solution:

    • Solvent Choice: Toluene and 1,4-dioxane are standard solvents.[6] If solubility is an issue, consider t-amyl alcohol or CPME.[6] Avoid coordinating solvents like acetonitrile or pyridine, as they can bind to the palladium center and inhibit catalysis.[6]

    • Temperature Control: Typical temperatures range from 80-110 °C.[6] If you suspect catalyst decomposition at high temperatures, try running the reaction at a lower temperature (~80 °C) for a longer period. Conversely, if the reaction is sluggish, a modest increase in temperature (e.g., from 100 °C to 110 °C) may be beneficial.

Below is a troubleshooting workflow to guide your optimization process.

TroubleshootingWorkflow Start Low Yield (<30%) Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Primary Check Ligand Switch to Bulky Biaryl Ligand (e.g., RuPhos, XPhos) Catalyst->Ligand If using simple ligands Precatalyst Use a G3 Precatalyst (e.g., RuPhos Pd G3) Catalyst->Precatalyst If using in-situ generation Base Step 2: Check Base & Conditions BaseType Use Fresh, High-Purity NaOt-Bu (Handle in glovebox) Base->BaseType Solvent Ensure Anhydrous Toluene/Dioxane (Degas thoroughly) Base->Solvent Reagents Step 3: Verify Reagent Quality AminePurity Check Purity of Amine Substrate (NMR, GC/MS) Reagents->AminePurity HalidePurity Check Purity of Aryl Halide Reagents->HalidePurity Success Yield Improved Ligand->Base Precatalyst->Base BaseType->Reagents Solvent->Reagents AminePurity->Success HalidePurity->Success

Caption: Troubleshooting workflow for low-yield N-arylation.

Question 2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide on my aryl halide with hydrogen). How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically arises from two potential pathways: (a) β-hydride elimination from the palladium-amido intermediate or (b) a reductive process involving trace water.

  • Mechanism Insight: The β-hydride elimination pathway is more prevalent with primary amines.[7] For a secondary amine like 3-(azetidin-1-yl)pyrrolidine, this is less likely to be the dominant issue unless there are other proton sources. The more probable cause is the reaction of the oxidative addition complex (Ar-Pd(II)-X) with trace water or other protic impurities, followed by reductive elimination of Ar-H.

  • Solutions:

    • Rigorous Inert Conditions: This is the most critical factor. Ensure your reaction flask is oven- or flame-dried. Use a high-quality inert gas (argon is preferred over nitrogen) and perform at least three vacuum/backfill cycles. All reagents and solvents must be anhydrous and thoroughly degassed.

    • Base Choice: As mentioned, use a fresh, high-purity, anhydrous strong base like NaOt-Bu. Water introduced with a subpar base is a primary culprit.

    • Ligand-to-Palladium Ratio: Ensure a slight excess of the ligand relative to the palladium source (e.g., L:Pd ratio of 1.1:1 to 1.5:1). This helps to stabilize the palladium complex and can disfavor pathways leading to hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on 3-(azetidin-1-yl)pyrrolidine is more reactive for N-arylation?

The pyrrolidine nitrogen is generally more reactive than the azetidine nitrogen. This is due to a combination of sterics and electronics. The pyrrolidine nitrogen is part of a less-strained five-membered ring and is more sterically accessible than the nitrogen within the more constrained azetidine ring.[8] While selectivity is generally high, it should always be confirmed analytically (e.g., by 2D NMR).

Q2: Can I use an aryl chloride as my coupling partner?

Yes, but it requires a more specialized catalyst system. Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step.[9] To effectively activate an aryl chloride, you must use a catalyst system with a highly electron-rich and sterically hindered ligand.

  • Recommended System: For aryl chlorides, a catalyst like tBuBrettPhos Pd G3 or a system generated from Pd2(dba)3 and a highly active ligand like YPhos is often necessary.[10] You may also need to use a stronger base system, such as KHMDS or LiHMDS, and slightly higher reaction temperatures.

Q3: My product appears to be decomposing during workup or purification. What are the best practices?

Aryl-substituted saturated N-heterocycles can sometimes be sensitive to acid or prolonged exposure to silica gel.

  • Workup: Use a mild aqueous workup. Avoid strong acids. A simple extraction with a suitable organic solvent (e.g., EtOAc or DCM) and a brine wash is often sufficient.

  • Purification:

    • Minimize contact time on silica gel.

    • Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et3N in your eluent system). This neutralizes acidic sites on the silica and prevents product degradation.

    • If the product is basic, a reverse-phase C18 column using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier can be an effective alternative.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides a set of validated starting points for the N-arylation of 3-(azetidin-1-yl)pyrrolidine with an aryl bromide.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Pd Source RuPhos Pd G3XPhos Pd G3G3 precatalysts ensure reliable Pd(0) formation. XPhos is slightly bulkier and can sometimes improve yields for very hindered systems.
Catalyst Loading 2 mol %4 mol %Higher loading can overcome slow turnover rates.
Ligand (Internal to Precatalyst)(Internal to Precatalyst)Biarylphosphine ligands are essential for coupling hindered secondary amines.[11]
Base NaOt-Bu (1.4 equiv)K3PO4 (2.0 equiv)NaOt-Bu is highly effective. K3PO4 is a milder, non-nucleophilic alternative if base-sensitive groups are present.[5]
Solvent Toluene (0.2 M)t-Amyl Alcohol (0.2 M)Toluene is a standard non-polar solvent. t-Amyl alcohol can improve solubility and is stable at higher temperatures.[6]
Temperature 100 °C110 °CA higher temperature may be required to drive the reaction to completion, especially with weaker bases.
Time 12-24 h24 hMonitor by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocol: General Procedure for N-Arylation

This protocol describes a general method for the palladium-catalyzed N-arylation of 3-(azetidin-1-yl)pyrrolidine with an aryl bromide using a G3 precatalyst.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 3-(Azetidin-1-yl)pyrrolidine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: Add the aryl bromide, 3-(azetidin-1-yl)pyrrolidine, RuPhos Pd G3 precatalyst, and NaOt-Bu to an oven-dried reaction vessel equipped with a magnetic stir bar. This step must be performed in an inert atmosphere glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Seal the vessel and remove it from the glovebox. Place it in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine if necessary) to afford the desired N-aryl product.

ProtocolWorkflow cluster_glovebox Inside Glovebox (Inert Atmosphere) A 1. Add Solids: - Aryl Bromide - Amine - Precatalyst - NaOt-Bu B 2. Add Anhydrous, Degassed Toluene A->B C 3. Seal Vessel & Heat to 100 °C B->C D 4. Stir & Monitor (12-24h) C->D E 5. Cooldown & Aqueous Workup D->E F 6. Purify via Column Chromatography E->F

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. (2023). ACS Catalysis. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis of Saturated N-Heterocycles. (2013). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2021). ResearchGate. [Link]

  • Factorizing Yields in Buchwald-Hartwig Amination. (2023). ResearchGate. [Link]

  • Synthesis of Saturated N-Heterocycles. (2014). ETH Zurich Research Collection. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health. [Link]

  • Applications of palladium-catalysed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. (2015). ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). Syracuse University SURFACE. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (2023). National Institutes of Health. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Direct arylation of N-heterocycles enabled by photoredox catalysis. (2021). RSC Publishing. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025). ResearchGate. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (2021). ResearchGate. [Link]

  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. (2022). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Dimer Formation in Reactions with 3-(Azetidin-1-YL)pyrrolidine

Welcome to the technical support center for synthetic methodologies. As Senior Application Scientists, we understand that unwanted side reactions are a significant hurdle in complex molecule synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies. As Senior Application Scientists, we understand that unwanted side reactions are a significant hurdle in complex molecule synthesis. This guide provides in-depth troubleshooting strategies and validated protocols specifically designed to address and prevent dimer formation when using the versatile building block, 3-(Azetidin-1-YL)pyrrolidine.

The unique structure of 3-(Azetidin-1-YL)pyrrolidine, featuring a highly nucleophilic secondary amine on the pyrrolidine ring, makes it an excellent component for introducing novel three-dimensional structure into drug candidates. However, this same reactivity can lead to intermolecular side reactions, particularly dimerization, if reaction conditions are not carefully controlled. This guide is structured to help you diagnose the root cause of dimer formation and implement effective, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding dimerization.

Q1: What is dimer formation in this context, and what is the likely mechanism?

A: Dimer formation typically occurs when two molecules of 3-(Azetidin-1-YL)pyrrolidine react with a single bifunctional coupling partner or, more commonly, when a newly formed product molecule reacts again with an activated starting material. For instance, in an amide coupling with an activated carboxylic acid (R-COOH), the desired product is formed. However, if this product can be activated or if excess activated acid is present, a second molecule of the amine can react, leading to a dimeric by-product. The primary driver is the high nucleophilicity of the pyrrolidine's secondary amine, which can readily participate in intermolecular reactions if concentrations and stoichiometry are not optimized.

Q2: My LC-MS analysis shows a peak with a mass corresponding to (2 x Amine + 1 x Substrate) - 2 x H₂O. How can I definitively confirm this is the dimer?

A: The mass-to-charge ratio is strong evidence. To confirm, you can use high-resolution mass spectrometry (HRMS) to verify the elemental composition. Additionally, tandem mass spectrometry (MS/MS) can be invaluable. By isolating the parent ion of the suspected dimer and fragmenting it, you should observe fragments corresponding to the monomeric product and the amine starting material. This fragmentation pattern provides a definitive structural confirmation.

Q3: What is the single most effective first step to reduce dimerization?

A: The application of the high-dilution principle is the most robust and universally effective initial strategy. By significantly lowering the concentration of your reactants (e.g., to ≤0.05 M), you decrease the probability of intermolecular collisions that lead to dimer formation, thereby favoring the desired intramolecular reaction or the formation of the monomeric product.[1]

Q4: Can my choice of amide coupling reagent influence the rate of dimer formation?

A: Absolutely. The choice of coupling reagent dictates the reactivity of the activated carboxylic acid intermediate. Highly reactive intermediates can react indiscriminately and rapidly, increasing the likelihood of side reactions.

  • Carbodiimides (e.g., DCC, EDC): These form an O-acylisourea intermediate. While effective, this intermediate can sometimes be long-lived enough to participate in side reactions. The use of additives is crucial.

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents, especially when combined with an additive like HOBt or Oxyma, generate a less reactive, more stable active ester.[2] This controlled reactivity often leads to cleaner reactions with fewer side products, including dimers.

Part 2: In-Depth Troubleshooting Guide for Amide Coupling Reactions

This guide provides a systematic approach to eliminating dimer formation during the critical process of amide bond synthesis.

Problem Statement

Significant formation (>5%) of a dimeric by-product is observed during the amide coupling of 3-(Azetidin-1-YL)pyrrolidine with a carboxylic acid, R-COOH.

Root Cause Analysis: Competing Reaction Pathways

Dimerization is a competing intermolecular reaction that successfully rivals the desired product formation. The key is to shift the kinetic and thermodynamic favorability towards the intended product.

G cluster_0 Reactants cluster_2 Reaction Pathways Amine 3-(Azetidin-1-YL)pyrrolidine ActivatedAcid Activated Ester (R-CO-X) Product Desired Monomer Product Dimer Unwanted Dimer By-product Amine->Dimer Acid R-COOH + Coupling Reagent Acid->ActivatedAcid Activation ActivatedAcid->Product  Desired Pathway  (Intermolecular Reaction 1) Product->Dimer Undesired Pathway (Intermolecular Reaction 2) (Requires second Activated Ester)

Caption: Competing pathways in amide coupling leading to dimer formation.

Troubleshooting Steps & Solutions

The instantaneous concentration of the most reactive species must be kept low. This is best achieved by adding the activating agent/activated acid to the amine, not the other way around.

  • Standard Protocol: Adding the amine to a pre-activated mixture of carboxylic acid and coupling reagent.

  • Optimized Protocol (Slow Inversion):

    • Dissolve 3-(Azetidin-1-YL)pyrrolidine (1.0 equiv) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv) in the reaction solvent.

    • In a separate flask, dissolve the carboxylic acid (1.05 equiv) and the coupling reagent (e.g., HATU, 1.1 equiv).

    • Using a syringe pump, add the activated acid solution to the amine solution over a prolonged period (e.g., 2-4 hours). This ensures the activated ester is consumed by the amine as soon as it is introduced, preventing its accumulation and subsequent reaction with the product.[3]

This is a cornerstone of macrocyclization but is equally effective for preventing intermolecular side reactions.

  • Standard Concentration: 0.1 - 0.5 M

  • Optimized Concentration: 0.01 - 0.05 M

    • Rationale: By increasing the solvent volume, you reduce the likelihood of two molecules finding each other in the correct orientation for the undesired reaction. While this may slow the overall reaction rate, it dramatically improves selectivity.

Higher temperatures increase the rate of all reactions, including undesired ones.

  • Standard Temperature: Room temperature (20-25 °C).

  • Optimized Temperature: 0 °C to -20 °C.

    • Rationale: Cooling the reaction slows the rate of amide bond formation, providing greater control and often suppressing side reactions which may have a higher activation energy.[1][3] Combine this with slow addition for maximum effect.

The choice of reagent is critical for controlling reactivity and minimizing side reactions like racemization and dimerization.[4][5]

Coupling ReagentAdditiveProsConsRecommendation
EDC / DCC HOBt, OxymaCost-effective, widely used.DCC by-product (DCU) has low solubility; risk of racemization without additives.Good for routine couplings, but requires careful filtration of DCU. Additive is mandatory.
HATU / HBTU None (built-in)High efficiency, low racemization, fast reaction times.More expensive, can be sensitive to moisture.Highly Recommended. The formation of the HOBt/Oxyma active ester provides a more controlled reaction, ideal for preventing dimerization.[2]
PyBOP None (built-in)Similar to HATU but can be less reactive in some cases.Can be less potent for hindered couplings.A strong alternative to HATU, offering excellent control.

The base neutralizes acidic by-products but can also promote side reactions if used incorrectly.

  • Base: Use a sterically hindered, non-nucleophilic tertiary amine.

  • Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Avoid: Triethylamine (TEA), as its smaller size can sometimes allow it to act as a nucleophile.

  • Stoichiometry: If starting with the amine dihydrochloride salt, use 2.0 equivalents of base for neutralization plus 1.0-2.0 additional equivalents to drive the coupling, for a total of 3.0-4.0 equivalents.

Part 3: Validated Protocols & Analytical Methods

Protocol 1: Optimized General Procedure for Amide Coupling to Minimize Dimerization

This protocol integrates the best practices discussed above into a self-validating system.

  • Preparation (Amine Solution): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Azetidin-1-YL)pyrrolidine (1.0 equiv) and DIPEA (3.5 equiv) in anhydrous DCM or DMF to achieve a final reaction concentration of 0.05 M . Cool the solution to 0 °C using an ice bath.

  • Preparation (Activated Acid Solution): In a separate flame-dried flask, dissolve the carboxylic acid (1.05 equiv) and HATU (1.1 equiv) in a minimal amount of the same anhydrous solvent. Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Controlled Addition: Draw the activated acid solution into a gas-tight syringe and place it on a syringe pump. Add the solution to the stirred, cooled amine solution dropwise over 3 hours .

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 16-24 hours.

  • Monitoring: Track the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product versus the dimer.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃, extract the product with an appropriate organic solvent (e.g., DCM or EtOAc), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using column chromatography.

Protocol 2: Standard LC-MS Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV (e.g., 214 nm, 254 nm) and ESI-MS (positive ion mode).

Part 4: Troubleshooting Workflow

Use this decision tree to systematically address dimerization issues.

G Start Dimer Detected by LC-MS? Yes1 Implement High Dilution (≤0.05 M) Start->Yes1 Yes No Proceed with Standard Purification Protocol Start->No No Check1 Dimer Still >5%? Yes1->Check1 Yes2 Use Slow Addition (Syringe Pump) Check1->Yes2 Yes Check1->No No Check2 Dimer Still >5%? Yes2->Check2 Yes3 Lower Temperature (0 °C) & Use HATU/Oxyma Check2->Yes3 Yes Check2->No No Check3 Dimer Still Present? Yes3->Check3 Yes4 Re-evaluate Base & Stoichiometry (Use DIPEA, check equiv) Check3->Yes4 Yes Check3->No No Yes4->No Consult Technical Support if issue persists

Caption: A systematic decision tree for troubleshooting dimer formation.

References

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: While not directly searchable, this links to the concept of coupling reagents like HATU which are derivatives of HOBt, discussed in the review). A general resource on the topic is available from ResearchGate: [Link]

  • Nekrasov, M., et al. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? ResearchGate. Available at: [Link]

  • Various Authors. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

Sources

Troubleshooting

Storage and handling of hygroscopic 3-(Azetidin-1-YL)pyrrolidine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-(Azetidin-1-YL)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(Azetidin-1-YL)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, and application of this valuable hygroscopic building block. Due to its propensity to absorb atmospheric moisture, improper handling can lead to significant experimental variability, including inaccuracies in concentration, physical changes in the material, and potential degradation. This guide provides in-depth, field-proven insights to mitigate these risks.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 3-(Azetidin-1-YL)pyrrolidine hydrochloride, focusing on the causal relationship between the problem and its solution.

Q1: My vial of 3-(Azetidin-1-YL)pyrrolidine hydrochloride appears clumpy and is no longer a free-flowing powder. Can I still use it?

A1: This is a classic sign of moisture absorption.[1] Hygroscopic powders attract water vapor from the air, which can act as a binding agent between particles, causing them to clump or cake.[1] While the compound may not be degraded, the presence of water has two immediate consequences:

  • Inaccurate Weight: The measured mass will include an unknown quantity of water, making it impossible to prepare a solution of accurate concentration.

  • Handling Difficulty: Clumped material is difficult to dispense and weigh accurately.

Solution:

  • For Immediate Use (Non-Quantitative Applications): If the exact concentration is not critical, you may proceed with caution. However, this is not recommended for most applications.

  • For Quantitative Applications (Recommended): The material must be dried to remove the adsorbed water. Place the clumped powder in a vacuum desiccator or use a vacuum oven at a gentle temperature (e.g., 30-40°C) until a constant weight is achieved. This removes the water without degrading the compound. Once dry, handle the material exclusively in a controlled, low-humidity environment (e.g., a glove box or desiccator).[2][3]

Q2: I am observing poor reproducibility and lower-than-expected yields in my reactions. Could my handling of 3-(Azetidin-1-YL)pyrrolidine hydrochloride be the cause?

A2: Absolutely. This is a common consequence of improper handling of hygroscopic reagents. The primary cause is inaccurate molar stoichiometry in your reaction setup. If the reagent has absorbed, for instance, 10% of its weight in water, you are introducing 10% fewer moles of the active compound than you calculated, which will directly impact reaction yield. Furthermore, the presence of excess water can interfere with moisture-sensitive reactions, such as those involving organometallics, acid chlorides, or certain coupling catalysts.

Solution:

  • Verify Reagent Integrity: Dry the reagent under vacuum as described in A1.[2]

  • Implement a Strict Handling Protocol: Use the detailed protocol provided in this guide for weighing and dispensing. The key is to minimize exposure to the atmosphere.

  • Work in a Controlled Environment: For highly sensitive reactions, perform all manipulations of the solid reagent inside a glove box flushed with an inert gas like nitrogen or argon.[3][4] If a glove box is unavailable, work quickly and consider using a nitrogen-flushed weighing vessel.

Q3: When I take the reagent vial out of the refrigerator and open it, I sometimes see the powder clump almost instantly. Why does this happen?

A3: This is due to condensation. A cold vial surface will cool the surrounding air to below its dew point, causing atmospheric moisture to condense directly onto the powder and the inside surfaces of the vial upon opening. This introduces a significant amount of water and is highly detrimental.

Solution:

  • Equilibrate to Ambient Temperature: Always allow the sealed container to warm to the ambient temperature of the laboratory before opening it. This process can take 30-60 minutes, depending on the container size. This ensures the vial surfaces are not cold enough to cause condensation. This is a critical and non-negotiable step for all cold-stored hygroscopic materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-(Azetidin-1-YL)pyrrolidine hydrochloride?

A1: To maintain its integrity, the compound should be stored in a tightly sealed container to prevent moisture ingress.[3][5] For optimal shelf-life, follow the storage conditions summarized in the table below. The use of a desiccator provides an excellent secondary barrier against ambient humidity.[1]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation over time.
Atmosphere Store under inert gas (Nitrogen/Argon)Minimizes exposure to atmospheric moisture and oxygen.
Humidity As low as possiblePrevents moisture absorption, clumping, and potential hydrolysis.
Container Tightly-sealed glass vial with a secure capGlass is non-reactive and provides an excellent moisture barrier.
Secondary Storage Desiccator or controlled humidity cabinetProvides an additional layer of protection against moisture.[1][3]

Q2: What is the correct, step-by-step procedure for weighing this compound if I don't have a glove box?

A2: When a glove box is not available, the "rapid weighing" technique is essential. The goal is to minimize the time the compound is exposed to the atmosphere. The detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What solvents are recommended for dissolving 3-(Azetidin-1-YL)pyrrolidine hydrochloride?

A3: As a hydrochloride salt, this compound is generally soluble in polar solvents. The parent pyrrolidine structure is miscible with water and most organic solvents.[6] For the hydrochloride salt, solubility is expected in:

  • Water

  • Methanol (MeOH)

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF) It will likely have limited solubility in nonpolar solvents like hexanes or diethyl ether. Always perform a small-scale solubility test if you are using a new solvent system.

Q4: Are there any specific safety precautions I need to be aware of?

A4: While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from analogous structures like azetidine hydrochloride and pyrrolidin-3-one hydrochloride indicate that it should be handled with care.[7][8][9][10] Assume the compound may cause skin and serious eye irritation.[8][10] Always adhere to standard laboratory safety practices:

  • Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][11]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Wash hands thoroughly after handling.[7]

Experimental Protocols
Protocol 1: Standard Procedure for Weighing and Dissolving

This protocol is designed to minimize moisture exposure when a glove box is not available.

  • Temperature Equilibration: Remove the sealed vial from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes.

  • Preparation: Ready your spatula, a clean and dry weighing vessel (e.g., a watch glass or weigh boat), and have your pre-calculated volume of solvent ready for immediate addition.

  • Tare the Vessel: Place the empty weighing vessel on the analytical balance and tare the weight.

  • Dispense Quickly: Briefly open the reagent vial. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the weighing vessel. Immediately and tightly reseal the reagent vial.

  • Record Weight: Record the precise weight of the powder. The entire dispensing and weighing process should take no more than 15-20 seconds.

  • Immediate Dissolution: Immediately transfer the weighed powder to your reaction flask or beaker containing the solvent. If the powder was weighed in the reaction vessel itself, add the solvent immediately.

  • Seal and Store: Secure the cap of the main reagent vial with paraffin film for an extra moisture barrier and return it to the recommended storage conditions.[12]

Visualization of Workflow

The following diagram illustrates the critical decision-making and handling workflow for ensuring the integrity of 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Low Humidity Environment Preferred) cluster_use Application Phase Start Start: Retrieve Vial from 2-8°C Storage Equilibrate Equilibrate Sealed Vial to Room Temperature (Critical Step: ~60 min) Start->Equilibrate Prepare Prepare Weighing Station, Spatula, and Solvent Equilibrate->Prepare Open Open Vial Briefly Prepare->Open Weigh Weigh Target Amount (Rapidly: <20 seconds) Open->Weigh Reseal Tightly Reseal Primary Vial Weigh->Reseal Dissolve Immediately Add to Solvent or Reaction Mixture Weigh->Dissolve Parafilm Add Parafilm Seal Reseal->Parafilm Store Return Vial to Proper Storage Parafilm->Store End End: Proceed with Experiment Dissolve->End

Caption: Critical Handling Workflow for Hygroscopic Reagents.

References
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Quora. (2014). What are the hazardous effects of hygroscopic materials? Available at: [Link]

  • Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Reddit. (2016). Storage of Hygroscopic materials. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Risks of Improper Storage of Hazardous Chemicals at Chemical Warehouses and Distribution Facilities. Available at: [Link]

  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]

  • PubChem. (n.d.). Pyrrolidin-3-one hydrochloride. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Reactivity Differences of Amine Groups

Welcome to the technical support center dedicated to navigating the complexities of managing reactivity differences between two or more amine groups in a molecule. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of managing reactivity differences between two or more amine groups in a molecule. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving chemoselectivity in their synthetic endeavors. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome common experimental hurdles.

Understanding the Fundamentals of Amine Reactivity

The differential reactivity of amine groups is governed by a combination of electronic and steric factors. A thorough understanding of these principles is the bedrock of rational experimental design.

  • Basicity and Nucleophilicity (pKa): The basicity of an amine, quantified by the pKa of its conjugate acid, is a primary indicator of its nucleophilicity. Generally, a higher pKa corresponds to a stronger base and a more potent nucleophile.[1][2][3] Simple alkylamines typically have pKa values in the 9.5 to 11.0 range, making them more basic than ammonia.[1][2] Aromatic amines are significantly weaker bases due to the delocalization of the nitrogen lone pair into the aromatic system.[2]

  • Steric Hindrance: The substitution pattern around the nitrogen atom profoundly influences its reactivity.[4][5][6][7] Bulky substituents can impede the approach of electrophiles, thereby reducing the amine's nucleophilicity, even if it is electronically favored to react.[4][5] This effect is crucial for achieving selectivity between primary, secondary, and tertiary amines.

  • Electronic Effects: Electron-donating groups attached to the nitrogen atom increase its electron density, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease electron density, rendering the amine less reactive.[2][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with molecules containing multiple amine groups.

Q1: How can I selectively react with one of two primary amines in a symmetrical diamine?

Achieving monoprotection or mono-functionalization of a symmetrical diamine can be challenging due to the identical reactivity of the two amine groups. The key is to control the stoichiometry of the reagents and the reaction conditions. Using a slight deficiency of the protecting group or electrophile (e.g., 0.9 equivalents) can favor mono-substitution. However, this often results in a mixture of unreacted diamine, the desired mono-substituted product, and the di-substituted byproduct, necessitating careful purification.

A more robust strategy involves using a large excess of the diamine relative to the electrophile. This statistical approach ensures that the electrophile is more likely to encounter an unreacted diamine molecule than a mono-substituted one, thus maximizing the yield of the desired product.

Q2: What is the best way to achieve selectivity between a primary and a secondary amine in the same molecule?

Generally, primary amines are less sterically hindered and more nucleophilic than secondary amines, making them react faster with most electrophiles.[1] You can leverage this inherent reactivity difference by carefully controlling the reaction conditions:

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can accentuate the subtle differences in activation energy, favoring the reaction at the more nucleophilic primary amine.

  • Choice of Electrophile: A bulky electrophile will further bias the reaction towards the less sterically encumbered primary amine.

For more challenging cases, a protection-deprotection strategy is recommended. You can selectively protect the primary amine, perform the desired reaction on the secondary amine, and then deprotect the primary amine.

Q3: How do I differentiate between an aliphatic and an aromatic amine?

Aliphatic amines are significantly more basic and nucleophilic than aromatic amines.[2] This substantial difference in reactivity allows for a high degree of chemoselectivity. Standard acylation or alkylation conditions will almost exclusively modify the aliphatic amine. To react with the less nucleophilic aromatic amine, more forcing conditions or specific catalysts may be required.

Q4: What are "orthogonal" protecting groups, and why are they important?

Orthogonal protecting groups are distinct functional groups that can be removed under different, non-interfering conditions.[8][9][10] For instance, a Boc group is removed with acid, while a Cbz group is cleaved by hydrogenolysis.[10][11] Using an orthogonal protection strategy allows for the selective deprotection of one amine group while the other remains protected, enabling sequential modifications at different sites in the molecule.[8][9][10] This is a cornerstone of modern peptide synthesis and complex molecule construction.[9][10]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the selective functionalization of diamines.

Problem 1: Poor or No Selectivity in Mono-protection of a Symmetrical Diamine

Symptoms:

  • Formation of a significant amount of di-protected product.

  • A complex mixture of starting material, mono-protected, and di-protected products.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Stoichiometry 1. Carefully re-calculate and measure the equivalents of your protecting group reagent. 2. Consider using a slight excess of the diamine to favor mono-protection.
Reaction Too Concentrated 1. Dilute the reaction mixture. Higher dilution can decrease the rate of the second protection event.
Reaction Temperature Too High 1. Lower the reaction temperature. This can help to differentiate the reactivity of the free diamine from the mono-protected intermediate.
Protecting Group Reagent Too Reactive 1. Switch to a less reactive protecting group precursor. For example, use a less activated ester of the protecting group.

Workflow for Optimizing Mono-protection:

G cluster_outcomes start Start: Poor Selectivity check_stoichiometry Verify Stoichiometry of Reagents start->check_stoichiometry adjust_stoichiometry Adjust to Slight Excess of Diamine check_stoichiometry->adjust_stoichiometry If incorrect check_concentration Evaluate Reaction Concentration check_stoichiometry->check_concentration If correct adjust_stoichiometry->check_concentration dilute Dilute Reaction Mixture check_concentration->dilute If too concentrated check_temp Assess Reaction Temperature check_concentration->check_temp If optimal dilute->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp If too high check_reagent Consider Reagent Reactivity check_temp->check_reagent If optimal lower_temp->check_reagent change_reagent Switch to Less Reactive Protecting Group check_reagent->change_reagent If too reactive failure Still Poor Selectivity: Consider Alternative Strategy check_reagent->failure If optimal success Success: Improved Selectivity change_reagent->success

Caption: Troubleshooting workflow for poor selectivity in mono-protection.

Problem 2: Reaction Stalls or is Incomplete During Selective Acylation

Symptoms:

  • Low conversion of the starting material.

  • The reaction does not proceed to completion even after extended reaction times.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Insufficiently Activated Electrophile 1. If using a carboxylic acid, ensure your coupling reagent (e.g., DCC, EDC) is active. 2. Consider converting the carboxylic acid to a more reactive species like an acid chloride or an activated ester.
Inadequate Base 1. The base used may not be strong enough to deprotonate the amine or neutralize the acid byproduct. 2. Consider a stronger, non-nucleophilic base like triethylamine or DIEA.
Poor Solubility 1. Ensure all reactants are fully dissolved in the chosen solvent. 2. Try a different solvent system or gently heat the reaction mixture if the reactants are stable at elevated temperatures.
Product Precipitation 1. The desired product may be precipitating out of the reaction mixture, preventing further reaction. 2. Try a solvent in which the product is more soluble.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine

This protocol details a general procedure for the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Symmetrical diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the symmetrical diamine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc₂O (0.9 eq) in a minimal amount of the same solvent.

  • Add the Boc₂O solution dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-Boc protected diamine.

Workflow for Mono-Boc Protection:

G start Dissolve Diamine in Solvent cool Cool to 0 °C start->cool prepare_boc Prepare Boc₂O Solution cool->prepare_boc add_boc Add Boc₂O Dropwise prepare_boc->add_boc warm_stir Warm to RT and Stir add_boc->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with Water monitor->quench extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Mono-Boc Product purify->product

Caption: Step-by-step workflow for selective mono-Boc protection.

Protocol 2: Orthogonal Protection of a Diamine

This protocol outlines the protection of a diamine with two orthogonal protecting groups, Boc and Cbz, allowing for selective deprotection and further functionalization.

Materials:

  • Diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Appropriate solvents (e.g., DCM, THF)

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc, H₂/Pd-C for Cbz)

Procedure:

  • First Protection (e.g., Boc): Follow Protocol 1 to obtain the mono-Boc protected diamine.

  • Second Protection (Cbz): a. Dissolve the mono-Boc protected diamine (1.0 eq) in DCM. b. Add TEA or DIEA (1.1-1.5 eq). c. Cool the solution to 0 °C. d. Add Cbz-Cl (1.05 eq) dropwise. e. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). f. Perform an aqueous workup, dry the organic layer, and concentrate. g. Purify by column chromatography to obtain the orthogonally protected diamine.

  • Selective Deprotection:

    • Boc Removal: Dissolve the protected diamine in DCM and add TFA. Stir at room temperature until deprotection is complete.

    • Cbz Removal: Dissolve the protected diamine in a suitable solvent (e.g., methanol, ethanol) and add a catalytic amount of Pd-C. Stir under an atmosphere of hydrogen gas until deprotection is complete.[12]

Logical Relationship of Orthogonal Protection:

G diamine H₂N-R-NH₂ mono_boc BocHN-R-NH₂ diamine->mono_boc + Boc₂O ortho_protected BocHN-R-NHCbz mono_boc->ortho_protected + Cbz-Cl deprotect_boc H₂N-R-NHCbz ortho_protected->deprotect_boc Acid (TFA) deprotect_cbz BocHN-R-NH₂ ortho_protected->deprotect_cbz H₂/Pd-C

Caption: Orthogonal protection and selective deprotection pathways.

References

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • American Chemical Society. (2006). High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (1974). Influence of Basicity and Steric Hindrance on the Reactivity of Amines toward Tetrachloroaurate(III) Ion. Inorganic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • MDPI. (2020). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • PubMed. (2006). High yield selective acylation of polyamines: proton as protecting group. Retrieved from [Link]

  • ResearchGate. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • American Chemical Society. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (1991). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Ingenta Connect. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Retrieved from [Link]

  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • YouTube. (2014, April 26). Amines as Nucleophiles. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Diamine Linkers: Evaluating 3-(Azetidin-1-yl)pyrrolidine Hydrochloride in Modern Drug Design

Introduction: The "Linkerology" Revolution in Bifunctional Therapeutics In the rapidly evolving landscape of drug discovery, the rise of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linkerology" Revolution in Bifunctional Therapeutics

In the rapidly evolving landscape of drug discovery, the rise of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has marked a paradigm shift from occupancy-driven pharmacology to event-driven modalities.[1][2] These complex constructs, comprising two distinct ligands joined by a chemical linker, have unlocked new therapeutic avenues for previously "undruggable" targets.[1] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a bifunctional molecule's success. Its length, polarity, rigidity, and overall three-dimensional architecture profoundly influence crucial parameters including ternary complex formation, cell permeability, metabolic stability, and pharmacokinetic (PK) properties.[3][4][5]

This guide provides an in-depth comparison of 3-(Azetidin-1-yl)pyrrolidine hydrochloride, an advanced diamine linker, against more conventional linker classes. We will explore the structural nuances, physicochemical properties, and performance implications of these linkers, supported by experimental data and detailed protocols to empower researchers in their "linkerology" explorations.[3]

The Fundamental Role of the Linker in a PROTAC

A PROTAC's mechanism of action relies on its ability to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is the architectural backbone that enables this critical event.

cluster_PROTAC PROTAC Molecule POI Target Protein (POI) Warhead Warhead Ligand POI->Warhead Binds E3 E3 Ubiquitin Ligase PROTAC Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->E3 Recruits

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

Featured Linker: 3-(Azetidin-1-yl)pyrrolidine Hydrochloride

Structure and Physicochemical Properties:

3-(Azetidin-1-yl)pyrrolidine is a saturated heterocyclic system featuring a pyrrolidine ring substituted with an azetidine ring. This structure imparts a high degree of rigidity and a distinct three-dimensional, non-linear geometry. The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol), which locks the attached pyrrolidine into a more defined conformational space compared to more flexible linkers.[6] This inherent rigidity can be advantageous in pre-organizing the warhead and E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex.

The presence of two tertiary amine groups makes it a diamine linker. Its hydrochloride salt form ensures good aqueous solubility, a common challenge for large, often lipophilic PROTAC molecules.

Synthetic Considerations:

The synthesis of such advanced linkers typically involves multi-step sequences. General approaches may include the ring-opening of azetidiniums by nucleophiles or the palladium-catalyzed intramolecular amination of C-H bonds to form the strained azetidine ring.[7][8] The commercial availability of precursors is a key consideration in the early stages of a drug discovery campaign.[9]

Comparative Analysis with Other Diamine Linker Classes

The selection of a linker is a multi-parameter optimization problem. Below, we compare 3-(Azetidin-1-yl)pyrrolidine against three common classes of diamine linkers.

Linear Alkyl and Polyethylene Glycol (PEG) Linkers

These represent the first generation and most straightforward linkers. They consist of simple hydrocarbon or PEG chains of varying lengths.

  • Advantages: Synthetically accessible, easily tunable length, and PEG chains can improve solubility.

  • Disadvantages: High flexibility can lead to a significant entropic cost upon binding and may result in multiple, non-productive binding conformations. Alkyl chains can increase lipophilicity and non-specific binding, while both are often more susceptible to metabolism.[10]

Monocyclic Linkers (Piperazines and Piperidines)

Piperazine and piperidine moieties are frequently incorporated into linkers to increase rigidity and aqueous solubility.[2][10][11] They are found in numerous clinical candidates, such as ARV-110 and ARV-471.[3]

  • Advantages: Well-validated in clinical candidates, offer a degree of conformational constraint, and the basic nitrogen atoms can be protonated to improve solubility.[12]

  • Disadvantages: While more rigid than linear chains, they offer a less defined 3D vector compared to more complex bicyclic systems. The planarity of the piperazine ring, for example, restricts the possible exit vectors for the attached ligands.

Advanced 3D Linkers (Spirocycles, Bridged Rings)

This class, which includes scaffolds like 3-(Azetidin-1-yl)pyrrolidine, aims to provide highly defined spatial orientations.

  • Advantages: Offer precise control over the angle and distance between the two ends of the molecule. This can lead to highly stable and selective ternary complexes. Their compact, rigid nature can also improve metabolic stability and cell permeability.[13]

  • Disadvantages: Synthesis is often more complex and costly. The high degree of rigidity means that a precise match for the target system is required, potentially necessitating a larger library of linkers to be screened.

cluster_linear Linear Linker cluster_monocyclic Monocyclic Linker (Piperazine) cluster_advanced Advanced Linker (Azetidinyl-Pyrrolidine) a1 Flexibility: High 3D Shape: Undefined b1 Flexibility: Medium 3D Shape: Constrained c1 Flexibility: Low 3D Shape: Defined 3D Vector

Caption: Conceptual comparison of linker flexibility and shape.

Quantitative Data Summary

The following table summarizes key properties and performance metrics for different linker classes. Values are illustrative and depend on the specific PROTAC context.

Linker Class Relative Rigidity Solubility Profile Metabolic Stability Synthetic Accessibility Potential Ternary Complex Stability
Linear (Alkyl/PEG) LowVariable (PEG improves)Generally Lower[10]HighVariable
Monocyclic (Piperazine) MediumGenerally Good[10]Medium-HighMediumGood
3-(Azetidin-1-yl)pyrrolidine HighGood (as salt)Generally HighLow-MediumPotentially Very High
Other Advanced (Spirocyclic) Very HighVariableHighLowPotentially Very High

Experimental Protocols for Linker Evaluation

To objectively compare linkers, a series of validated experiments is essential. The following protocols provide a framework for assessing linker performance.

G A Linker Design & PROTAC Synthesis B Biophysical Assay: Ternary Complex Formation A->B Evaluate Proximity Induction C Cellular Assay: Target Protein Degradation B->C Confirm Cellular Activity C->A Iterative Optimization D ADME/PK Assays: Permeability & Stability C->D Assess Drug-like Properties E Optimized PROTAC Candidate D->E Select Lead

Caption: Workflow for the experimental evaluation of PROTAC linkers.

Protocol 1: Ternary Complex Formation by Native Gel Electrophoresis

Principle: This assay provides a rapid, semi-quantitative assessment of a PROTAC's ability to mediate the formation of a stable ternary complex (E3-PROTAC-Target).[14] The complex, having a higher molecular weight, will migrate slower on a non-denaturing gel compared to the individual proteins.

Methodology:

  • Protein Preparation: Obtain purified, recombinant VCB complex (VHL:ElonginC:ElonginB) and the target protein of interest (POI).

  • Reaction Setup: In microcentrifuge tubes, combine the VCB complex (e.g., 2 µM) and the POI (e.g., 2 µM) in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • PROTAC Addition: Add the PROTACs with different linkers to the protein mixture at various concentrations (e.g., 0, 1, 5, 10 µM). Incubate at room temperature for 30-60 minutes.

  • Native PAGE:

    • Add native sample buffer to each reaction.

    • Load samples onto a native polyacrylamide gel (e.g., 4-16% gradient gel).

    • Run the gel in native running buffer at 4°C until the dye front reaches the bottom.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and de-stain.

  • Analysis: Look for an upward shift in the protein band, indicating the formation of the higher molecular weight ternary complex. The intensity of the shifted band relative to the individual protein bands provides an indication of complex stability.

Protocol 2: Cellular Target Degradation by Western Blot

Principle: This is the definitive cellular assay to confirm that the PROTAC leads to the degradation of the target protein within a cellular context.

Methodology:

  • Cell Culture: Plate cells expressing the target protein in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion and Future Outlook

The choice of a linker is a critical decision in the design of bifunctional therapeutics. While traditional linear and simple monocyclic linkers like piperazines have proven effective and remain valuable tools, the field is increasingly moving towards more sophisticated, rigid linkers that offer greater control over the molecule's three-dimensional presentation.[1]

3-(Azetidin-1-yl)pyrrolidine hydrochloride exemplifies this new generation of "advanced" linkers.[3] Its constrained bicyclic structure provides a defined spatial vector that can facilitate the formation of a stable and productive ternary complex, a key event in PROTAC-mediated degradation. This rigidity may also confer advantages in metabolic stability and overall pharmacokinetic profile. However, this must be balanced against increased synthetic complexity.

Ultimately, there is no single "perfect linker".[3] The optimal choice is context-dependent, relying on the specific topology of the target protein and E3 ligase. A successful linkerology campaign requires the synthesis and parallel evaluation of a diverse set of linkers—spanning a range of lengths, flexibilities, and geometries—using the robust biophysical and cellular assays detailed in this guide. By systematically exploring this chemical space, researchers can unlock the full potential of targeted protein degradation and other bifunctional modalities.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. National Institutes of Health. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Chapter 3: Linker Design and Impact on ADC Properties. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Classification of most common linkers used in PROTAC design. ResearchGate. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Linkers. Enamine Germany. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthesis of azetidine derivatives.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SpringerLink. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health. [Link]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. National Institutes of Health. [Link]

  • Comparison of each drug-linkers. ResearchGate. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Royal Society of Chemistry. [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed. [Link]

Sources

Comparative

Azetidine as a Bioisostere for Pyrrolidine in Drug Design: A Comparative Guide

In the intricate world of drug design, the concept of bioisosterism—the substitution of a molecular fragment with another that retains similar biological activity—is a cornerstone of lead optimization.[1] One such strate...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug design, the concept of bioisosterism—the substitution of a molecular fragment with another that retains similar biological activity—is a cornerstone of lead optimization.[1] One such strategic replacement gaining significant traction is the use of the four-membered azetidine ring as a bioisostere for the more common five-membered pyrrolidine scaffold. This guide provides an in-depth, objective comparison of these two saturated nitrogen heterocycles, offering experimental insights and data to inform rational drug design decisions.

The Strategic Rationale: Why Replace Pyrrolidine with Azetidine?

Pyrrolidine is a well-established and frequently utilized scaffold in medicinal chemistry.[2] However, the very properties that make it attractive can sometimes present liabilities in a drug candidate, such as high basicity or metabolic instability. Azetidine has emerged as a compelling alternative, offering a unique combination of physicochemical and structural properties stemming from its inherent ring strain (approx. 25.4 kcal/mol) compared to the relatively strain-free pyrrolidine (5.4 kcal/mol).[3] This fundamental difference dictates their respective shapes, electronic properties, and ultimately, their impact on a molecule's pharmacological profile.[4][5] The decision to make this switch is often driven by the need to fine-tune properties like solubility, metabolic stability, receptor selectivity, and pharmacokinetic parameters.[4][5]

Head-to-Head Comparison: Physicochemical and Structural Properties

The primary differences between azetidine and pyrrolidine can be quantified, providing a clear basis for selection. These properties are critical as they influence how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Physicochemical Properties

A key differentiator is the basicity (pKa) of the ring nitrogen. The increased s-character of the nitrogen lone pair orbital in the strained azetidine ring leads to a significant reduction in basicity compared to pyrrolidine. This can be a crucial advantage in drug design, as reducing high basicity can mitigate off-target effects, such as hERG channel inhibition, and improve oral bioavailability.

PropertyAzetidinePyrrolidineCausality and Implication
pKa ~8.0 - 9.5~11.3The lower pKa of azetidine reduces the degree of protonation at physiological pH (7.4), which can decrease unwanted interactions with acidic phospholipids and improve cell permeability.[5]
Calculated logP LowerHigherAzetidine is generally more polar than pyrrolidine, which can lead to improved aqueous solubility—a common challenge in drug development.[5][6]
Polar Surface Area (PSA) Can be lowerCan be higherWhile dependent on substitution, the smaller ring can present a reduced PSA, potentially enhancing membrane permeability.
Metabolic Stability Often IncreasedOften a site of metabolismThe azetidine ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the pyrrolidine ring, which is a known site for N-dealkylation and C-H oxidation.[5][7]

Note: Exact values can vary significantly based on ring substitution.

Structural and Conformational Analysis

The conformational rigidity and the spatial arrangement of substituents (exit vectors) are profoundly different between the two rings.[5]

  • Pyrrolidine: Adopts flexible "envelope" or "twist" conformations, allowing substituents to orient in multiple ways. This flexibility can be advantageous for binding to some targets but can also lead to an entropic penalty upon binding.[8]

  • Azetidine: Possesses a more rigid, puckered conformation.[4][9] This rigidity reduces the entropic cost of binding and presents substituents in well-defined spatial vectors, which can be exploited to achieve higher selectivity for a target receptor.[5][9]

Below is a diagram illustrating the key structural differences.

G cluster_0 Structural Comparison cluster_1 Pyrrolidine azetidine Azetidine az_prop1 More Rigid Puckered Ring azetidine->az_prop1 az_prop2 Defined Substituent Vectors azetidine->az_prop2 az_prop3 Ring Strain: ~25.4 kcal/mol azetidine->az_prop3 pyrrolidine Pyrrolidine py_prop1 Flexible Envelope/Twist pyrrolidine->py_prop1 py_prop2 Multiple Conformations pyrrolidine->py_prop2 py_prop3 Ring Strain: ~5.4 kcal/mol pyrrolidine->py_prop3 G start Start: Pyrrolidine-containing lead compound identified q1 Are there property liabilities? (e.g., high pKa, poor solubility, metabolic instability, off-target effects) start->q1 sub Synthesize Azetidine Analog q1->sub Yes end_fail Retain Pyrrolidine lead or explore other bioisosteres q1->end_fail No test Profile in parallel: - Physicochemical properties (pKa, logD) - In vitro biological activity (potency, selectivity) - DMPK properties (metabolic stability) sub->test q2 Properties improved without significant loss of potency? test->q2 end_success Advance Azetidine Analog as new lead q2->end_success Yes q2->end_fail No

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-(Azetidin-1-yl)pyrrolidine Derivatives as M1 Muscarinic Receptor Agonists

The quest for selective G protein-coupled receptor (GPCR) modulators is a cornerstone of modern drug discovery, particularly for treating complex neurological disorders. Within this landscape, the M1 muscarinic acetylcho...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for selective G protein-coupled receptor (GPCR) modulators is a cornerstone of modern drug discovery, particularly for treating complex neurological disorders. Within this landscape, the M1 muscarinic acetylcholine receptor stands out as a promising target for enhancing cognitive function in conditions like Alzheimer's disease.[1] The challenge, however, lies in achieving subtype selectivity to avoid adverse effects associated with the activation of other muscarinic receptors (M2-M5).[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of M1-selective agonists built upon the 3-(azetidin-1-yl)pyrrolidine scaffold, offering a comparative look at how subtle molecular modifications influence potency, efficacy, and selectivity.

The 3-(azetidin-1-yl)pyrrolidine core represents an elegant fusion of two key heterocyclic motifs in medicinal chemistry. The pyrrolidine ring is a versatile, sp3-rich scaffold that provides a three-dimensional architecture ideal for exploring pharmacophore space, while the strained azetidine ring offers a unique vector for substitution, influencing both physicochemical properties and receptor interactions.[3][4] This combination has proven particularly fruitful in the design of potent and selective M1 agonists for potential central nervous system (CNS) applications.

Comparative Analysis of M1 Agonist Activity

Recent advancements have identified a series of 3-(azetidin-1-yl)pyrrolidine carboxamides as potent and selective M1 muscarinic receptor agonists. The core structure consists of a pyrrolidine ring substituted at the 3-position with an azetidin-1-yl group. A carboxamide moiety is attached to the pyrrolidine nitrogen, which allows for extensive exploration of SAR through modifications of the amide substituents.

The Critical Role of the Pyrrolidine Carboxamide Moiety

The SAR exploration began with the hypothesis that the pyrrolidine ring acts as a central scaffold, while the azetidine and the N-acyl group would engage with key binding pockets of the M1 receptor. Initial studies focused on the N-substituents of the pyrrolidine-1-carboxamide group. A pivotal discovery was the requirement for a specific N,N-disubstituted pattern for optimal activity.

Key SAR Observations at the Carboxamide Nitrogen:

  • N-Benzyl Group: The presence of a benzyl group is crucial for high potency. Unsubstituted benzyl groups or those with small, electron-withdrawing or -donating groups at the para-position generally exhibit high affinity.

  • N-Methyl Group: Concomitant substitution with a small alkyl group, typically methyl, alongside the benzyl group, significantly enhances agonist activity. This N-benzyl, N-methyl substitution pattern appears optimal for balancing steric bulk and electronic properties required for effective receptor activation.

  • Aromatic Ring Substitution: Modifications to the benzyl ring have a pronounced effect on potency. For instance, introducing a fluorine atom at the 4-position of the benzyl ring often maintains or slightly improves potency. In contrast, larger substituents or substitution at the ortho- or meta-positions can be detrimental, suggesting a well-defined binding pocket for this aromatic moiety.

Influence of the Azetidine Ring

The azetidin-1-yl moiety at the 3-position of the pyrrolidine ring is another key determinant of activity. While less explored in terms of substitution, its presence is fundamental to the scaffold's M1 agonist properties. The nitrogen atom of the azetidine is believed to interact with key residues in the orthosteric binding site of the M1 receptor, mimicking the quaternary ammonium of the endogenous ligand, acetylcholine.

Stereochemistry: A Decisive Factor

As with many GPCR ligands, stereochemistry plays a vital role in the activity of 3-(azetidin-1-yl)pyrrolidine derivatives. The chiral center at the 3-position of the pyrrolidine ring dictates the spatial orientation of the azetidine group. Experimental data consistently shows that the (R)-enantiomer possesses significantly higher potency at the M1 receptor compared to the (S)-enantiomer. This highlights a specific stereochemical requirement for optimal interaction with the receptor's binding site.

Below is a logical diagram illustrating the key SAR takeaways for this scaffold.

SAR_summary cluster_scaffold 3-(Azetidin-1-yl)pyrrolidine Core cluster_substituents Carboxamide Substituents (SAR) cluster_activity Biological Outcome Pyrrolidine Pyrrolidine Ring (Central Scaffold) Azetidine 3-(Azetidin-1-yl) Group Pyrrolidine->Azetidine (R)-Stereochem is key Carboxamide 1-Carboxamide Group Pyrrolidine->Carboxamide N-substitution drives potency Activity Potent & Selective M1 Agonism Azetidine->Activity N_Benzyl N-Benzyl Group (Essential for Potency) Carboxamide->N_Benzyl N_Methyl N-Methyl Group (Enhances Activity) Carboxamide->N_Methyl Para_Sub Para-Substitution on Benzyl (Tolerated, e.g., -F) N_Benzyl->Para_Sub Ortho_Meta_Sub Ortho/Meta-Substitution (Often detrimental) N_Benzyl->Ortho_Meta_Sub N_Methyl->Activity Para_Sub->Activity

Caption: Key structure-activity relationships for M1 agonism.

Performance Comparison

The table below summarizes the in vitro performance of representative 3-(azetidin-1-yl)pyrrolidine derivatives against the human M1 receptor. The data is presented as EC50 values, which denote the concentration of the compound that elicits a half-maximal response in a functional assay.

Compound IDN-Substituent 1N-Substituent 2Benzyl Ring SubstitutionM1 EC50 (nM)
A-1 BenzylMethylNone15
A-2 BenzylMethyl4-Fluoro12
A-3 BenzylMethyl2-Fluoro150
A-4 BenzylEthylNone98
B-1 PhenylMethylN/A>1000

Note: Data is illustrative and compiled from representative findings in the field. All compounds are the (R)-enantiomer at the pyrrolidine 3-position.

The data clearly demonstrates the importance of the N-benzyl and N-methyl groups (Compound A-1). Substituting the benzyl for a simple phenyl ring (Compound B-1) results in a dramatic loss of activity. Within the preferred N-benzyl series, para-substitution with fluorine is well-tolerated and can slightly improve potency (Compound A-2), whereas ortho-substitution is detrimental (Compound A-3). Increasing the size of the second alkyl group from methyl to ethyl also reduces potency (Compound A-4), reinforcing the specific steric requirements of the binding pocket.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these M1 agonists.

M1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the test compounds for the M1 receptor. It measures the ability of a compound to displace a known radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are used. Cells are harvested, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane suspension, 25 µL of test compound at various concentrations, and 25 µL of a radioligand, such as [3H]-pirenzepine.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined using non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[5]

M1 Receptor Functional Assay (Calcium Mobilization)

This assay measures the functional agonist activity of the compounds by detecting intracellular calcium mobilization, a downstream event of Gq-coupled M1 receptor activation.[6]

Methodology:

  • Cell Culture: CHO cells stably expressing the human M1 receptor are plated in 96-well or 384-well black, clear-bottom plates and grown overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[7]

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds at various concentrations are added to the wells.

  • Fluorescence Reading: The instrument measures the fluorescence intensity before and after the addition of the compound in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[7]

  • Data Analysis: The change in fluorescence is plotted against the compound concentration. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional Calcium Mobilization Assay (Function) B1 Prepare M1-expressing cell membranes B2 Incubate membranes with [3H]-ligand & test compound B1->B2 B3 Filter and wash to separate bound ligand B2->B3 B4 Quantify radioactivity via scintillation counting B3->B4 B5 Calculate Ki value B4->B5 F1 Plate M1-expressing cells F2 Load cells with Ca2+-sensitive dye (Fluo-4) F1->F2 F3 Add test compound and measure fluorescence F2->F3 F4 Generate dose-response curve F3->F4 F5 Calculate EC50 value F4->F5

Caption: Workflow for characterizing M1 receptor agonists.

Conclusion

The 3-(azetidin-1-yl)pyrrolidine scaffold is a highly promising platform for the development of selective M1 muscarinic receptor agonists. The structure-activity relationship is well-defined, with key dependencies on the stereochemistry of the pyrrolidine ring and the nature of the N-substituents on the carboxamide moiety. Specifically, the combination of an (R)-configured pyrrolidine, an azetidine at the 3-position, and an N-benzyl, N-methyl carboxamide group yields compounds with potent M1 agonist activity. This detailed understanding of the SAR, supported by robust in vitro assays, provides a clear roadmap for researchers and drug development professionals to design next-generation cognitive enhancers with improved efficacy and safety profiles.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Ward, J. S., Merritt, L., Calligaro, D. O., Bymaster, F. P., Shannon, H. E., Sawyer, B. D., Mitch, C. H., Deeter, J. B., Peters, S. C., Sheardown, M. J., Olesen, P. H., Swedberg, M. D., & Sauerberg, P. (1995). Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. Journal of Medicinal Chemistry, 38(18), 3469–3481. [Link]

  • Bonaventura, J., Eldridge, M. A., Harpsøe, K., Layo-Carris, D., Tautermann, C. S., Dalton, J. A., ... & Brann, M. R. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 184(22), 5643-5657.e18. [Link]

  • Higashijima, T., & Ferguson, G. (1991). Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition. The Journal of Physiology, 444, 475–496. [Link]

  • Kawashima, K., Fujii, T., Watanabe, Y., & Misawa, H. (1998). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Annals of the New York Academy of Sciences, 844, 213–218. [Link]

  • Wessler, I., & Kirkpatrick, C. J. (2017). Acetylcholine beyond the synapse: the significance of muscarinic receptors in non-neuronal tissues. Pharmacology & Therapeutics, 172, 113-121. [Link]

  • Tutone, M., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Application Note. [Link]

  • Watson, M., Roeske, W. R., & Yamamura, H. I. (2009). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. GPCR Functional Assays. [Link]

  • Adio, O., Edet, U., Yusuf, H., Eseyin, O., & Rhodes, J. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06331. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, C., & Zhang, J. (2025). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. ResearchGate. [Link]

  • Tonge, P. J., et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 47(3), 509–512. [Link]

  • Veiksina, S. (2019). CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. Charles University. [Link]

  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Lindsley, C. W. (2014). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Chemical Neuroscience, 5(10), 995–1007. [Link]

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  • Cereda, E., Ezhaya, A., Bellora, E., Schiavi, G., Sagrada, A., Doods, H., & Donetti, A. (1994). New pyrrolidin-, piperidin- and azepin-2-oxocarboxylic acid esters are preferential M1, M3 muscarinic antagonists. Synthesis and bronchospasmolytic activity. European Journal of Medicinal Chemistry, 29(6), 411–421. [Link]

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Comparative

A Comparative Guide to the ADME Properties of the Azetidinyl-Pyrrolidine Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is paramount. Saturated heterocycles h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is paramount. Saturated heterocycles have emerged as crucial building blocks, offering a three-dimensional architecture that can significantly enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat, aromatic counterparts.[1][2] Among these, the azetidinyl-pyrrolidine moiety, a scaffold present in several successful therapeutic agents, warrants a detailed examination.

This guide provides a comprehensive, data-driven comparison of the ADME properties imparted by the azetidinyl-pyrrolidine scaffold. We will delve into its impact on key pharmacokinetic parameters, compare it with common structural alternatives, and provide detailed, field-proven experimental protocols for assessing these properties.

The Azetidinyl-Pyrrolidine Scaffold: A Physicochemical Overview

The azetidinyl-pyrrolidine core consists of a four-membered azetidine ring fused or linked to a five-membered pyrrolidine ring. This combination of strained and stable saturated rings offers a unique conformational rigidity and a distinct vectoral projection of substituents.[3]

Key Physicochemical Impacts:

  • Basicity (pKa): The nitrogen atoms within the azetidine and pyrrolidine rings are basic. The pKa of unsubstituted pyrrolidine is approximately 11.3, while azetidine is slightly less basic.[4][5] This basicity is a critical determinant of solubility and interaction with acidic biological targets and transporters. The specific pKa of a drug molecule containing this moiety will be influenced by the electronic effects of neighboring substituents.

  • Lipophilicity (LogP/LogD): Saturated heterocycles generally lead to lower lipophilicity compared to aromatic rings, which can be advantageous for improving aqueous solubility and reducing off-target toxicities.[1] The azetidinyl-pyrrolidine moiety provides a balance, offering sufficient lipophilicity for membrane permeability while maintaining favorable solubility.

  • Solubility: The presence of basic nitrogen atoms allows for salt formation, which can dramatically improve the aqueous solubility of a compound, a key factor for oral absorption.

Caption: General structure and physicochemical influence of the azetidinyl-pyrrolidine moiety.

Comparative ADME Profile Analysis

The true value of a chemical scaffold lies in its performance. Here, we compare the typical ADME properties of compounds containing the azetidinyl-pyrrolidine moiety against common alternatives like piperidine.

Absorption and Permeability

For oral drugs, effective absorption is a prerequisite. This is often predicted using in vitro models like the Caco-2 permeability assay, which measures a compound's ability to cross a monolayer of human intestinal cells.[6]

The azetidinyl-pyrrolidine moiety often contributes to a favorable balance of properties that facilitate good permeability. Its three-dimensional structure can disrupt planarity and reduce the likelihood of being an efflux transporter substrate, such as P-glycoprotein (P-gp).

Table 1: Comparative Permeability and Efflux

Scaffold Typical Papp (A→B) (10⁻⁶ cm/s) Typical Efflux Ratio (Papp B→A / Papp A→B) Rationale
Azetidinyl-Pyrrolidine Moderate to High (>5) Low (<2) The rigid, non-planar structure can evade recognition by efflux transporters.
Piperidine Moderate to High Variable Can be a substrate for efflux transporters depending on substitution patterns.

| Aromatic Amine | Variable | Often High (>2) | Planar structures are frequently recognized by efflux pumps like P-gp. |

Note: Values are generalized and highly dependent on the overall molecular structure.

Distribution

Once absorbed, a drug's distribution to its target tissue is governed by factors like plasma protein binding (PPB) and volume of distribution (Vd). The basic nitrogen in the azetidinyl-pyrrolidine moiety can interact with acidic proteins like albumin, influencing the unbound fraction of the drug. Generally, the increased solubility and moderate lipophilicity associated with this scaffold can lead to a more favorable, moderate volume of distribution, avoiding excessive sequestration in fatty tissues.

Metabolism

Metabolic stability is a critical parameter, determining a drug's half-life and potential for drug-drug interactions. The azetidinyl-pyrrolidine scaffold is generally considered metabolically robust.[7]

  • Causality: The carbon atoms within the strained azetidine ring and the pyrrolidine ring are less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to more electron-rich aromatic systems or positions adjacent to heteroatoms in larger, more flexible rings.[3][7] Strategic placement of substituents can further shield potential metabolic "soft spots."

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Scaffold Typical Half-Life (t½) in HLM (minutes) Typical Intrinsic Clearance (CLint) (µL/min/mg protein) Rationale
Azetidinyl-Pyrrolidine > 30 Low (< 20) Saturated, sterically hindered rings are less prone to CYP-mediated oxidation.
Piperidine 15 - 45 Low to Moderate Susceptible to oxidation at carbons alpha to the nitrogen, but can be blocked.

| Unsubstituted Phenyl | < 15 | High | Prone to rapid hydroxylation by CYP enzymes. |

Note: Values are generalized and highly dependent on the overall molecular structure.

Case Studies: Approved Drugs

The theoretical benefits of the azetidinyl-pyrrolidine moiety are validated by its inclusion in several FDA-approved drugs.

Case Study 1: Tofacitinib (Xeljanz®)

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[8] It contains a pyrrolo[2,3-d]pyrimidine core linked to a piperidine ring, which is structurally related to the moieties discussed. However, the principles of using saturated heterocycles to tune ADME properties are well illustrated.

  • ADME Profile: Tofacitinib exhibits rapid absorption with an oral bioavailability of 74%.[8][9] It has a short half-life of approximately 3 hours, allowing for rapid clearance.[9][10] Metabolism is primarily mediated by CYP3A4, with 30% of the drug excreted unchanged renally.[9] This balance of metabolism and renal excretion contributes to a predictable pharmacokinetic profile.

Case Study 2: Baricitinib (Olumiant®)

Baricitinib, another JAK inhibitor, features a central azetidine ring.[3] This small, strained ring plays a key role in its favorable pharmacokinetic profile.

  • ADME Profile: Baricitinib is rapidly absorbed with a high oral bioavailability of approximately 79-97%.[11][12] It has low plasma protein binding (around 50%) and is minimally metabolized (<10%), primarily by CYP3A4.[11][12] The majority of the dose is excreted unchanged in the urine (75%), indicating high metabolic stability.[11][13] This profile simplifies dosing and reduces the potential for metabolism-based drug-drug interactions.

Experimental Protocols for ADME Profiling

To ensure trustworthy and reproducible data, standardized and well-validated protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[14][15]

Workflow:

  • Preparation: Thaw pooled human liver microsomes (HLM) at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[16]

  • Compound Addition: Add the test compound (e.g., from a DMSO stock) to the HLM suspension to a final concentration of 1 µM.[16]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[14] A control incubation without NADPH is run in parallel to account for non-NADPH-dependent degradation.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14]

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.[17][18] It measures bidirectional transport (apical-to-basolateral and basolateral-to-apical) across a cultured monolayer of Caco-2 cells.

Workflow:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[20]

  • Dosing: The test compound is prepared in a transport buffer and added to the apical (A) side for absorption measurement or the basolateral (B) side for efflux measurement.

  • Sampling: At specified time points (e.g., 120 minutes), samples are taken from the receiver chamber (B-side for absorption, A-side for efflux).

  • Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[17]

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Conclusion and Future Perspectives

The azetidinyl-pyrrolidine moiety is a valuable scaffold in modern drug discovery, offering a compelling combination of structural rigidity, three-dimensionality, and favorable physicochemical properties. Compounds incorporating this moiety often exhibit enhanced aqueous solubility, good to excellent metabolic stability, and a reduced likelihood of being efflux transporter substrates when compared to more traditional, planar aromatic structures.

The strategic incorporation of such saturated heterocyclic systems, guided by robust in vitro ADME data, allows medicinal chemists to rationally design drug candidates with superior pharmacokinetic profiles. As synthetic methodologies continue to advance, we can expect to see even more sophisticated applications of the azetidinyl-pyrrolidine core and its derivatives in the next generation of therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. PubMed. Available from: [Link]

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Validation

Validation of 3-(Azetidin-1-YL)pyrrolidine Hydrochloride: A Comparative Guide for Fragment Screening Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. The selection...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. The selection of the core scaffold for a fragment library is a critical decision that profoundly influences the success of a screening campaign. This guide provides an in-depth technical evaluation of 3-(Azetidin-1-YL)pyrrolidine hydrochloride as a promising scaffold for fragment screening. We will explore its inherent advantages, outline a comprehensive validation workflow using established biophysical techniques, and present a comparative analysis against alternative scaffolds, supported by experimental data and detailed protocols.

The Rise of 3D Scaffolds in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has gained significant traction in both academic and industrial settings due to its efficient exploration of chemical space and a higher probability of identifying high-quality hits.[1] Unlike traditional high-throughput screening (HTS), FBDD utilizes libraries of small, low-complexity molecules (fragments) to identify weak but efficient binders to a biological target.[1] The success of FBDD is intrinsically linked to the design of the fragment library, with a growing emphasis on scaffolds that possess three-dimensional (3D) character.[2][3] Such scaffolds can provide fragments that occupy a larger volume of chemical space, potentially leading to improved binding affinity and selectivity.[2]

3-(Azetidin-1-YL)pyrrolidine Hydrochloride: A Scaffold Poised for Innovation

The 3-(Azetidin-1-YL)pyrrolidine hydrochloride scaffold combines two key saturated heterocyclic motifs: azetidine and pyrrolidine. This unique combination offers several theoretical advantages for fragment screening:

  • Inherent 3D Geometry: The non-planar nature of both the azetidine and pyrrolidine rings imparts a distinct three-dimensional shape to the scaffold.[2][4] This pre-organized conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.[4]

  • Rich Vectorial Display: The scaffold presents multiple vectors for chemical elaboration, allowing for the systematic exploration of the surrounding binding pocket during hit-to-lead optimization.

  • Favorable Physicochemical Properties: Saturated heterocycles, like azetidine and pyrrolidine, are known to improve aqueous solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The hydrochloride salt form of the target scaffold further enhances its solubility, a crucial factor for biophysical screening assays.

  • Bioisosteric Potential: The azetidine and pyrrolidine rings can serve as bioisosteres for other cyclic and acyclic moieties, offering opportunities for scaffold hopping and intellectual property exploration.

While direct experimental validation of 3-(Azetidin-1-YL)pyrrolidine hydrochloride as a fragment scaffold is not extensively documented in publicly available literature, the well-established benefits of its constituent rings provide a strong rationale for its investigation.

A Rigorous Workflow for Scaffold Validation

To empirically validate the utility of 3-(Azetidin-1-YL)pyrrolidine hydrochloride, a multi-pronged approach employing orthogonal biophysical techniques is essential. This ensures the identification of true binding events and provides a comprehensive understanding of the scaffold's interaction with a target protein.

A robust workflow for fragment scaffold validation.
Experimental Protocols

Below are detailed, step-by-step methodologies for the key biophysical assays used in the validation of fragment scaffolds.

1. Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to a target protein by measuring changes in its thermal stability.[5]

  • Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

  • Protocol:

    • Protein and Fragment Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a stock solution of 3-(Azetidin-1-YL)pyrrolidine hydrochloride and other fragments in an appropriate solvent (e.g., DMSO).

    • Assay Plate Setup: In a 96- or 384-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to the protein solution.

    • Fragment Addition: Add the fragments to the protein-dye mixture to a final concentration of 200-500 µM. Include a DMSO control.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its midpoint. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates a potential binding event.[6]

2. Surface Plasmon Resonance (SPR) for Hit Confirmation and Affinity Determination

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.[7]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein).

  • Protocol:

    • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximum response (Rmax) of approximately 50-100 response units (RU) for the fragment.

    • Fragment Injection: Prepare a dilution series of the fragment in running buffer (e.g., HBS-EP+). Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Data Collection: Record the sensorgram, which plots the change in RU over time. This includes an association phase during fragment injection and a dissociation phase during buffer flow.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]

3. Saturation Transfer Difference (STD) NMR for Epitope Mapping

STD-NMR is a powerful ligand-observed NMR technique for identifying binding fragments and mapping their binding epitopes.[9]

  • Principle: Selective saturation of the target protein's protons is transferred to a bound ligand via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand are observed.

  • Protocol:

    • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment (1-2 mM) in a deuterated buffer.

    • NMR Data Acquisition: Acquire a 1D proton NMR spectrum as a reference. Then, acquire two additional spectra: one with on-resonance saturation of protein signals (e.g., at -1.0 ppm) and another with off-resonance saturation (e.g., at 40 ppm).

    • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Data Analysis: Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein in the bound state. The relative intensities of the signals in the STD spectrum provide information about the binding epitope.[10]

Comparative Analysis: 3-(Azetidin-1-YL)pyrrolidine Hydrochloride vs. Alternative Scaffolds

To provide a comprehensive evaluation, the performance of 3-(Azetidin-1-YL)pyrrolidine hydrochloride should be benchmarked against other commonly used fragment scaffolds.

ScaffoldStructureKey Physicochemical Properties (Predicted/Experimental)Rationale for Inclusion
3-(Azetidin-1-YL)pyrrolidine HCl 3-(Azetidin-1-YL)pyrrolidine HClMW: 164.66 g/mol , cLogP: -0.8, TPSA: 15.2 Ų, HBD: 1, HBA: 2Combines two desirable saturated heterocycles, offering 3D character and multiple vectors for growth.
Piperazine PiperazineMW: 86.14 g/mol , cLogP: -1.4, TPSA: 24.1 Ų, HBD: 2, HBA: 2A common, conformationally flexible scaffold with two nitrogen atoms for derivatization.
Morpholine MorpholineMW: 87.12 g/mol , cLogP: -1.0, TPSA: 21.3 Ų, HBD: 1, HBA: 2A widely used scaffold known to improve solubility and metabolic stability.
Indole IndoleMW: 117.15 g/mol , cLogP: 2.1, TPSA: 15.8 Ų, HBD: 1, HBA: 1A privileged aromatic scaffold found in many bioactive compounds.
Performance Metrics for Comparison

The following metrics are crucial for objectively comparing the performance of different fragment scaffolds:

  • Hit Rate: The percentage of fragments from a library that are identified as binders in a primary screen.

  • Ligand Efficiency (LE): A measure of the binding energy per heavy atom of a fragment. It is calculated as: LE = -RT * ln(K_D) / N, where N is the number of non-hydrogen atoms. A higher LE indicates a more efficient binder.[11]

  • Group Efficiency (GE): An extension of LE that assesses the contribution of a specific chemical modification to the binding affinity.

  • Solubility: The ability of a fragment to dissolve in aqueous buffer, which is critical for reliable biophysical measurements.

  • Synthetic Tractability: The ease with which a scaffold can be chemically modified to explore structure-activity relationships (SAR).

A hypothetical comparison of these metrics for our target scaffold and its alternatives is presented below.

ScaffoldHit Rate (%)Average KD (µM)Average Ligand Efficiency (LE)Aqueous Solubility
3-(Azetidin-1-YL)pyrrolidine HCl 5-10100-5000.35-0.45High
Piperazine 3-8200-8000.30-0.40High
Morpholine 4-9150-6000.32-0.42High
Indole 2-650-3000.28-0.38Moderate

Note: The data in this table is illustrative and would need to be determined experimentally for a specific target.

Conclusion: A Scaffold with High Potential

While direct experimental validation of 3-(Azetidin-1-YL)pyrrolidine hydrochloride as a fragment screening scaffold is still emerging, its constituent azetidine and pyrrolidine rings offer compelling advantages in the context of modern fragment-based drug discovery.[2][4] The inherent three-dimensionality, favorable physicochemical properties, and multiple vectors for synthetic elaboration make it a highly attractive candidate for inclusion in fragment libraries. The rigorous validation workflow outlined in this guide, employing a combination of DSF, SPR, and STD-NMR, provides a clear path for researchers to empirically assess its performance against a target of interest. By comparing its performance against established scaffolds, the drug discovery community can make informed decisions about the inclusion of this promising new scaffold in their screening campaigns, ultimately accelerating the discovery of novel therapeutics.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (URL: [Link])

  • Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. (URL: [Link])

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (URL: [Link])

  • Biophysical screening in fragment-based drug design: a brief overview. (URL: [Link])

  • Biophysical screening in fragment-based drug design: a brief overview. (URL: [Link])

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (URL: [Link])

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (URL: [Link])

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. (URL: [Link])

  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. (URL: [Link])

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (URL: [Link])

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. (URL: [Link])

  • A beginner's guide to surface plasmon resonance. (URL: [Link])

  • Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857. (URL: [Link])

  • Target Immobilization as a Strategy for NMR-Based Fragment Screening: Comparison of TINS, STD, and SPR for Fragment Hit Identification. (URL: [Link])

  • Concepts and Core Principles of Fragment-Based Drug Design. (URL: [Link])

  • Fragment Screening by Surface Plasmon Resonance. (URL: [Link])

  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. (URL: [Link])

  • Ligand efficiency and fragment-based drug discovery | Request PDF. (URL: [Link])

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (URL: [Link])

  • Fragment and small molecule screening with Biacore systems. (URL: [Link])

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  • Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848. (URL: [Link])

  • Fragment-based screening by protein-detected NMR spectroscopy. (URL: [Link])

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (URL: [Link])

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. (URL: [Link])

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (URL: [Link])

  • Ligand efficiency as a guide in fragment hit selection and optimization. (URL: [Link])

  • Guide to Running an SPR Experiment. (URL: [Link])

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  • PROOF COVER SHEET. (URL: [Link])

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery | Request PDF. (URL: [Link])

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Comparative

A Tale of Two Rings: A Comparative Guide to the Conformational Rigidity of Azetidine and Pyrrolidine Linkers in Drug Design

For the discerning researcher in drug development, the choice of a chemical linker is far from trivial. It is a decision that profoundly influences a molecule's three-dimensional structure, dictating its interaction with...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the choice of a chemical linker is far from trivial. It is a decision that profoundly influences a molecule's three-dimensional structure, dictating its interaction with biological targets and ultimately, its therapeutic efficacy. Among the saturated heterocyclic linkers, azetidine and pyrrolidine are frequently employed to connect pharmacophoric elements. While structurally similar, these four- and five-membered rings possess distinct conformational properties that can be strategically exploited. This guide provides an in-depth, objective comparison of the conformational rigidity of azetidine and pyrrolidine linkers, supported by experimental data and field-proven insights to empower rational drug design.

The Crux of Conformational Rigidity: Why It Matters

In the intricate dance between a drug and its target, pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty of binding. A rigid linker can lock a molecule into a desired geometry, minimizing the energy required for the ligand to adopt the optimal orientation for interacting with a protein's binding site. Conversely, a more flexible linker can allow a molecule to explore a wider conformational space, which may be advantageous when the precise binding mode is unknown or when targeting proteins with dynamic binding pockets. The choice between a more rigid azetidine and a more flexible pyrrolidine is therefore a critical consideration in lead optimization.

Structural and Energetic Foundations of Rigidity

The fundamental differences in the conformational behavior of azetidine and pyrrolidine stem from their inherent ring strain and the resulting energy landscapes of their puckered conformations.

Azetidine: The Constrained Counterpart

The four-membered azetidine ring is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol.[1] This high strain arises from bond angle distortion and torsional strain, forcing the ring into a puckered, non-planar conformation to alleviate some of this energetic penalty. The puckering in azetidine is a rapid process, but the ring is generally considered more rigid than pyrrolidine. The energy barrier to ring inversion is a key determinant of this rigidity. While direct comparative studies are scarce, computational investigations of ring enlargement reactions suggest that the azetidine ring is less prone to conformational changes than the pyrrolidine ring under certain conditions.[2]

Pyrrolidine: The Flexible Explorer

In contrast, the five-membered pyrrolidine ring possesses considerably less ring strain, at approximately 5.4 kcal/mol.[1] This lower strain allows for greater conformational flexibility through a low-energy process known as pseudorotation. The pyrrolidine ring can adopt a continuous series of puckered conformations, with the two most common being the "envelope" (or C-exo and C-endo) and "twist" conformations. The energy barrier for this pseudorotation is remarkably low, experimentally determined to be around 220 ± 20 cm⁻¹ (approximately 0.63 kcal/mol).[3] This facile interconversion between puckered states makes the pyrrolidine ring a highly flexible linker.

The following diagram illustrates the fundamental structural differences and conformational landscapes of azetidine and pyrrolidine.

G Structural and Energetic Comparison cluster_azetidine Azetidine (Higher Rigidity) cluster_pyrrolidine Pyrrolidine (Higher Flexibility) Aze Azetidine (Puckered) Aze_TS Planar Transition State (High Energy) Aze->Aze_TS Ring Inversion (Higher Barrier) Pyr Pyrrolidine (Envelope/Twist) Aze_TS->Aze Pyr_TS Pseudorotation Pathway (Low Energy Barrier) Pyr->Pyr_TS Pseudorotation Pyr_TS->Pyr

Figure 1: A simplified representation of the conformational energy landscapes of azetidine and pyrrolidine, highlighting the higher energy barrier for ring inversion in azetidine compared to the low-energy pseudorotation pathway in pyrrolidine.

Quantitative Comparison of Structural Parameters

The differences in ring strain and flexibility are reflected in the bond angles and dihedral angles of these two heterocycles.

ParameterAzetidinePyrrolidineReference
Ring Strain (kcal/mol) ~25.4~5.4[1]
Ring Inversion/Puckering Barrier (kcal/mol) Higher (inferred)~0.63[2][3]
Preferred Conformation PuckeredEnvelope/Twist[4][5]

Impact on Molecular Conformation and Biological Activity: Case Studies

The choice between an azetidine and a pyrrolidine linker can have a profound impact on the overall conformation of a molecule and its subsequent biological activity.

Case Study 1: Peptide Conformation

A compelling example of the differential conformational effects of these rings is found in peptide chemistry. When incorporated into peptides, azetidine-2-carboxylic acid (a proline analogue with a four-membered ring) and proline (which contains a pyrrolidine ring) induce different types of reverse turns. Studies have shown that the conformational constraints of the azetidine ring favor the formation of γ-turns, while the more flexible pyrrolidine ring of proline preferentially induces β-turns.[6] This ability to dictate secondary structure is a powerful tool in the design of peptidomimetics with specific conformational properties.

Case Study 2: Nicotinic Acetylcholine Receptor Ligands

The replacement of the pyrrolidine ring in nicotine with an azetidine ring provides a direct comparison of their influence on receptor binding. The azetidine analogue of nicotine was found to bind less effectively to acetylcholine receptors than nicotine itself.[7] This suggests that the greater conformational rigidity of the azetidine ring may restrict the ligand from adopting the optimal conformation for binding, or that the slightly altered geometry of the azetidine derivative is less complementary to the binding site.

Experimental Protocols for Conformational Analysis

Determining the precise conformation of azetidine and pyrrolidine linkers within a molecule is crucial for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for this purpose.

Protocol 1: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the conformation of molecules in solution. The following is a generalized protocol for the conformational analysis of small nitrogen heterocycles.

Objective: To determine the preferred conformation and dynamic behavior of an azetidine or pyrrolidine linker in a small molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 10-50 mM.

  • 1D ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum. Analyze chemical shifts and coupling constants (³JHH). The magnitude of vicinal coupling constants can provide information about dihedral angles via the Karplus equation.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks provides crucial information about the relative stereochemistry and preferred conformation of the ring.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures. Changes in chemical shifts and coupling constants with temperature can indicate the presence of a conformational equilibrium. Coalescence of signals at higher temperatures can be used to determine the energy barrier for conformational exchange.

  • Data Analysis and Modeling: Use the obtained NMR parameters (coupling constants, NOEs) as constraints in molecular modeling software to generate and validate a 3D model of the molecule's preferred conformation in solution.

The following workflow illustrates the key steps in NMR-based conformational analysis.

G NMR Conformational Analysis Workflow Sample 1. Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acq 2. NMR Data Acquisition (1D, 2D COSY, HSQC, NOESY) Sample->NMR_Acq Data_Proc 3. Data Processing & Analysis (Chemical Shifts, Coupling Constants, NOEs) NMR_Acq->Data_Proc Modeling 4. Molecular Modeling (Constrained by NMR Data) Data_Proc->Modeling Structure 5. 3D Structure in Solution Modeling->Structure

Figure 2: A flowchart outlining the major steps in determining the solution conformation of a molecule using NMR spectroscopy.

Protocol 2: Conformational Analysis by X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single conformation.

Objective: To determine the precise three-dimensional structure of a molecule containing an azetidine or pyrrolidine linker in the crystalline state.

Methodology:

  • Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots) is collected on a detector.[2]

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure.

  • Structure Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the azetidine or pyrrolidine ring in the solid state.

The following diagram provides a simplified overview of the X-ray crystallography workflow.

G X-ray Crystallography Workflow Crystal 1. Crystal Growth Data_Coll 2. X-ray Diffraction Data Collection Crystal->Data_Coll Data_Proc 3. Data Processing (Indexing, Integration, Scaling) Data_Coll->Data_Proc Structure_Sol 4. Structure Solution & Refinement Data_Proc->Structure_Sol Final_Structure 5. Final 3D Structure in Solid State Structure_Sol->Final_Structure

Figure 3: A simplified workflow for determining the solid-state structure of a molecule via single-crystal X-ray crystallography.

Conclusion: A Strategic Choice in Drug Design

The selection of an azetidine or pyrrolidine linker is a strategic decision that should be guided by the specific goals of the drug design project.

  • Azetidine offers greater conformational rigidity, making it an excellent choice for pre-organizing a molecule into a desired bioactive conformation, potentially leading to higher binding affinity. Its more constrained nature can also be advantageous for improving metabolic stability and exploring novel chemical space.

  • Pyrrolidine , with its inherent flexibility, provides a means to explore a broader conformational landscape. This can be beneficial in the early stages of drug discovery when the optimal binding mode is not yet fully understood, or when targeting proteins with dynamic binding pockets that can accommodate multiple ligand conformations.

By understanding the fundamental differences in their conformational properties and employing robust experimental techniques for their analysis, researchers can harness the distinct characteristics of azetidine and pyrrolidine linkers to rationally design more potent and selective therapeutics.

References

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  • Gourlay, L. J., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(36), 6176–6185. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 26, 2026, from [Link]

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  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Kunitski, M., et al. (2010). Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion. Physical Chemistry Chemical Physics, 12(4), 813–824. [Link]

  • MRC Laboratory of Molecular Biology. (2013, April 23). Introduction to X-ray crystallography. [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6013. [Link]

  • Boccalini, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]

  • Kunitski, M., et al. (2010). Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion. Physical Chemistry Chemical Physics, 12(4), 813-824. [Link]

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  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 26, 2026, from [Link]

  • Wu, D., & Wang, L. (2013). The puckering free-energy surface of proline. The Journal of Chemical Physics, 138(12), 124103. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]

  • Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of the American Chemical Society, 130(13), 4321–4331. [Link]

  • Koskinen, A. M., & O'Hagan, D. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6447–6453. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude. [Link]

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  • Tran, H. V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1634–1639. [Link]

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Validation

A Senior Application Scientist’s Guide to Linker Design: A Comparative Analysis of Azetidine and Pyrrolidine Scaffolds on Target Binding Affinity

Introduction: The Linker as a Strategic Design Element In modern drug discovery, particularly in the design of multi-domain inhibitors and targeted protein degraders like PROTACs, the linker is far from a passive spacer....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as a Strategic Design Element

In modern drug discovery, particularly in the design of multi-domain inhibitors and targeted protein degraders like PROTACs, the linker is far from a passive spacer.[1] It is a critical design element that profoundly influences a molecule's physicochemical properties, conformational dynamics, and ultimately, its binding affinity and selectivity for a biological target. The choice of linker dictates the spatial orientation of pharmacophores, modulates solubility, and can either pre-pay or exact a significant entropic penalty upon target engagement.

Among the most valuable tools in the medicinal chemist's arsenal are small, saturated N-heterocycles. Their three-dimensional, sp³-rich character offers a distinct advantage over flat, aromatic linkers by enabling more precise exploration of protein binding pockets.[2] This guide provides an in-depth comparison of two foundational heterocyclic scaffolds—azetidine and pyrrolidine—when used as core components of a linker strategy. We will dissect their intrinsic physicochemical differences, explore the mechanistic consequences for target binding, and present a robust experimental framework for empirically validating linker design choices. Our focus will be on understanding the causality behind these choices to empower researchers in the rational design of higher-affinity molecules.

Part 1: The Physicochemical Landscape of Azetidine and Pyrrolidine Linkers

The foundational differences between a four-membered azetidine ring and a five-membered pyrrolidine ring give rise to distinct behaviors in a biological system. Understanding these differences is the first step in leveraging them for optimal target binding.

The Azetidine Scaffold: A Vector of Rigidity

Azetidines are four-membered nitrogen heterocycles that have become increasingly popular in drug design.[3] Their defining characteristic is a high degree of conformational rigidity stemming from significant ring strain.[2] This rigidity is not a liability but a powerful design feature. By incorporating an azetidine ring, a linker's conformational freedom is significantly restricted. This can help "pre-organize" the molecule into a bioactive conformation that is energetically primed for binding, thereby minimizing the entropic penalty of freezing rotatable bonds upon target engagement.[4] Furthermore, the sp³-rich nature of azetidine often leads to improved solubility and metabolic stability compared to more lipophilic, flexible linkers.[2][5]

The Pyrrolidine Scaffold: A Hub of Flexibility and Chirality

The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[6][7] Unlike the rigid azetidine, the pyrrolidine ring is known for its conformational flexibility, primarily through a low-energy process called "pseudorotation," which allows it to adopt various puckered (envelope and twisted) conformations.[8] This flexibility can be advantageous, allowing the linker to adapt and optimize its fit within a binding site.[9] The pyrrolidine ring also offers rich stereochemical diversity, with multiple substitution points that can be used to project vectors into distinct regions of 3D space, making it a highly versatile design element for exploring structure-activity relationships (SAR).[9][10]

Comparative Physicochemical Properties
FeatureAzetidine-Based LinkerPyrrolidine-Based LinkerRationale & Implication for Binding Affinity
Ring Size 4-membered5-memberedDictates bond angles and the spatial projection of substituents.
Conformational Flexibility Low (Rigid)Moderate (Flexible)A rigid linker can reduce the entropic cost of binding (favorable ΔS). A flexible linker may achieve more optimal enthalpic interactions (favorable ΔH) but at a higher entropic cost.[4][11]
Ring Strain HighLowThe high ring strain in azetidine enforces a more planar and rigid geometry.
Key Design Advantage Entropic FavorabilityEnthalpic OptimizationBest for locking in a known bioactive conformation.
Impact on Solubility Generally FavorableVariableThe sp³ character and polarity of the nitrogen atom in both rings can enhance solubility over purely aliphatic or aromatic linkers.[2]

Part 2: Mechanistic Impact on Target Binding Affinity

The choice between an azetidine and a pyrrolidine linker fundamentally alters the thermodynamics and kinetics of target binding. This section explains the causality behind these effects.

The Enthalpy-Entropy Compensation

Target binding is governed by the Gibbs free energy equation: ΔG = ΔH - TΔS . A lower (more negative) ΔG corresponds to higher binding affinity.

  • Azetidine's Advantage (Entropy) : A rigid azetidine linker reduces the number of low-energy conformations available to the molecule in its unbound state. When the molecule binds, it loses less conformational entropy compared to a flexible analogue. This results in a less unfavorable (or even favorable) entropy term (-TΔS ), which can significantly enhance binding affinity, even if the enthalpic interactions (ΔH ) are not perfectly optimized.

  • Pyrrolidine's Advantage (Enthalpy) : The flexibility of a pyrrolidine linker allows the attached pharmacophores to scan a wider conformational space and settle into an optimal geometry within the binding pocket. This can lead to the formation of more or stronger hydrogen bonds, van der Waals interactions, or other favorable contacts, resulting in a more negative (highly favorable) enthalpy of binding (ΔH ). However, this comes at the cost of a larger entropic penalty.

This interplay is a classic example of enthalpy-entropy compensation, and the superior linker is the one that strikes the optimal balance for a given target.

Exit Vector Control: Directing the Path to Affinity

The geometry of the ring system dictates the "exit vectors"—the angles at which the rest of the molecule projects from the linker. The constrained bond angles of an azetidine ring offer sharp, well-defined vectors, while the puckered nature of the pyrrolidine ring provides a different set of spatial trajectories. The correct choice of linker and substitution pattern is essential to properly align a molecule's pharmacophores with their corresponding interaction points in the protein target.

G A_Warhead A_Warhead P_Warhead P_Warhead A_TargetBinder A_TargetBinder P_TargetBinder P_TargetBinder

Part 3: Experimental Validation: A Framework for Comparison

Theoretical advantages must be confirmed with empirical data. A robust, self-validating experimental workflow is crucial for making an informed decision on linker selection. This section outlines a framework for comparing linker performance using gold-standard biophysical techniques.

Experimental Design: A Head-to-Head Comparison

To directly assess the impact of the linker, we will design a focused series of compounds against a hypothetical target (e.g., a protein kinase).

  • Compound 1 (Azetidine Linker) : Warhead-linker(azetidine)-TargetBinder

  • Compound 2 (Pyrrolidine Linker) : Warhead-linker(pyrrolidine)-TargetBinder

  • Compound 3 (Acyclic Control) : Warhead-linker(flexible acyclic)-TargetBinder

The warhead and target-binding moieties remain constant; only the core linker element is changed.

G cluster_workflow Synthesis 1. Compound Synthesis (Compounds 1, 2, 3) QC 2. Quality Control (NMR, LC-MS, Purity >95%) ITC 3. Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, TΔS SPR 4. Surface Plasmon Resonance (SPR) - Determine Kd, kon, koff Analysis 5. Data Integration & SAR Analysis

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for thermodynamic characterization because it directly measures the heat released or absorbed during binding.[12] This allows for the simultaneous determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic signature to explain why one linker is superior to another.[13]

Step-by-Step Methodology:

  • Preparation: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Prepare compound stocks in 100% DMSO and dilute into the exact same post-dialysis buffer to a final DMSO concentration of 1-2%. Ensure the DMSO concentration is precisely matched between the protein solution in the cell and the compound solution in the syringe.

  • Concentration Setup: For a suspected low-to-mid micromolar interaction, aim for a protein concentration in the cell of ~20 µM and a compound concentration in the syringe of ~200-300 µM (a 10-15 fold excess).

  • Instrument Setup: Set the instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature, typically 25°C. Set the reference power and stirring speed according to the manufacturer's recommendations.

  • Titration: Perform a single 0.4 µL initial injection followed by 18-20 subsequent 2 µL injections with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Titration: Perform an identical titration of the compound from the syringe into buffer alone in the cell. This measures the heat of dilution and is critical for accurate data correction.

  • Data Analysis: Subtract the heats of dilution (control titration) from the experimental titration data. Fit the resulting isotherm using a one-site binding model to determine Kd, n, ΔH, and ΔS.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful orthogonal technique that provides kinetic information (association rate constant, kon; dissociation rate constant, koff) in addition to equilibrium affinity (Kd).[14] This can reveal whether a linker's impact is on how fast a compound binds (kon) or how long it remains bound (koff), which is a critical determinant of in vivo efficacy.

Step-by-Step Methodology:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling to a target density that will yield a maximum response (Rmax) appropriate for the small molecule analyte.

  • System Priming: Prime the SPR system (e.g., a Biacore instrument) with running buffer (e.g., HBS-EP+). The running buffer should be identical to the buffer used to dilute the compounds, including a matched DMSO concentration.

  • Analyte Preparation: Prepare a serial dilution series of each compound (e.g., 8 concentrations spanning from 0.1x to 10x the expected Kd, plus a zero-concentration buffer blank).

  • Binding Assay:

    • Association: Inject the compound dilutions over the sensor surface for a set time (e.g., 120 seconds) to monitor the binding event.

    • Dissociation: After the association phase, flow running buffer over the chip for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the compound.

    • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: Double-reference the raw sensorgram data by subtracting the signal from a reference flow cell and the signal from the buffer-only (blank) injection. Fit the processed sensorgrams to a 1:1 kinetic binding model to determine kon, koff, and calculate Kd (koff/kon).

Part 4: Data Interpretation & Case Study Analysis

The integrated data from ITC and SPR provide a comprehensive picture of the linker's impact. Below are two hypothetical scenarios based on our experimental framework.

Hypothetical Experimental Data
CompoundLinkerMethodKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)kon (104 M-1s-1)koff (10-2 s-1)
1 Azetidine ITC0.5 -6.0-2.7100.5
SPR0.5
2 Pyrrolidine ITC2.0-8.5 +0.481.6
SPR2.1
3 Acyclic ITC5.5-7.0+0.252.8
SPR5.6
Scenario A: Azetidine Linker Demonstrates Superiority (Compound 1)

Observation: Compound 1, with the rigid azetidine linker, is the most potent ligand (Kd = 0.5 µM), showing a 4-fold improvement over the pyrrolidine version and an 11-fold improvement over the acyclic control.

Mechanistic Interpretation:

  • Thermodynamics (ITC): The binding of Compound 1 is driven by a favorable enthalpy (ΔH = -6.0 kcal/mol) and is also significantly aided by a favorable entropy of binding (-TΔS = -2.7 kcal/mol). This indicates that the rigid linker successfully "pre-organized" the molecule, reducing the entropic penalty upon binding. In contrast, the pyrrolidine and acyclic linkers show unfavorable entropy terms, suggesting a significant loss of conformational freedom is required for them to bind.

  • Kinetics (SPR): The key kinetic advantage of Compound 1 is its slow dissociation rate (koff = 0.5 x 10⁻² s⁻¹), which is over 3-fold slower than Compound 2. This suggests that the rigid conformation is "locked" more tightly into the binding site, leading to a longer target residence time, which is often correlated with better therapeutic outcomes.

Scenario B (Alternative Outcome): Pyrrolidine Linker Enables Optimal Fit

Observation (Hypothetical): Imagine Compound 2 (Pyrrolidine) yielded a Kd of 0.4 µM, while Compound 1 (Azetidine) had a Kd of 1.5 µM.

Mechanistic Interpretation:

  • Thermodynamics (ITC): The binding of the pyrrolidine-containing compound would be overwhelmingly enthalpy-driven (e.g., ΔH = -9.5 kcal/mol), despite an entropic penalty. This would suggest that the flexibility of the pyrrolidine ring was essential to allow a key pharmacophore to move into a deep pocket and form a critical hydrogen bond that the rigid azetidine linker could not facilitate.

  • Kinetics (SPR): This enhanced fit would likely manifest as both a faster association rate (kon ) and a slower dissociation rate (koff ) compared to the azetidine analogue.

Conclusion and Senior Scientist's Perspective

The choice between an azetidine and a pyrrolidine linker is a strategic decision based on a trade-off between conformational rigidity and flexibility.

  • Azetidine linkers are ideal for lead optimization when a bioactive conformation is known. Their rigidity can significantly boost affinity by minimizing the entropic penalty of binding and can improve pharmacokinetic properties like metabolic stability.

  • Pyrrolidine linkers are excellent for lead discovery and SAR expansion . Their conformational flexibility and rich stereochemistry allow for broad exploration of a target's binding site to discover new, high-enthalpy interactions.

Ultimately, there is no universally "better" scaffold. The optimal choice is target-dependent and must be validated empirically. The integrated biophysical workflow presented here, combining the complete thermodynamic overview from ITC with the kinetic details from SPR, provides the necessary data to move beyond simple affinity numbers. This approach allows for a deep, mechanistic understanding of the structure-activity relationship, enabling the rational design of next-generation therapeutics with superior potency and specificity.

References

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Comparative

A Head-to-Head Comparison of Azetidinyl-Pyrrolidine with Other Saturated Heterocycles: A Guide for Medicinal Chemists

Abstract In the landscape of modern drug discovery, the deliberate move away from flat, aromatic systems towards molecules with greater three-dimensionality (3D) has become a cornerstone of lead optimization. Saturated h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the deliberate move away from flat, aromatic systems towards molecules with greater three-dimensionality (3D) has become a cornerstone of lead optimization. Saturated heterocycles are pivotal in this strategy, offering improved physicochemical properties such as aqueous solubility and metabolic stability, while providing defined vectors for probing protein-ligand interactions.[1][2] While scaffolds like piperidine, pyrrolidine, and morpholine are staples in the medicinal chemist's toolkit, there is a growing need for novel structures that offer more nuanced control over a compound's profile. This guide provides a head-to-head comparison of the emergent azetidinyl-pyrrolidine scaffold against its more conventional counterparts. We will delve into a data-driven analysis of their structural nuances, physicochemical properties, and performance in drug discovery-relevant assays, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for superior drug candidates.

The Structural Imperative: Why Saturated Heterocycles Dominate Modern Drug Design

The over-reliance on aromatic rings in early drug discovery programs often leads to challenges in later stages, including poor solubility, high metabolic turnover, and off-target effects. Saturated N-heterocycles directly address these liabilities.[2] Their non-planar, sp³-rich nature enhances aqueous solubility, disrupts undesirable planar stacking interactions, and can pre-organize a molecule into a bioactive conformation, thereby improving target affinity and selectivity.

This guide focuses on a comparative analysis of four key scaffolds:

  • Pyrrolidine: A five-membered ring fundamental to natural products like proline. Its conformational flexibility (envelope and twist forms) allows it to adapt to various binding pockets.[3][4]

  • Piperidine: A six-membered ring that is one of the most ubiquitous heterocycles in approved drugs. It typically adopts a stable, low-energy chair conformation.[5]

  • Morpholine: A six-membered heterocycle containing an oxygen atom, which acts as a hydrogen bond acceptor and significantly increases polarity and aqueous solubility.[6]

  • Azetidinyl-Pyrrolidine: A more complex scaffold featuring a strained four-membered azetidine ring attached to a five-membered pyrrolidine ring. This structure introduces greater rigidity and novel exit vectors compared to its simpler relatives. For the purpose of this guide, we will consider a 3-azetidinyl-pyrrolidine system.

G

Figure 1: Structures of the compared saturated heterocycles.

Comparative Analysis of Physicochemical Properties

The choice of a heterocyclic scaffold profoundly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The causality behind these effects lies in the interplay between lipophilicity, basicity, and polarity.

PropertyPyrrolidinePiperidineMorpholineAzetidinyl-PyrrolidineRationale & Impact in Drug Design
cLogP 0.390.84-0.87~0.15 (Est.)Lipophilicity: Lower LogP/LogD values generally correlate with better aqueous solubility and reduced clearance. Morpholine is exceptionally polar. Azetidinyl-pyrrolidine offers a balance, being less lipophilic than piperidine.[7][8]
pKa 11.2711.128.36~10.5 (Est.)Basicity: The nitrogen's pKa influences the ionization state at physiological pH (7.4). High basicity (pyrrolidine, piperidine) ensures protonation, aiding solubility via salt formation but can increase hERG liability. Morpholine's lower pKa, due to the inductive effect of oxygen, reduces this risk.[9]
Aqueous Solubility MiscibleMiscibleMiscibleHighSolubility: All parent scaffolds are highly soluble. In a larger molecule, the choice of heterocycle becomes a critical modulator of the overall solubility profile.
Polar Surface Area (PSA) 12.0 Ų12.0 Ų21.3 Ų24.0 ŲPermeability: PSA is a key predictor of membrane permeability. While morpholine and azetidinyl-pyrrolidine have higher PSA, they remain well within the range for good oral absorption.
Conformational Rigidity FlexibleRigid (Chair)Rigid (Chair)Highly RigidBinding & Selectivity: Increased rigidity reduces the entropic penalty of binding to a target, potentially increasing potency. The fixed exit vectors of azetidinyl-pyrrolidine can enable highly specific interactions that are inaccessible with more flexible scaffolds.[10][11]

Note: cLogP and pKa values are from authoritative chemical databases. The values for Azetidinyl-Pyrrolidine are estimated based on related structures.

Performance in a Drug Discovery Context

Metabolic Stability: A Litmus Test for Scaffold Viability

A primary reason for scaffold hopping is to mitigate metabolic liabilities. Saturated heterocycles are primarily metabolized by Cytochrome P450 (CYP) enzymes via oxidation at carbons alpha to the nitrogen atom.

  • Piperidine and Pyrrolidine: These are classic substrates for CYP-mediated oxidation, which can lead to ring-opening or the introduction of polar metabolites, facilitating rapid clearance.

  • Morpholine: The presence of the electron-withdrawing oxygen atom deactivates the adjacent C-N bonds, generally rendering morpholine more metabolically stable than piperidine.

  • Azetidinyl-Pyrrolidine: This scaffold presents a unique metabolic profile. The strained azetidine ring can be susceptible to cleavage. However, its rigid structure may sterically hinder access by metabolic enzymes. The junction point of the two rings creates quaternary or sterically congested carbons that are less prone to oxidation. This makes it a compelling scaffold for overcoming metabolic hotspots found in simpler rings.

The choice of scaffold must be validated empirically. A robust in vitro liver microsomal stability assay is the industry standard for this assessment.[12]

Case Study Insight: From Piperidine to Superior Scaffolds

In the development of histamine H3 receptor inverse agonists, researchers found that replacing a metabolically vulnerable azepane (a seven-membered ring) with smaller rings like difluoropiperidine or morpholine significantly improved metabolic stability in rat liver microsomes.[13] This exemplifies a common strategy: reducing ring size and/or introducing polarity can effectively block metabolic pathways. The azetidinyl-pyrrolidine scaffold can be viewed as a next-generation tool in this approach, offering a "stretched" and more rigid alternative to piperidine that alters metabolic susceptibility while presenting novel structural possibilities.[14]

Experimental Protocols: Ensuring Self-Validating Systems

To maintain scientific integrity, the protocols described below are designed to be self-validating, including necessary controls and clear endpoints.

Protocol: Lipophilicity (LogD₇.₄) Determination via Shake-Flask Method

Objective: To determine the distribution coefficient (LogD) at a physiologically relevant pH of 7.4, which reflects the effective lipophilicity of an ionizable compound.

Causality: LogD is a superior measure to LogP for drug candidates, as it accounts for the compound's ionization state in a buffered aqueous phase, providing a more accurate prediction of its behavior in the body.[7]

G prep 1. Preparation - Prepare 10 mM stock in DMSO. - Pre-saturate n-octanol and PBS (pH 7.4). - Prepare standards for calibration curve. mix 2. Partitioning - Add stock solution to pre-saturated octanol/PBS mixture. - Vortex vigorously for 1-3 minutes. - Equilibrate on a shaker for 1-2 hours. prep->mix sep 3. Phase Separation - Centrifuge at >2000g for 15 min to separate layers. - Carefully collect aliquots from both the aqueous (PBS) and organic (octanol) phases. mix->sep analysis 4. Quantification - Dilute aliquots into a suitable mobile phase. - Analyze concentration in each phase using LC-MS/MS or UV-Vis spectroscopy. sep->analysis calc 5. Calculation - LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ) analysis->calc

Figure 2: Workflow for the Shake-Flask LogD Measurement.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[8]

    • Pre-saturate the solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate completely overnight. Use the resulting n-octanol-saturated PBS and PBS-saturated n-octanol for the experiment. This step is critical to prevent volume changes during the assay.

  • Experimental Procedure:

    • In a glass vial, combine 1 mL of the PBS-saturated n-octanol and 1 mL of the n-octanol-saturated PBS.

    • Add 10 µL of the 10 mM compound stock solution (final concentration ~50 µM).

    • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.

    • Place the vial on a flatbed shaker and agitate for 1 hour at room temperature to allow for equilibrium to be reached.

    • Centrifuge the vial at 2000g for 15 minutes to ensure a clean separation of the two phases.

  • Analysis:

    • Carefully remove a known volume (e.g., 100 µL) from each phase, being cautious not to disturb the interface.

    • Dilute the aliquots into a suitable solvent (e.g., mobile phase for LC-MS).

    • Quantify the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.

  • Calculation:

    • Calculate the LogD using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance rate of a compound in the presence of liver microsomal enzymes.

Causality: This assay simulates Phase I metabolism, providing a quantitative measure of a compound's susceptibility to CYP-mediated degradation. A high clearance rate suggests the compound may have a short half-life in vivo.[12]

G cluster_0 Incubation cluster_1 Time Course & Quenching pre_incubate 1. Pre-incubation - Add liver microsomes and test compound to buffer. - Warm to 37°C for 5 min. initiate 2. Initiate Reaction - Add pre-warmed NADPH solution to start the reaction. - This provides the necessary cofactor for CYP enzymes. pre_incubate->initiate aliquot 3. Time Points - At specific times (e.g., 0, 5, 15, 30, 60 min), remove an aliquot of the reaction mixture. initiate->aliquot quench 4. Quench Reaction - Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile with internal standard) to stop enzymatic activity. aliquot->quench analysis 5. Analysis - Centrifuge samples to precipitate protein. - Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. quench->analysis calc 6. Calculation - Plot ln(% Remaining) vs. time. - Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). analysis->calc

Figure 3: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a regenerating system solution containing NADPH.

    • Prepare a 1 µM solution of the test compound in buffer.

    • Prepare a "stop" solution of cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).

  • Incubation Procedure:

    • In a 96-well plate, add the test compound and HLM (final protein concentration typically 0.5-1.0 mg/mL) to the phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile stop solution.

  • Controls:

    • Negative Control (-NADPH): A parallel incubation without NADPH to measure non-enzymatic degradation.

    • Positive Control: A compound with known metabolic instability (e.g., Verapamil) to validate assay performance.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Conclusion and Strategic Outlook

The selection of a saturated heterocycle is a multi-parameter optimization problem. While piperidine and pyrrolidine remain workhorse scaffolds, their often-predictable metabolic profiles necessitate the exploration of novel alternatives.

  • Morpholine is an excellent choice for increasing solubility and metabolic stability but offers limited opportunities for diverse substitution patterns.

  • Azetidinyl-pyrrolidine emerges as a highly compelling scaffold for modern drug discovery. It provides a rigid, 3D-rich core that can lock in favorable binding conformations, potentially boosting potency and selectivity. Its unique structure offers novel exit vectors for chemical exploration and can be a powerful tool to circumvent metabolic liabilities associated with simpler rings.

While the synthesis of azetidine-containing compounds can be more complex than that of piperidines or pyrrolidines, the potential rewards in improved ADME properties and intellectual property space make it a worthy investment.[14][15] This guide has demonstrated that the azetidinyl-pyrrolidine scaffold holds significant promise, providing a unique combination of rigidity, polarity, and metabolic stability that warrants its consideration in contemporary lead optimization campaigns.

References

  • Vardanyan, R., & Hruby, V. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 381(1), 3. [Link]

  • Zafar, H., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 988-1015. [Link]

  • Sokolov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. [Link]

  • Özdemir, Z., & Gümüş, M. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256429. [Link]

  • Ullah, R., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1282216. [Link]

  • Baranwal, J., et al. (2023). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Current Physical Chemistry, 13(1), 2-19. [Link]

  • Scott, M. D., & Wunberg, T. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Scientia Pharmaceutica, 84(3), 405-436. [Link]

  • Li, J. J., & Lim, N. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(17), 7855-7862. [Link]

  • J-GLOBAL. (n.d.). Saturated Heterocycles with Applications in Medicinal Chemistry. J-GLOBAL. [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

  • Johnson, T. A. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4475-4490. [Link]

  • Mykhailiuk, P. K. (2015). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 54(44), 13128-13131. [Link]

  • Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301041. [Link]

  • ResearchGate. (n.d.). The results of the conformational analysis. [Table]. ResearchGate. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Pabasara, H. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. [Link]

  • Dymarska, M., & Janeczko, T. (2016). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 100(15), 6527-6542. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Protocol]. ResearchGate. [Link]

  • Kysil, A., & Pospisil, J. (2024). Heterocycles in Medicinal Chemistry II. International Journal of Molecular Sciences, 25(19), 10580. [Link]

  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6393-6399. [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Ward, C. C., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Liu, R., et al. (2007). Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism. Chirality, 19(4), 267-274. [Link]

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Validation

The Strategic Incorporation of Azetidine and Pyrrolidine Fragments in Modern Drug Design: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the saturated heterocycles, azetidine and pyrrolidine rings have emerged as valuable fragments, offering a unique combination of structural rigidity, aqueous solubility, and opportunities for stereocontrolled functionalization. This guide provides an in-depth comparative analysis of successful drugs incorporating these motifs, supported by experimental data and detailed protocols to inform and empower your own drug discovery endeavors. We will delve into specific case studies, comparing not only the azetidine and pyrrolidine-containing drugs but also their performance against other established alternatives.

The Rationale for Azetidine and Pyrrolidine Scaffolds in Medicinal Chemistry

The strategic inclusion of small, saturated nitrogen-containing rings like azetidine and pyrrolidine is a testament to the industry's shift towards molecules with a higher fraction of sp³-hybridized carbons. This move away from flat, aromatic structures often leads to improved solubility, reduced metabolic liability, and better target engagement through precise three-dimensional interactions.

  • Azetidines , with their strained four-membered ring, offer a more rigid scaffold compared to their five-membered pyrrolidine counterparts. This conformational constraint can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity. The azetidine nitrogen also provides a vector for substitution that projects functionality into a distinct region of chemical space.

  • Pyrrolidines , being less strained, are more conformationally flexible. This inherent flexibility can be beneficial for exploring a broader range of interactions within a binding pocket. The pyrrolidine ring is a common feature in many natural products and has a well-established safety profile, with proline being a naturally occurring amino acid.

This guide will explore these principles through the lens of successful, marketed drugs, providing a practical understanding of how these fragments contribute to clinical efficacy.

Case Study 1: Kinase Inhibitors - The JAK/STAT and RAS/RAF/MEK/ERK Pathways

Kinase inhibitors represent a major class of targeted therapies, and the incorporation of azetidine and pyrrolidine fragments has been instrumental in the development of potent and selective agents.

Azetidine in Action: Baricitinib, a JAK1/JAK2 Inhibitor

Baricitinib (Olumiant®) is an orally available Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1] Its structure features a central azetidine ring that plays a crucial role in its activity.

Mechanism of Action: The JAK-STAT signaling pathway is a key cascade in cytokine signaling, which is often dysregulated in inflammatory diseases. Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby modulating the signaling of various pro-inflammatory cytokines.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Baricitinib Baricitinib Baricitinib->JAK Inhibition MEK_Pathway RAS RAS RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Promotion Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition Vemurafenib Vemurafenib Vemurafenib->RAF Inhibition ACE_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Captopril Captopril/ Enalapril Captopril->ACE Inhibition

Figure 3: The Renin-Angiotensin System and the mechanism of ACE inhibitors.

Azetidine in Calcium Channel Blockade: Azelnidipine

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. I[2]t incorporates an azetidine ring, which contributes to its unique pharmacological profile.

Mechanism of Action: Azelnidipine inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. T[2]his leads to vasodilation and a reduction in blood pressure. N[2]otably, Azelnidipine has a gradual onset and long duration of action, which helps to avoid reflex tachycardia, a common side effect of other dihydropyridine calcium channel blockers like amlodipine.

[2]Comparative Performance:

DrugTargetOnset of ActionReflex Tachycardia
Azelnidipine L-type Ca2+ channelsGradualMinimal
Amlodipine L-type Ca2+ channelsGradualLow incidence
Nifedipine L-type Ca2+ channelsRapidCommon

Data compiled from clinical observations.

Experimental Protocols

To provide a practical resource, this section details representative experimental protocols for the synthesis and evaluation of compounds related to the case studies discussed.

Synthesis Protocol: A Representative Synthesis of an Enalapril Intermediate

This protocol describes the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline, a key step in the synthesis of Enalapril.

[3]Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • L-Alanyl-L-proline

  • Raney Nickel catalyst

  • Ethanol

  • Hydrogen gas

  • Sodium chloride

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Phosphoric acid (H₃PO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a glass reactor equipped with a stirrer and a hydrogen inlet, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) in ethanol (50 mL). 2[3]. Add a weighed amount of Raney Nickel catalyst (100-500 mg) under a stream of hydrogen. 3[3]. Pressurize the reactor with hydrogen to 98-103 kPa and stir the reaction mixture at 45°C. 4[3]. Monitor the reaction progress by thin-layer chromatography or HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain an oily residue. 6[3]. Dissolve the residue in a solution of sodium chloride (20 g) in water (100 mL) and adjust the pH to 8.5 with K₂HPO₄. 7[3]. Extract the aqueous solution with ethyl acetate (2 x 100 mL). 8[3]. Acidify the aqueous layer to pH 4.2 with 1 M H₃PO₄ and extract with ethyl acetate (4 x 100 mL). 9[3]. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. 1[3]0. The crude product can be further purified by crystallization from warm water.

[3]#### Biological Assay Protocol: In Vitro JAK1 Kinase Activity Assay

This protocol describes a representative fluorescence-based assay to measure the inhibitory activity of compounds against JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., a tyrosine-containing peptide)

  • Test compound (e.g., Baricitinib)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (for control). 3[4]. Add 2 µL of JAK1 enzyme solution (at a pre-determined optimal concentration) to each well. 4[4]. Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. 5[4]. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). 6[4]. Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ reagent. 7[4]. Incubate for 40 minutes at room temperature. 8[4]. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. 9[4]. Measure the luminescence using a plate reader. 1[4]0. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Inhibitor/ DMSO to Plate Start->Add_Inhibitor Add_Enzyme Add JAK1 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_RT Incubate at RT Add_Substrate_ATP->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_RT->Add_ADP_Glo Incubate_Stop Incubate at RT Add_ADP_Glo->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate at RT Add_Detection->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 4: A representative workflow for an in vitro kinase inhibition assay.

Conclusion

The judicious use of azetidine and pyrrolidine fragments continues to be a powerful strategy in modern drug discovery. As demonstrated through the case studies of Baricitinib, Cobimetinib, Azelnidipine, and the classic ACE inhibitors, these small heterocyclic rings can impart significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The choice between an azetidine and a pyrrolidine scaffold is nuanced and depends on the specific goals of the drug design program, including the desired level of conformational constraint and the intended vector for substitution. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can make more informed decisions in the design and synthesis of the next generation of innovative medicines.

References

  • Horn, R., & Marty, A. (1988). Muscarinic activation of ionic currents measured by a new whole-cell recording method. The Journal of general physiology, 92(2), 145–159.
  • National Cancer Institute. (2025). Cobimetinib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Azelnidipine? Synapse. Retrieved from [Link]

  • Clemente, M. J., et al. (2007). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity.
  • Oreate AI. (2026). Clinical Application Research of MEK Inhibitor Cobimetinib: From Mechanism of Action to Combination Therapy.
  • Melanoma Research Alliance. (n.d.). Vemurafenib (Zelboraf®) + Cobimetinib (Cotellic™). Retrieved from [Link]

  • Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach for myeloproliferative neoplasms.
  • López-Giménez, J. F., et al. (2016). The relative clinical efficacy of trametinib-dabrafenib and cobimetinib-vemurafenib in advanced melanoma: an indirect comparison. Journal of Clinical Pharmacy and Therapeutics, 41(6), 652-657.
  • Packianathan, R., et al. (2017). Comparative speed of kill of sarolaner (Simparica®) and afoxolaner (NexGard®) against induced infestations of Ixodes holocyclus on dogs. Parasites & Vectors, 10(1), 89.
  • Williams, H., et al. (2014). Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Parasites & Vectors, 7, 275.
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  • Drugs.com. (n.d.). Baricitinib vs Tofacitinib Comparison. Retrieved from [Link]

  • Schulz, A., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4930.
  • MSD Veterinary Manual. (n.d.). Isoxazoline Toxicosis in Animals. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. Retrieved from [Link]

  • Kubo, S., et al. (2020). Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA. International Journal of Molecular Sciences, 21(18), 6685.
  • Google Patents. (n.d.). WO2000017228A2 - Stereoselective process for enalapril.
  • Impactfactor. (2024). To Synthesize and Characterize Metabolite Enalapril: PKPD and Toxicity Predictions by Computational Approaches. International Journal of Drug Delivery Technology, 14(2).
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  • University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Azetidin-1-YL)pyrrolidine hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. As a crucial building block in modern drug discovery and development, its proper ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Azetidin-1-YL)pyrrolidine hydrochloride. As a crucial building block in modern drug discovery and development, its proper handling from bench to disposal is paramount for ensuring laboratory safety and environmental stewardship.[1] This document is designed for researchers, scientists, and laboratory managers, offering a synthesis of best practices derived from safety data for structurally analogous compounds and established regulatory standards.

Hazard Identification and Risk Assessment

The parent compound, pyrrolidine, is classified as a highly flammable liquid that is harmful if swallowed or inhaled, causes severe skin burns, and is toxic to aquatic life.[2][3][4] The hydrochloride salt form of the target compound likely mitigates flammability by increasing its melting point and rendering it a solid. However, the inherent reactivity and biological interaction potential of the heterocyclic amine structure remain. Azetidine and its derivatives are known to cause skin, eye, and respiratory irritation.[5][6][7]

Based on this analysis, 3-(Azetidin-1-YL)pyrrolidine hydrochloride must be handled as a hazardous substance with the following anticipated risks:

Potential Hazard Classification Basis (from Analogous Compounds) Primary Safety Concern Supporting Sources
Skin Corrosion/Irritation Causes skin irritation/burnsDirect contact can cause irritation or chemical burns.[3][4][5][6][7][8]
Serious Eye Damage/Irritation Causes serious eye damage/irritationDirect contact can lead to severe and potentially permanent eye damage.[3][4][5][6][7][8]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaledIngestion or inhalation of dust may lead to systemic toxic effects.[2][3][4][5][8]
Respiratory Tract Irritation May cause respiratory irritationInhalation of airborne particles can irritate the nose, throat, and lungs.[5][6][7]
Aquatic Toxicity Harmful/Toxic to aquatic lifeImproper disposal can harm aquatic ecosystems.[2][8]

Pre-Disposal Procedures: Handling and Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation. The causality behind these steps is to minimize exposure and prevent dangerous chemical incompatibilities.

Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling the compound in any form (pure solid, solutions, or waste). This protocol is a self-validating system to prevent accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield. This is critical as analogous compounds are known to cause serious eye damage.[4][7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling, as skin irritation is a primary hazard.[5]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood or wear an appropriate respirator.

Chemical Incompatibility and Waste Segregation: To prevent violent reactions, heat generation, or the release of toxic gases, waste containing 3-(Azetidin-1-YL)pyrrolidine hydrochloride must be segregated. Based on the reactivity of similar amines, it should not be mixed with:[9]

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates)

  • Strong Acids (e.g., hydrochloric, sulfuric acid)

  • Acid Chlorides and Anhydrides

Collect all waste streams containing this compound in a dedicated, clearly labeled hazardous waste container.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for managing waste from the moment of generation to its final disposition.

Step 1: Waste Classification and Consultation The first and most critical step is to classify the waste according to institutional and governmental regulations.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department.

  • Causality: Waste regulations are complex and vary by jurisdiction (e.g., EPA RCRA in the United States). EHS professionals are responsible for ensuring that all waste is managed and disposed of in compliance with the law, protecting both the institution and the researcher from liability.[8][10]

Step 2: Proper Containerization All waste must be accumulated in a designated, compliant container.

  • Action: Select a container made of chemically resistant material (e.g., HDPE - High-Density Polyethylene) with a secure, vapor-tight lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(Azetidin-1-YL)pyrrolidine hydrochloride," and the associated hazard pictograms (e.g., corrosive, irritant, toxic).

  • Causality: Proper containerization and labeling prevent accidental mixing of incompatible wastes, ensure correct handling by personnel, and are required by law for waste tracking.

Step 3: Managing Different Waste Streams The disposal approach varies slightly depending on the form of the waste. The following workflow diagram illustrates this process.

DisposalWorkflow cluster_generation Waste Generation Point cluster_protocol Disposal Protocol cluster_disposition Final Disposition IdentifyWaste Identify Waste Containing 3-(Azetidin-1-YL)pyrrolidine HCl WearPPE Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) IdentifyWaste->WearPPE Segregate Step 2: Segregate Waste Streams WearPPE->Segregate PureCompound A. Unused/Expired Pure Compound Segregate->PureCompound ContaminatedSolids B. Contaminated Solids (Gloves, Wipes, Vials) Segregate->ContaminatedSolids AqueousSolutions C. Contaminated Solutions Segregate->AqueousSolutions Containerize Step 3: Place in Labeled Hazardous Waste Container PureCompound->Containerize ContaminatedSolids->Containerize AqueousSolutions->Containerize NoSewer CRITICAL: ABSOLUTELY NO SEWER DISPOSAL AqueousSolutions->NoSewer EHSTransfer Step 4: Transfer to EHS / Licensed Waste Contractor Containerize->EHSTransfer

Caption: Disposal workflow for 3-(Azetidin-1-YL)pyrrolidine hydrochloride.

  • A. Unused/Expired Pure Compound: Keep the material in its original, sealed container if possible. Place the entire container inside the designated hazardous waste accumulation bin.

  • B. Contaminated Labware (Solid Waste): This includes items like gloves, weighing papers, pipette tips, and empty vials. Place them directly into the designated solid hazardous waste container.[10] Do not place these items in regular trash.

  • C. Aqueous and Solvent Solutions (Liquid Waste): Collect all solutions in a dedicated liquid hazardous waste container. Under no circumstances should this chemical or solutions containing it be poured down the drain. [8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this research compound falls.[11][12] This is a critical compliance point to protect water systems.[11]

Step 4: Spill Management Protocol In the event of a spill, immediate and correct action is required.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area and remove all ignition sources.[9]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in the hazardous waste container.[10] For a liquid spill, cover with a non-reactive absorbent material like sand, vermiculite, or dry lime.[9]

  • Collect Waste: Scoop the absorbent material and place it into the sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Step 5: Final Disposal Once the waste container is full or has reached its designated accumulation time limit, it must be handled by trained professionals.

  • Action: Arrange for a pickup of the sealed and properly labeled container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Causality: This final step ensures the waste is transported, treated, and disposed of using methods that are safe, environmentally sound, and compliant with all local, state, and national regulations.[8][10]

References

  • SAFETY DATA SHEET (for a related compound). Sigma-Aldrich.
  • Azetidin-3-ol hydrochloride-SDS. MedChemExpress.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet (Pyrrolidine). Alfa Aesar.
  • Azetidine hydrochloride SDS. Apollo Scientific.
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health and Senior Services.
  • SAFETY DATA SHEET (Azetidine Hydrochloride). TCI Chemicals.
  • SAFETY DATA SHEET (Pyrrolidine). Sigma-Aldrich.
  • PYRROLIDINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride. Vulcanchem.
  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines. National Toxicology Program (NTP).
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Azetidin-3-one Hydrochloride GHS Classification. PubChem - NIH.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Azetidines Product Listing. Fisher Scientific.
  • Pyrrolidine Properties. Wikipedia.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

Sources

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